Product packaging for Dimethylsulfamoyl fluoride(Cat. No.:CAS No. 354-44-9)

Dimethylsulfamoyl fluoride

Cat. No.: B1616867
CAS No.: 354-44-9
M. Wt: 127.14 g/mol
InChI Key: NNOYMOQFZUUTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethylsulfamoyl fluoride is a useful research compound. Its molecular formula is C2H6FNO2S and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6FNO2S B1616867 Dimethylsulfamoyl fluoride CAS No. 354-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylsulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYMOQFZUUTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188878
Record name Sulfamoyl fluoride, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-44-9
Record name Sulfamoyl fluoride, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamoyl fluoride, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylsulfamoyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Emergence of a Privileged Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Properties, Reactivity, and Applications in Drug Discovery

This compound (DMSF), a seemingly simple organosulfur compound, has risen to prominence as a critical tool for researchers at the nexus of chemistry, biology, and medicine.[1][2] Initially recognized as a fluorinating agent, its true potential has been unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of DMSF, its unique reactivity, and its transformative applications as a covalent warhead and chemical probe in modern drug discovery.[6][7]

Unlike highly reactive electrophiles that pose risks of off-target effects, the sulfamoyl fluoride moiety offers a unique balance of stability and "context-dependent" reactivity.[6][8] The sulfur-fluorine bond is remarkably stable in aqueous biological environments yet can be potently activated for covalent bond formation when precisely positioned within a protein's binding pocket.[9] This proximity-driven reactivity is the cornerstone of its utility, enabling the development of highly selective covalent inhibitors that target a range of nucleophilic amino acid residues beyond the traditionally targeted cysteine.[7]

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and hazards of DMSF is essential for its safe and effective use in a laboratory setting. DMSF is a colorless to light yellow, flammable liquid with a pungent odor.[2][10]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 354-44-9[10][11][12]
Molecular Formula C₂H₆FNO₂S[10][11][13]
Molecular Weight 127.14 g/mol [11][12][14]
Appearance Colorless to light yellow liquid[2][14]
Boiling Point 150-151.5 °C at 760 mmHg[10][13]
Density 1.334 g/cm³[10][13]
Flash Point 45.5 - 46 °C[10][13]
Refractive Index 1.42[10][13]
Storage Temperature 0-10 °C, under inert gas[12]
Safety and Handling

DMSF is a hazardous chemical and must be handled with extreme care by trained professionals in a controlled laboratory environment.[1]

Hazard ClassGHS StatementPrecautionary MeasuresSource(s)
Flammability H226: Flammable liquid and vaporKeep away from heat/sparks/open flames. Use non-sparking tools.[11]
Corrosivity H314: Causes severe skin burns and eye damageWear protective gloves, clothing, and eye/face protection.[1][11]
Acute Toxicity H301: Toxic if swallowedDo NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER/doctor.[1][11][12]
Irritation H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area.[1][11]

Handling Protocol:

  • Always work in a properly functioning chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles and a face shield.[15][16]

  • Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. It is sensitive to air and moisture.[1]

Synthesis of this compound

Several synthetic routes to DMSF have been established, typically involving the introduction of a fluoride to the N,N-dimethylsulfamoyl moiety. A prevalent and scalable method involves the fluorination of the corresponding sulfamoyl chloride.

Common Synthetic Approaches
  • From Sulfamoyl Chlorides: The reaction of N,N-dimethylsulfamoyl chloride (DMSCl) with a fluorinating agent is a common approach. Reagents such as bismuth trifluoride (BiF₃) or anhydrous hydrogen fluoride (HF) have been effectively used to exchange the chloride for a fluoride in high yield.[17][18]

  • From Secondary Amines: The direct reaction of a secondary amine, such as dimethylamine, with sulfuryl fluoride (SO₂F₂) can yield the desired sulfamoyl fluoride.[1] However, this method can sometimes lead to a mixture of products, making purification challenging for commercial-scale production.[19]

Synthesis_DMSF cluster_main General Synthesis of DMSF DMSCl N,N-Dimethylsulfamoyl Chloride (DMSCl) DMSF Dimethylsulfamoyl Fluoride (DMSF) DMSCl->DMSF Halogen Exchange FluorinatingAgent Fluorinating Agent (e.g., BiF₃, HF, KF) FluorinatingAgent->DMSF Byproduct Byproduct (e.g., BiCl₃, HCl) DMSF->Byproduct Screening_Workflow cluster_workflow Covalent Fragment Screening Workflow Start 1. Library Assembly (DMSF-containing fragments) Incubation 2. Incubation (Fragment library + Protein/Lysate) Start->Incubation Wash 3. Wash Step (Remove non-covalent binders) Incubation->Wash Analysis 4. Proteomic Analysis (LC-MS/MS) Wash->Analysis Hit 5. Hit Identification (Identify covalently modified protein and residue) Analysis->Hit

References

An In-depth Technical Guide to Deoxyfluorination Using (Dialkylamino)sulfur Trifluorides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This guide centers on the applications and methodologies of (Dialkylamino)sulfur Trifluoride reagents. While the user specified "DMSF" (Dimethylaminosulfur Trifluoride), the vast majority of research, applications, and safety data concern the closely related and more widely utilized analogue, Diethylaminosulfur Trifluoride (DAST) . Dimethylaminosulfur Trifluoride, first prepared in 1964, was the progenitor of this class of reagents.[1][2] However, DAST, developed shortly after, has become the industry and academic standard.[1][2] The principles, mechanisms, and protocols discussed herein are largely applicable to both, but this guide will focus on DAST due to the extensive availability of validated data, providing a more robust and reliable resource.

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[3][4] Deoxyfluorination, the substitution of a hydroxyl or carbonyl oxygen with fluorine, is a key transformation in this endeavor. Among the reagents available for this purpose, Diethylaminosulfur Trifluoride (DAST) has emerged as a versatile and widely used tool.[5][6] This guide provides an in-depth technical overview of DAST, detailing its reaction mechanisms, substrate scope, field-proven experimental protocols, and critical safety considerations. It is designed to equip researchers and drug development professionals with the expert knowledge required to effectively and safely implement DAST-mediated fluorinations in their synthetic workflows.

The Strategic Advantage of Deoxyfluorination with DAST

The introduction of fluorine can dramatically alter the physicochemical properties of a drug candidate, often leading to improved pharmacokinetic profiles.[4] DAST serves as a powerful nucleophilic fluorinating agent that facilitates this transformation under relatively mild conditions.[7] Unlike the highly toxic and gaseous sulfur tetrafluoride (SF₄), DAST is a liquid that can be handled in standard laboratory glassware, making it far more accessible for laboratory-scale synthesis.[6]

Its primary advantage lies in its ability to convert a wide range of alcohols, aldehydes, and ketones to their corresponding fluorinated analogues.[8] For alcohols, the reaction typically proceeds with an inversion of stereochemistry, offering a predictable outcome for chiral centers.[9] For aldehydes and ketones, DAST efficiently generates geminal difluorides.[6] While more thermally stable alternatives like Deoxo-Fluor™ have been developed, DAST remains a prevalent reagent due to its long-standing use and extensive documentation in chemical literature.[7]

Unveiling the Mechanism: Causality in Action

Understanding the reaction mechanism is critical for predicting outcomes, troubleshooting, and avoiding common pitfalls like rearrangements and elimination side reactions.[8] DAST's reactivity stems from the electrophilic nature of its sulfur atom.

Deoxyfluorination of Alcohols

The conversion of an alcohol to an alkyl fluoride is a cornerstone application of DAST. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.

The Mechanism Unfolded:

  • Activation of the Alcohol: The oxygen atom of the alcohol performs a nucleophilic attack on the sulfur atom of DAST. This displaces one of the fluoride atoms, forming an alkoxysulfur difluoride intermediate.[9]

  • Formation of the Leaving Group: This intermediate is primed for nucleophilic attack.

  • Nucleophilic Attack by Fluoride: The fluoride ion released in the first step (or from another equivalent of the intermediate) attacks the carbon atom bearing the oxygen, proceeding via an Sₙ2 pathway. This results in the displacement of the sulfur-oxygen group and the formation of the C-F bond with an inversion of stereochemistry.[9]

This Sₙ2 character is a key field-proven insight; it dictates that sterically hindered alcohols will react more slowly or may undergo elimination (E2) side reactions. The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is deliberate to solvate the reagents without interfering with the reactive intermediates.

G cluster_mech1 Mechanism: Deoxyfluorination of an Alcohol with DAST R_OH R-OH Intermediate1 [R-O-S(F)₂-NEt₂]⁺ F⁻ R_OH->Intermediate1 1. Nucleophilic Attack DAST Et₂NSF₃ DAST->Intermediate1 Product R-F Intermediate1->Product 2. Sₙ2 Attack by F⁻ (Inversion of Stereochemistry) Byproduct Et₂NS(O)F + HF Intermediate1->Byproduct

Caption: DAST converts alcohols to alkyl fluorides via an Sₙ2 mechanism.

Gem-Difluorination of Aldehydes and Ketones

DAST effectively converts carbonyl compounds into geminal difluorides (CF₂). This reaction is invaluable for creating metabolically stable isosteres of carbonyl groups.

The Mechanism Unfolded:

  • Carbonyl Activation: Similar to alcohols, the carbonyl oxygen attacks the sulfur atom of DAST, forming a reactive intermediate.

  • Fluoride Attack & Elimination: A fluoride ion attacks the carbonyl carbon, and subsequent elimination steps lead to the formation of the gem-difluoride. The overall process involves the replacement of the C=O bond with two C-F bonds.

For this transformation, slightly warmer temperatures (e.g., 0 °C to room temperature) are often required compared to alcohol fluorination.[6]

G cluster_mech2 Mechanism: Gem-Difluorination of a Ketone with DAST R_CO_R R-C(=O)-R' Intermediate2 [R-C(OSF₂NEt₂)-R']⁺ F⁻ R_CO_R->Intermediate2 1. Carbonyl Attack DAST Et₂NSF₃ DAST->Intermediate2 Product2 R-CF₂-R' Intermediate2->Product2 2. Fluoride Attack & Subsequent Steps Byproduct2 Et₂NS(O)F Intermediate2->Byproduct2

Caption: DAST converts ketones to geminal difluorides.

Conversion of Carboxylic Acids

Carboxylic acids react with DAST, but the reaction typically stops at the acyl fluoride stage.[6] The resulting acyl fluorides are valuable synthetic intermediates themselves. Further conversion to a trifluoromethyl (CF₃) group requires harsher reagents like SF₄.[6]

Substrate Scope & Quantitative Data

The success of a DAST fluorination is highly dependent on the substrate. The following table summarizes typical reactivity and conditions, providing a baseline for experimental design.

Substrate ClassFunctional GroupProductTypical Temp.YieldsKey Considerations
Alcohols Primary (1°)R-CH₂-F-78 °C to RTGood-ExcellentGenerally clean reactions.[7]
Secondary (2°)R₂CH-F-78 °C to 0 °CGoodProne to elimination with hindered substrates.[6]
Tertiary (3°)R₃C-F-78 °C to 0 °CVariableHigh risk of elimination and rearrangement.[6][8]
Carbonyls AldehydesR-CHF₂-78 °C to RTGood-ExcellentGenerally efficient conversion.[7]
Ketones (unhindered)R-CF₂-R'0 °C to RTGoodHindered ketones may react slowly or not at all.[6]
Acids Carboxylic AcidsR-C(=O)F0 °C to RTGoodReaction stops at the acyl fluoride.[8]

Field-Proven Experimental Protocols

A self-validating protocol is built on meticulous technique and an understanding of the reagent's nature.

General Workflow for Deoxyfluorination

The following diagram outlines the critical stages of a typical DAST fluorination experiment, emphasizing the anhydrous conditions and controlled quenching necessary for safety and success.

G Setup 1. Setup - Flame-dried glassware - Inert atmosphere (N₂/Ar) Dissolve 2. Substrate Prep - Dissolve substrate in  anhydrous DCM Setup->Dissolve Cool 3. Cooling - Cool solution to -78 °C  (Dry ice/acetone bath) Dissolve->Cool Add_DAST 4. DAST Addition - Add DAST dropwise via syringe Cool->Add_DAST React 5. Reaction - Stir at -78 °C - Allow to warm to RT slowly Add_DAST->React Quench 6. Quenching (CRITICAL) - Cool back to 0 °C - Slowly add sat. NaHCO₃ React->Quench Workup 7. Workup - Separate layers - Extract aqueous layer w/ DCM Quench->Workup Purify 8. Purification - Dry combined organics (Na₂SO₄) - Concentrate & purify (chromatography) Workup->Purify

Caption: Standard experimental workflow for a DAST fluorination reaction.

Step-by-Step Protocol: Deoxyfluorination of a Secondary Alcohol

Objective: Convert a secondary alcohol to its corresponding alkyl fluoride.

Materials:

  • Secondary Alcohol (1.0 eq)

  • Diethylaminosulfur Trifluoride (DAST, 1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask with stir bar

  • Septa, nitrogen inlet, syringe, and needles

  • Dry ice/acetone bath

Methodology:

  • Inert Atmosphere Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

  • Substrate Preparation: Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the exothermic reaction and prevent the formation of elimination byproducts.

  • Reagent Addition: Add DAST (1.2-1.5 eq) dropwise to the cold solution via syringe over 10-15 minutes. A slight color change may be observed.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. CAUTION: Carefully and slowly add saturated aqueous NaHCO₃ solution dropwise to quench the excess DAST. Vigorous gas evolution (HF) will occur. Ensure adequate ventilation in a fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

A Culture of Safety: Handling DAST

DAST is a hazardous reagent that demands respect and stringent safety protocols. Its thermal instability and high reactivity with water are primary concerns.

  • Thermal Hazard: DAST can decompose violently or explosively at temperatures above 70-90 °C.[4][10] Never distill DAST at atmospheric pressure and avoid heating reaction mixtures excessively.

  • Water Reactivity: DAST reacts violently with water, releasing large volumes of toxic and corrosive hydrogen fluoride (HF) gas.[9][11] All experiments must be conducted under strictly anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves.[9] Work exclusively in a well-ventilated chemical fume hood.

  • Storage: Store DAST in a tightly sealed container (often the supplier's bottle) under an inert atmosphere at 2-8 °C, away from moisture.[5]

  • Disposal: Quench excess DAST carefully with a basic solution (like NaHCO₃) in a controlled manner before disposal according to institutional guidelines.

Comparative Analysis of Deoxyfluorinating Agents

While DAST is a workhorse reagent, several alternatives have been developed to address its safety and stability limitations.

ReagentStructureThermal StabilityKey AdvantagesKey Disadvantages
DAST Et₂NSF₃Low (Decomposes >70°C)[4]Widely used, extensive literature, effective for many substrates.[6]Thermally unstable, reacts violently with water, can cause rearrangements.[8][9]
Deoxo-Fluor™ (MeOCH₂CH₂)₂NSF₃Moderate (More stable than DAST)Higher thermal stability, sometimes higher yields and selectivity.[7]More expensive, still moisture-sensitive.
Fluolead™ (4-tBu-2,6-Me₂Ph)SF₃HighCrystalline solid, high thermal stability, resistant to aqueous hydrolysis.[11]Newer reagent, less literature available.
PyFluor (Pyridin-2-yl)SO₂FHighCrystalline solid, stable, often milder conditions.Requires a base co-reagent (e.g., DBU).

Conclusion and Future Outlook

Diethylaminosulfur Trifluoride (DAST) remains a pivotal reagent in the synthesis of organofluorine compounds, particularly within the pharmaceutical and agrochemical industries. Its ability to reliably convert alcohols and carbonyls to their fluorinated counterparts under relatively mild conditions has solidified its place in the synthetic chemist's toolbox. However, its inherent thermal instability and reactivity with water necessitate rigorous handling protocols and have spurred the development of safer, more stable alternatives. As the demand for complex fluorinated molecules grows, reagents like Fluolead™ and PyFluor, which offer enhanced stability and ease of handling, will likely see increased adoption. Nonetheless, a thorough understanding of DAST's reactivity, mechanisms, and safety protocols—as detailed in this guide—is essential for any scientist engaged in the art and science of fluorine chemistry.

References

An In-depth Technical Guide to the Physical Properties of Dimethylsulfamoyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethylsulfamoyl fluoride (DMSF), with the CAS number 1493-14-7, is a sulfamoyl fluoride that has garnered significant interest within the scientific community, particularly in the realms of chemical synthesis and drug development.[1] Its unique chemical reactivity makes it a valuable reagent and building block in the synthesis of complex molecules.[1] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the accurate design and scale-up of chemical processes. This guide provides a comprehensive overview of two key physical properties of this compound: its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the physical state of a substance under various conditions. For this compound, these properties are crucial for purification procedures such as distillation and for calculating reaction concentrations.

Data Summary

The experimentally determined and reported physical properties of this compound are summarized in the table below. These values represent the current consensus in the scientific literature.

Physical PropertyValueUnitsConditionsSource(s)
Boiling Point 151.5°Cat 760 mmHg[2][3][4]
150°CNot specified[][6]
Density 1.334g/cm³Not specified[2][3][4]
1.334 ± 0.06g/cm³Predicted[7]

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound requires meticulous experimental technique. The following protocols are designed to yield reliable data while ensuring laboratory safety, a critical consideration given the hazardous nature of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure substances, the boiling point is a characteristic constant at a given pressure. The Thiele tube method is a convenient and widely used technique for micro-scale boiling point determination.[8]

This method is advantageous as it requires a small sample volume and provides accurate results.[8] The underlying principle is the observation of the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid, and more accurately, the temperature at which the liquid is drawn back into the capillary upon cooling.[8][9]

Step-by-Step Protocol:

  • Sample Preparation: Fill a small, clean, and dry test tube with approximately 0.5 mL of this compound.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end downwards.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.

  • Immersion: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[8] The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[8] Record this temperature.

  • Repeatability: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination. The results should be within a narrow range.

G Workflow for Boiling Point Determination A 1. Prepare Sample (0.5 mL DMSF in test tube) B 2. Insert sealed capillary tube (open end down) A->B C 3. Assemble Apparatus (Test tube attached to thermometer) B->C D 4. Immerse in Thiele Tube (filled with heating oil) C->D E 5. Gentle Heating (Observe for bubble stream) D->E F 6. Record Temperature (When liquid enters capillary upon cooling) E->F G 7. Repeat for Accuracy F->G G Workflow for Density Determination A 1. Weigh empty, dry graduated cylinder (m₁) B 2. Add a known volume of DMSF (V) A->B C 3. Weigh the graduated cylinder with DMSF (m₂) B->C D 4. Calculate the mass of DMSF (m = m₂ - m₁) C->D E 5. Calculate Density (ρ = m / V) D->E F 6. Repeat for average value E->F

References

An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Stability, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylsulfamoyl fluoride ((CH₃)₂NSO₂F, DMSF), a once specialized reagent, has rapidly emerged as a cornerstone in modern chemical biology and drug discovery. Its unique combination of high stability under physiological conditions and tunable, "proximity-driven" reactivity has established it as a preferred electrophilic warhead for designing targeted covalent inhibitors. This guide provides an in-depth analysis of the core chemical principles governing the stability and reactivity of DMSF. We will explore its physicochemical properties, decomposition pathways, and the mechanistic underpinnings of its reactivity, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile molecule.

Introduction: The Rise of a Privileged Covalent Warhead

The pursuit of covalent inhibitors is undergoing a significant resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins previously considered "undruggable."[1][2] Historically, covalent drug design has been dominated by electrophiles targeting the nucleophilic thiol of cysteine residues. However, the relative scarcity of cysteine in protein binding pockets has necessitated the exploration of novel warheads capable of engaging other nucleophilic amino acids.[3]

Enter the sulfamoyl fluoride moiety. Anchored by the robust sulfur(VI)-fluorine bond, compounds like DMSF exhibit remarkable stability to hydrolysis and indiscriminate reaction with biological nucleophiles, mitigating concerns of off-target toxicity.[2] Their reactivity is context-dependent, requiring precise positioning within a protein's binding pocket to facilitate a covalent reaction with proximal lysine, tyrosine, serine, or histidine residues.[3][4] This unique profile is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation that has expanded the toolkit of medicinal chemists.[2] DMSF is not only a key building block for these complex inhibitors but also finds utility in materials science, notably as a stable electrolyte solvent for high-voltage lithium-metal batteries.[5][6] This guide will deconstruct the fundamental properties that make DMSF an exemplary tool for modern molecular design.

Physicochemical Properties and Stability Profile

A thorough understanding of a reagent's stability is paramount to its effective and safe utilization. DMSF is a colorless to light yellow liquid characterized by moderate thermal stability and a pronounced sensitivity to moisture.[7][8]

PropertyValueSource(s)
CAS Number 354-44-9[9][10]
Molecular Formula C₂H₆FNO₂S[8][9]
Molecular Weight 127.13 g/mol [9]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point 148-151.5 °C at 760 mmHg[7][11]
Density ~1.29 - 1.334 g/cm³[11]
Flash Point 45.5 - 46 °C[11]
Vapor Pressure 3.65 mmHg at 25°C[7][11]

Table 1: Physicochemical Properties of this compound.

Thermal and Chemical Stability

The stability of DMSF is fundamentally dictated by the strength of the sulfur-fluorine bond. Compared to analogous S-Cl bonds, the S-F bond is significantly stronger, contributing to the compound's relative thermal stability.[7] However, it is classified as heat-sensitive, and thermal decomposition can generate hazardous products, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[7]

DMSF's chemical stability is robust under anhydrous conditions. The sulfur center is in its highest oxidation state (S VI), providing inherent resistance to many common degradation pathways.[7] However, the compound is sensitive to both air and moisture and is incompatible with strong oxidizing agents.[7]

ParameterRecommendationRationaleSource(s)
Storage Temperature 0-10°C (Refrigerated)To prevent thermal degradation.[7]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent reaction with atmospheric moisture and oxygen.[7]
Container Tightly closed in a dry, well-ventilated areaTo prevent hydrolysis and ensure safety.
Incompatibilities Strong oxidizing agents, moistureTo prevent hazardous reactions and decomposition.[7]

Table 2: Recommended Storage and Handling Conditions.

Experimental Protocol: Standard Procedure for Handling and Storage

Trustworthiness in experimental science begins with safe and proper handling of reagents. The following protocol outlines the self-validating steps for managing DMSF in a laboratory setting.

  • Engineering Controls: All manipulations of DMSF must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Dispensing: Use dry glassware and syringes/needles that have been oven-dried or flame-dried to prevent moisture contamination. An inert gas blanket should be maintained over the reagent during transfer.

  • Storage: Upon receipt and after each use, securely seal the container, purge the headspace with an inert gas, and store in a designated, clearly labeled, refrigerated (0-10°C) and well-ventilated area away from incompatible materials.[7]

  • Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local and national regulations.[13]

cluster_storage Safe Handling & Storage Workflow for DMSF receive Receive DMSF inspect Inspect Container for Integrity receive->inspect store Store at 0-10°C under Inert Gas inspect->store If OK fume_hood Transfer to Chemical Fume Hood store->fume_hood For Use ppe Don Appropriate PPE fume_hood->ppe dispense Dispense Reagent using Anhydrous Techniques ppe->dispense reseal Reseal, Purge with Inert Gas dispense->reseal Return to Storage cleanup Dispose of Waste Properly dispense->cleanup reseal->store Return to Storage cluster_workflow Covalent Probe Development Workflow target_id Identify Protein Target design Design & Synthesize DMSF-Containing Ligand target_id->design binding Confirm Reversible Binding (e.g., SPR, ITC) design->binding covalent_rxn Incubate Ligand with Protein binding->covalent_rxn ms_analysis Confirm Covalent Adduct via Mass Spectrometry covalent_rxn->ms_analysis structural Structural Biology (X-ray/Cryo-EM) to Confirm Site of Modification ms_analysis->structural cellular_assay Validate Target Engagement in Cellular Assays structural->cellular_assay

References

The Emergence of Sulfamoyl Fluorides: A Technical Guide to Their Discovery, Synthesis, and Application in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfamoyl fluoride moiety, once a relatively obscure functional group, has rapidly ascended to a privileged position in the toolbox of medicinal chemists and chemical biologists. This ascent is largely attributable to its unique reactivity profile: a delicate balance of stability in aqueous environments and a "context-dependent" reactivity towards a range of nucleophilic amino acid residues. This combination makes it an ideal warhead for the design of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and application of sulfamoyl fluoride compounds. We delve into the historical context of their development, provide detailed synthetic protocols, and offer insights into the mechanistic principles that govern their reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile functional group in their own research endeavors.

A Historical Perspective: From Serendipity to Rational Design

The story of sulfamoyl fluorides is intrinsically linked to the broader class of sulfonyl fluorides. Early forays into this area of chemistry were largely driven by the discovery of their potent inhibitory activity against serine proteases. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) emerged as workhorse inhibitors in biochemistry laboratories, effectively shutting down protease activity through the irreversible sulfonylation of the active site serine residue.[1] These early examples laid the conceptual groundwork for the utility of the sulfur(VI)-fluoride bond as a reactive handle in biological systems.

However, it was the renaissance of "click chemistry," spearheaded by the Sharpless group, that truly catapulted sulfur(VI) fluorides into the limelight. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry in 2014 provided a robust and modular platform for the synthesis of a diverse array of sulfur(VI) fluoride-containing molecules.[2] This renewed interest led to a deeper investigation of the reactivity of various S(VI)-F functionalities, including sulfamoyl fluorides, and their potential to target a wider range of nucleophilic amino acids beyond serine.

The Heart of the Matter: Synthesis of the Sulfamoyl Fluoride Moiety

The ability to reliably and efficiently synthesize sulfamoyl fluorides is paramount to their application in drug discovery. Several key methodologies have been developed, each with its own advantages and considerations.

The Classical Approach: Reaction with Sulfuryl Fluoride (SO₂F₂) Gas

The direct reaction of a primary or secondary amine with sulfuryl fluoride (SO₂F₂) gas is a foundational method for the preparation of sulfamoyl fluorides.[3] The reaction is typically performed in the presence of a base to neutralize the hydrofluoric acid generated in situ.

Reaction Scheme:

reagents R¹R²NH + SO₂F₂ product R¹R²NSO₂F + HF reagents->product Nucleophilic Attack base Base product->base Neutralization

Caption: General reaction scheme for the synthesis of sulfamoyl fluorides from amines and sulfuryl fluoride.

Causality of Experimental Choices:

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are commonly used to avoid unwanted side reactions with the highly reactive SO₂F₂ gas.

  • Base: Tertiary amines like triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed as acid scavengers. The choice of base can influence the reaction rate and yield. For the synthesis of N-monosubstituted sulfamoyl fluorides from primary amines, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in preventing the formation of undesired side products.[4]

  • Safety: A significant drawback of this method is the use of highly toxic and gaseous SO₂F₂. This necessitates the use of specialized equipment, such as a well-ventilated fume hood and a dedicated gas handling system. To mitigate this hazard, methods for the ex situ generation of SO₂F₂ from stable solid precursors have been developed.[4]

Experimental Protocol: Synthesis of N,N-dibenzylsulfamoyl fluoride

  • To a stirred solution of dibenzylamine (1.0 g, 5.07 mmol) and triethylamine (1.4 mL, 10.14 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, slowly bubble in sulfuryl fluoride gas for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N,N-dibenzylsulfamoyl fluoride as a white solid.

The Modern Era: Solid Fluorosulfonylating Reagents

To circumvent the safety concerns associated with SO₂F₂ gas, a number of stable, solid fluorosulfonylating reagents have been developed. These reagents offer a more practical and user-friendly approach to the synthesis of sulfamoyl fluorides.

Key Reagents:

  • Fluorosulfuryl Imidazolium Triflate (SuFEx-IT): A highly reactive and effective reagent for the fluorosulfonylation of both primary and secondary amines.[5]

  • [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF): A bench-stable and non-hygroscopic alternative to SuFEx-IT.[6]

Reaction Scheme with SuFEx-IT:

reagents R¹R²NH + SuFEx-IT product R¹R²NSO₂F + Imidazole + HOTf reagents->product Fluorosulfonylation

Caption: Synthesis of sulfamoyl fluorides using the solid reagent SuFEx-IT.

Experimental Protocol: Synthesis of a N-monosubstituted sulfamoyl fluoride using SuFEx-IT

  • To a solution of a primary amine (1.0 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add SuFEx-IT (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-monosubstituted sulfamoyl fluoride.

Emerging Frontiers: Radical Fluorosulfonylation

Recent advances have led to the development of radical-based methods for the synthesis of sulfonyl and sulfamoyl fluorides.[7][8][9][10] These methods often utilize photoredox catalysis to generate fluorosulfonyl or fluorosulfamoyl radicals, which can then engage in a variety of transformations, including C-H functionalization.[10] While still an emerging area, radical fluorosulfonylation holds promise for accessing novel chemical space and enabling late-stage functionalization of complex molecules.

Table 1: Comparison of Synthetic Methodologies for Sulfamoyl Fluorides

MethodReagentAdvantagesDisadvantagesTypical Yields
Gas Phase SO₂F₂ gasReadily available, high reactivityToxic, requires specialized equipment60-95%
Solid Phase SuFEx-IT, AISFSafe, easy to handle, bench-stableCan be more expensive than SO₂F₂70-98%[5]
Radical Photoredox catalysts, radical precursorsMild reaction conditions, novel reactivitySubstrate scope still under developmentVariable

The "Just-Right" Reactivity: A Covalent Warhead for the Post-Cysteine Era

The utility of sulfamoyl fluorides as covalent warheads stems from their finely tuned reactivity. Unlike more aggressive electrophiles that can react indiscriminately with cellular nucleophiles, the S-F bond in a sulfamoyl fluoride is relatively inert in the absence of a specific activating environment.[1] This "proximity-driven" reactivity is the cornerstone of their success. Covalent bond formation typically occurs when the sulfamoyl fluoride-containing ligand binds to its target protein, positioning the electrophilic warhead in close proximity to a nucleophilic amino acid residue. This localized increase in effective concentration, coupled with the favorable microenvironment of the binding pocket, facilitates the nucleophilic attack and subsequent displacement of the fluoride ion.

Mechanism of Covalent Modification:

cluster_0 Protein Binding Pocket ligand Ligand-SO₂F complex Ligand-SO₂F···Nu-Protein ligand->complex Reversible Binding protein Protein-Nu: protein->complex adduct Ligand-SO₂-Nu-Protein + F⁻ complex->adduct Covalent Bond Formation

Caption: Proximity-driven covalent modification of a protein by a sulfamoyl fluoride warhead.

Sulfamoyl fluorides have been shown to react with a variety of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. The selectivity for a particular residue is influenced by a combination of factors, including the pKa of the nucleophile, its accessibility within the binding pocket, and the electronic properties of the sulfamoyl fluoride itself.

Table 2: Relative Reactivity of Sulfamoyl Fluorides with Nucleophilic Amino Acids

Amino AcidNucleophilic GroupGeneral Reactivity
Lysineε-amino groupModerate
TyrosinePhenolic hydroxyl groupModerate to High
SerineHydroxyl groupLow to Moderate
HistidineImidazole ringLow to Moderate

Note: Reactivity is highly context-dependent and can be significantly influenced by the protein microenvironment.

Applications in Drug Discovery: Targeting the "Undruggable"

The unique properties of sulfamoyl fluorides have made them invaluable tools in modern drug discovery, enabling the pursuit of previously "undruggable" targets.

Covalent Inhibitors of Kinases

Protein kinases are a major class of drug targets, and the development of covalent kinase inhibitors has proven to be a highly successful strategy. While many covalent kinase inhibitors target a cysteine residue in the active site, not all kinases possess a suitably located cysteine. Sulfamoyl fluorides offer an alternative approach by targeting other nucleophilic residues, such as the conserved lysine in the ATP-binding pocket.

Example: Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11] Several kinases within this pathway, such as p38 MAPK, are important therapeutic targets.[12] While fluoride ions themselves have been shown to modulate MAPK signaling,[13][14][15] the development of specific, covalent inhibitors is an active area of research. A hypothetical sulfamoyl fluoride-based inhibitor could be designed to bind to the ATP pocket of a MAPK, such as p38, and form a covalent bond with a nearby lysine or tyrosine residue, leading to irreversible inhibition of the kinase and blockade of downstream signaling.

extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Sulfamoyl Fluoride Inhibitor inhibitor->mek Covalent Inhibition

Caption: Simplified MAPK signaling pathway illustrating the potential point of intervention for a sulfamoyl fluoride-based covalent inhibitor targeting MEK.

Chemical Probes for Target Identification and Validation

In addition to their therapeutic potential, sulfamoyl fluorides are powerful tools for chemical biology research. By incorporating a reporter tag, such as an alkyne or azide, into a sulfamoyl fluoride-containing molecule, researchers can create chemical probes for activity-based protein profiling (ABPP) and target deconvolution studies. These probes can be used to identify the protein targets of a bioactive small molecule, validate new drug targets, and map the ligandable proteome.

Future Directions and Conclusion

The discovery and development of sulfamoyl fluoride compounds represent a significant advancement in the field of covalent drug discovery. Their unique combination of stability and tunable, proximity-driven reactivity has opened up new avenues for targeting challenging proteins and interrogating complex biological systems. Future research in this area is likely to focus on the development of new and more efficient synthetic methodologies, a deeper understanding of the factors that govern their reactivity and selectivity, and the application of this versatile warhead to an even broader range of biological targets. As our ability to rationally design and synthesize these powerful molecules continues to grow, so too will their impact on medicine and chemical biology.

References

A Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern molecular assembly, earning its place as a second-generation click chemistry.[1] This guide provides an in-depth exploration of SuFEx chemistry, tailored for researchers, scientists, and professionals in drug development. We will dissect the core principles that grant the S(VI)-F bond its unique blend of stability and latent reactivity, explore the diverse toolkit of SuFExable hubs, and detail the mechanisms and catalytic systems that drive these transformations. With a focus on practical application, this document provides field-proven experimental protocols and examines the profound impact of SuFEx on drug discovery, from high-throughput library synthesis to the development of next-generation covalent therapeutics.

Introduction to SuFEx: A Second-Generation Click Chemistry

The "click chemistry" philosophy, introduced by K. Barry Sharpless, prioritizes reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the prototypic click reaction, the search for new, complementary transformations continued.[2][3] In 2014, Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a powerful new entry into the click chemistry canon.[4][5][6]

Key Attributes and Advantages of SuFEx

SuFEx chemistry is founded on the exchange of a fluoride atom from a hexavalent sulfur center with a nucleophile.[3][5] This process is distinguished by several key features:

  • Biocompatibility: The reactions are metal-free and often proceed under aqueous, oxygen-tolerant conditions, making them highly suitable for biological applications.[1][3][5]

  • High Stability of Precursors: The sulfonyl fluoride (R-SO₂F) group is remarkably stable to hydrolysis, reduction, and thermolysis compared to its sulfonyl chloride analogue, allowing for robust handling and purification.[4]

  • Latent Reactivity: Despite their stability, S(VI)-F bonds can be selectively activated under specific catalytic conditions to react with a wide range of nucleophiles.[7]

  • Thermodynamically Favorable: The formation of strong S-O and S-N bonds provides a powerful thermodynamic driving force for the reaction.[8]

The Unique Nature of the S(VI)-F Bond

The success of SuFEx hinges on the exceptional properties of the sulfur(VI)-fluoride bond. With a bond dissociation energy of approximately 90 kcal·mol⁻¹, it is one of the strongest single bonds in chemistry.[9] This inherent stability prevents unwanted side reactions. However, the high oxidation state of the sulfur atom renders it highly electrophilic, creating a latent reactivity that can be "switched on" by an appropriate catalyst or activating group.[3][7] This activation facilitates the departure of the fluoride ion, a process pivotal to the exchange reaction.[2]

The SuFEx Toolkit: Core Hubs and Connectors

The modularity of SuFEx is enabled by a growing family of "hubs" or "connectors"—molecules bearing one or more S(VI)-F moieties ready for exchange.

  • Sulfonyl Fluorides (R-SO₂F): These are the most common SuFEx electrophiles. Their synthesis has been extensively developed from a variety of precursors, including sulfonyl chlorides, sulfonic acids, and through modern photoredox and electrochemical methods.[4][6] They are workhorse reagents for installing sulfonate and sulfonamide linkages.

  • Aryl Fluorosulfates (ArO-SO₂F): Readily prepared from the reaction of phenols with sulfuryl fluoride (SO₂F₂) gas, aryl fluorosulfates are themselves valuable SuFExable hubs.[3][9][10] They are crucial intermediates in polymer science and serve as powerful electrophilic probes in chemical biology.[11]

  • Thionyl Tetrafluoride (SOF₄) Hub: Unlike the linear connections from SO₂F₂, the tetrahedral SOF₄ gas acts as a three-dimensional SuFEx hub.[12][13] It reacts first with a primary amine to form an iminosulfur oxydifluoride (RN=S(O)F₂), a versatile intermediate with two remaining fluoride "handles" for subsequent, independent exchange reactions.[6][13][14] This allows for the rapid construction of complex, multi-dimensional molecules from a single sulfur core.[8]

  • Other Key Hubs: Ethenesulfonyl fluoride (ESF) and sulfamoyl fluorides (R₂N-SO₂F) further expand the toolkit, each offering unique reactivity profiles and applications.[9][15][16]

SuFEx Hub Formula Typical Precursor(s) Key Features & Applications
Sulfonyl FluorideR-SO₂FSulfonyl chlorides, Sulfonic acidsUbiquitous hub; forms sulfonates and sulfonamides; covalent warhead.[4]
Aryl FluorosulfateArO-SO₂FPhenol + SO₂F₂Highly reactive hub; used in polymerization and bioconjugation.[3][9]
Iminosulfur OxydifluorideRN=S(O)F₂Primary Amine + SOF₄3D connective hub; enables sequential, multidimensional synthesis.[8][13][14]
Ethenesulfonyl FluorideCH₂=CHSO₂FVariousMichael acceptor and SuFEx electrophile; dual reactivity.[12][16]
Sulfamoyl FluorideR₂N-SO₂FSecondary Amine + SO₂F₂Forms sulfamides; common motif in medicinal chemistry.[6][9]

Mechanism and Catalysis of the SuFEx Reaction

While seemingly a simple substitution, the mechanism of SuFEx can be nuanced, and its efficiency relies heavily on proper catalysis. The reaction is understood to proceed via an Sₙ2-type mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and conditions.[17] The critical step is the activation of the highly stable S-F bond.

Catalytic Activation Strategies

The transition of fluoride from a tightly bound covalent partner to a good leaving group requires catalytic intervention.[2]

  • Lewis Base Catalysis: Common organic bases like triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts, particularly for reactions with silylated nucleophiles.[3] The required catalyst loading can vary significantly depending on the reactivity of the SuFEx hub.[3]

  • Accelerated SuFEx Click Chemistry (ASCC): A significant advancement is the use of a synergistic catalytic system comprising a hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and hexamethyldisilazane (HMDS).[2][18] This combination dramatically accelerates the reaction, often to completion within minutes at room temperature with catalyst loadings as low as 1 mol%.[2] BTMG is proposed to activate the alcohol nucleophile via deprotonation, while HMDS acts as a potent fluoride scavenger.[2][18]

  • Organocatalysis and Lewis Acid Catalysis: N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the reaction of sulfonyl fluorides with alcohols and amines in the absence of silicon reagents.[19][20] Additionally, metal Lewis acids like Ca(NTf₂)₂ can effectively catalyze S-N bond formation.[21]

ASCC_Catalytic_Cycle cluster_main Accelerated SuFEx (ASCC) Catalytic Cycle RSO2F R-SO₂F Intermediate2 {Transition State} RSO2F->Intermediate2 ROH R'-OH Intermediate1 [R'-O⁻] [BTMG-H⁺] ROH->Intermediate1 Deprotonation BTMG BTMG (Base) BTMG->Intermediate1 HMDS HMDS Byproduct2 HF + TMS-NH-TMS HMDS->Byproduct2 F⁻ Scavenging Intermediate1->Intermediate2 Nucleophilic Attack Product R-SO₂-OR' (Product) Intermediate2->Product Byproduct1 [BTMG-H⁺] F⁻ Intermediate2->Byproduct1 Byproduct1->BTMG Regeneration Byproduct1->Byproduct2 FinalByproduct TMS-F + NH₃ Byproduct2->FinalByproduct

Proposed catalytic cycle for Accelerated SuFEx (ASCC).

Applications in Drug Discovery and Chemical Biology

SuFEx chemistry has had a transformative impact on drug discovery and chemical biology, providing tools for both the rapid synthesis of new chemical entities and for probing biological systems.[22][23]

Modular Synthesis and High-Throughput Chemistry

The "hub-and-plugin" model allows for the rapid, modular assembly of vast compound libraries from a set of core SuFEx hubs and diverse nucleophilic fragments.[8] This is particularly powerful when combined with high-throughput synthesis and screening formats.[18][24] The biocompatible conditions of many SuFEx reactions even allow for the in situ biological assaying of reaction products without prior purification, dramatically accelerating the hit-to-lead process.[24]

Library_Synthesis Hub SOF₄ Hub Intermediate1 R¹-N=S(O)F₂ Hub->Intermediate1 Intermediate2 R²-N=S(O)F₂ Hub->Intermediate2 A1 R¹-NH₂ A1->Intermediate1 SuFEx 1 A2 R²-NH₂ A2->Intermediate2 SuFEx 1 An Rⁿ-NH₂ B1 Ar¹-OH Product1 R¹-N=S(O)(F)(OAr¹) B1->Product1 SuFEx 2 Product3 R²-N=S(O)(F)(OAr¹) B1->Product3 SuFEx 2 B2 Ar²-OH Product2 R¹-N=S(O)(F)(OAr²) B2->Product2 SuFEx 2 Bn Arⁿ-OH Intermediate1->Product1 Intermediate1->Product2 Intermediate2->Product3

The "Hub-and-Plugin" model for diverse library synthesis.
Covalent Inhibitors: Targeting Beyond Cysteine

Perhaps the most significant impact of SuFEx in drug discovery has been the development of covalent probes and inhibitors that target nucleophilic amino acid residues beyond cysteine.[1][11] While traditional covalent drugs primarily target the hyper-reactive cysteine, many protein binding sites lack a suitably positioned cysteine residue. Sulfonyl fluorides and fluorosulfates are relatively inert in the cellular milieu but can be "proximally activated" by the unique microenvironment of a protein's binding pocket to covalently label key tyrosine, lysine, histidine, and serine residues.[1][3][11] This has opened up a vast new landscape of the proteome for covalent drug discovery.[3]

Bioconjugation and Protein Labeling

The chemoselectivity of SuFEx reactions has been harnessed for the specific modification of peptides and proteins.[14][25] For example, by using specific catalysts, aryl fluorosulfates can react selectively with tyrosine residues over other nucleophilic amino acids, enabling site-specific protein functionalization under biocompatible conditions.[26] This has applications in creating antibody-drug conjugates, attaching imaging agents, and stabilizing therapeutic proteins.

Practical Guide: Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrates and laboratory safety guidelines. Handle all reagents, especially gaseous ones like SO₂F₂, with appropriate care in a well-ventilated fume hood.

Protocol: Synthesis of an Aryl Fluorosulfate using SO₂F₂

This protocol is adapted from methodologies reported by Sharpless and coworkers.[9][10]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum, add the desired phenol (1.0 eq.).

  • Dissolution: Dissolve the phenol in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Base Addition: Add a tertiary amine base, such as triethylamine (1.5 eq.), to the solution.

  • Reaction with SO₂F₂: Cool the mixture to 0 °C in an ice bath. Bubble sulfuryl fluoride (SO₂F₂) gas through the solution via the gas inlet needle for a designated time (e.g., 2-6 hours), or use a gastight bag filled with SO₂F₂ gas.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl fluorosulfate can then be purified by flash column chromatography on silica gel.

Protocol: Accelerated SuFEx (ASCC) Coupling

This protocol is based on the ASCC method developed by Moses and coworkers.[2][18]

  • Setup: To a vial containing a magnetic stir bar, add the sulfonyl fluoride (1.0 eq.) and the alcohol or phenol nucleophile (1.1 eq.).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., acetonitrile). Add hexamethyldisilazane (HMDS, 1.5 eq.).

  • Catalyst Addition: Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), typically at a loading of 1-20 mol%, depending on the reactivity of the substrates.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 5-30 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting product is often of high purity, but can be further purified by flash column chromatography if necessary.

Conclusion and Future Outlook

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has matured from a novel concept into an indispensable tool in the molecular sciences. Its unique combination of precursor stability, catalytic reactivity, and operational simplicity embodies the ideals of click chemistry. The ongoing development of new SuFEx hubs, more efficient catalytic systems, and innovative applications continues to expand its reach. For researchers in drug discovery, SuFEx provides an unprecedented platform for building molecular complexity, accessing previously "undruggable" targets through covalent interactions, and accelerating the entire discovery pipeline. The future of SuFEx promises even more sophisticated applications in materials science, diagnostics, and in vivo chemistry.

References

An In-depth Technical Guide to the Electrophilicity and Application of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonyl fluorides (R-SO₂F) have transitioned from being a chemical curiosity to a cornerstone of modern chemical biology and drug discovery. This is largely due to their unique "Goldilocks" reactivity: they are remarkably stable under physiological and many synthetic conditions, yet can be selectively activated to form robust covalent bonds with specific biological nucleophiles.[1][2] This guide provides a comprehensive overview of the fundamental principles governing the electrophilicity of sulfonyl fluorides, their reactivity profiles, and their expanding applications as covalent probes and inhibitors. We will delve into the mechanistic underpinnings of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, contrast the properties of sulfonyl fluorides with other sulfonyl halides, and provide practical synthetic protocols for their preparation.[3][4]

The Re-emergence of a Privileged Electrophile

While organosulfonyl fluorides have been known for nearly a century, their potential was fully unlocked with the advent of "click chemistry". In 2014, K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click reaction, catapulting the sulfonyl fluoride motif to prominence.[1][2] Unlike many electrophiles used in biology, sulfonyl fluorides are not broadly reactive. Instead, their reactivity is context-dependent, often requiring a specific microenvironment, such as an enzyme's binding pocket, for activation.[5][6] This exquisite balance of stability and latent reactivity makes them privileged warheads for designing highly selective covalent therapeutics.[7][8]

1.1 The S-F Bond: A Distinct Advantage Over Other Halides

The utility of sulfonyl fluorides is best understood in comparison to their more common sulfonyl chloride (R-SO₂Cl) counterparts. The key difference lies in the nature of the sulfur-halogen bond.

  • Chemoselectivity: Reactions with sulfonyl fluorides proceed exclusively through nucleophilic substitution at the sulfur atom. Sulfonyl chlorides, being more reactive, can engage in undesired side reactions, complicating their use in complex molecular settings.[12]

The remarkable inertness of sulfonyl fluorides can be demonstrated by the "refluxing aniline test"; they remain unchanged even after hours in refluxing aniline, a condition under which most electrophiles would readily react.[13]

Understanding the Electrophilicity of the Sulfur(VI) Center

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the central sulfur atom. This can be precisely modulated through synthetic design, allowing for the fine-tuning of a probe or inhibitor for a specific biological target.

2.1 Electronic and Steric Tuning

The electrophilicity of the sulfur center in arylsulfonyl fluorides is highly sensitive to the electronic properties of the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CF₃) to the aryl ring increases the partial positive charge on the sulfur atom, making it more electrophilic and accelerating its reaction with nucleophiles.[14]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease the sulfur's electrophilicity, resulting in a less reactive warhead.

This principle allows researchers to create a spectrum of reagents with tailored reactivity profiles, a crucial aspect in optimizing both on-target engagement and minimizing off-target effects.[14]

2.2 Comparison with Related S(VI)-F Warheads

The sulfonyl fluoride is part of a larger family of S(VI)-F electrophiles, each with distinct properties.

Warhead TypeStructureGeneral ReactivityKey Characteristics
Sulfonyl Fluoride R-SO₂FModerate / TunableThe most widely used S(VI)-F warhead. Excellent balance of stability and context-dependent reactivity.[15]
Fluorosulfate R-O-SO₂FLowerThe oxygen atom adjacent to the sulfur tempers its electrophilicity through resonance, making fluorosulfates generally less reactive than sulfonyl fluorides.[15][16] This can lead to enhanced selectivity.[17]
Sulfamoyl Fluoride R₂N-SO₂FVariableReactivity is modulated by the substituents on the nitrogen atom.[15]
The SuFEx Reaction: A Profile of Covalent Engagement

The magic of sulfonyl fluorides lies in their ability to remain dormant until they encounter a suitably activating environment. The protein binding pocket provides this unique context, facilitating the Sulfur(VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid side chains.

3.1 Mechanism of Covalent Modification

The SuFEx reaction is a nucleophilic substitution at the S(VI) center. The process is thought to be activated by the unique arrangement of residues within a binding site. Hydrogen bond donors, for instance, can interact with the fluorine atom, polarizing the S-F bond and making the sulfur atom more susceptible to attack.[18] A nearby nucleophilic residue then attacks the sulfur, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage.

SuFEx_Mechanism cluster_0 Protein Binding Pocket Probe Sulfonyl Fluoride Probe (R-SO₂F) Activated Activated Complex (S-F bond polarized by H-bond donors) Probe->Activated Binding & Activation Adduct Covalent Adduct (Protein-SO₂-R) Activated->Adduct Nucleophilic Attack Nucleophile Nucleophilic Residue (e.g., Tyr-OH, Lys-NH₂) Nucleophile->Activated Released Fluoride Ion (F⁻) Released Adduct->Released Displacement

Caption: The SuFEx reaction mechanism within a protein binding site.
3.2 Targeting a Broad Range of Nucleophilic Residues

A key advantage of sulfonyl fluorides is their ability to target a wider range of amino acids than traditional cysteine-focused electrophiles. This expands the "druggable proteome" by enabling covalent modification of proteins that lack an accessible cysteine.[19]

  • Primary Targets: The most common residues targeted are serine, tyrosine, and lysine , forming highly stable covalent adducts.[3][7][19]

  • Expanded Targets: Context-dependent reactivity has also been observed with threonine, histidine, and even cysteine .[7][20]

  • A Note on Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thio-sulfonate ester adduct is often unstable and prone to hydrolysis, making them generally unsuitable for durable covalent inhibition via this residue.[3][14]

Applications in Modern Drug Discovery

The unique properties of sulfonyl fluorides have made them invaluable tools for identifying and validating new drug targets and for designing potent, selective covalent inhibitors.

4.1 Agnostic Screening for Covalent Inhibitors

Because the reactivity of sulfonyl fluorides is context-dependent, they are ideal for "agnostic" or "unbiased" screening campaigns. In this approach, libraries of simple sulfonyl fluoride-containing fragments are screened against a protein target without prior knowledge of binding interactions. This has led to the discovery of highly selective and potent inhibitors, such as those for human neutrophil elastase (hNE).[5][21]

Agnostic_Screening_Workflow Lib Library of Diverse Sulfonyl Fluoride Fragments Screen Agnostic Screen (e.g., against hNE protein) Lib->Screen HitID Hit Identification (Mass Spectrometry) Screen->HitID Validate Hit Validation (Biochemical Assays) HitID->Validate Optimize Structure-Activity Relationship (SAR) & Lead Optimization Validate->Optimize Candidate Covalent Inhibitor Candidate Optimize->Candidate

References

Theoretical Underpinnings of Dimethylsulfamoyl Fluoride: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The resurgence of covalent inhibitors in drug discovery has catalyzed the search for novel electrophilic "warheads" that can target amino acid residues beyond the canonical cysteine. Among these, Dimethylsulfamoyl fluoride (DMSF) and related sulfonyl fluorides have emerged as exceptionally promising moieties.[1][2] Their unique combination of stability in physiological environments and context-dependent reactivity offers a powerful tool for developing potent, selective, and durable therapeutics.[3][4] This technical guide provides an in-depth exploration of the theoretical and computational principles governing the behavior of this compound. We will dissect its molecular structure, the quantum mechanical basis of its reactivity through the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, and the computational workflows used to model its interactions, thereby providing a predictive framework for its application in rational drug design.

Core Physicochemical and Structural Properties of this compound (DMSF)

This compound, with the chemical formula C₂H₆FNO₂S, is a colorless liquid that serves as a foundational building block in the synthesis of advanced chemical probes and covalent drugs.[5][6] Its utility stems from a finely tuned balance of kinetic stability and thermodynamic potential for reaction.

Unlike the more aggressive sulfonyl chlorides, the sulfur-fluorine bond in DMSF is remarkably stable against hydrolysis and indiscriminate nucleophilic attack, a critical feature for biocompatibility.[4][7] This stability allows DMSF-containing molecules to circulate and reach their intended biological targets without premature degradation. However, the high oxidation state of the sulfur(VI) center renders it a potent electrophile under the right conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₆FNO₂S[6][8]
Molecular Weight 127.14 g/mol [8]
CAS Number 354-44-9[8]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 151.5 °C at 760 mmHg[9]
Density 1.334 g/cm³[9]
Flash Point 45.5 °C[9]

The molecular geometry of DMSF, characterized by a tetrahedral sulfur center, is crucial to its function. The two methyl groups on the nitrogen atom influence the steric and electronic environment around the electrophilic sulfur, subtly modulating its reactivity. Theoretical studies on related sulfamoyl fluorides using Density Functional Theory (DFT) confirm the stability of the anti-conformation, where the F-S bond is positioned anti to the nitrogen lone pair, influencing its interaction with approaching nucleophiles.[10]

The Quantum Mechanical Basis of SuFEx Reactivity

The cornerstone of DMSF's utility in covalent drug design is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation that involves the substitution of the fluoride on the S(VI) center with a nucleophile.[2][3] The reaction's efficiency and specificity are rooted in fundamental quantum mechanical principles.

The S-F bond is strong and highly polarized, with the fluorine atom being highly electronegative. This creates a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. However, the reaction is not spontaneous. The activation barrier is high enough to prevent reactions with weak, ambient nucleophiles like water, but low enough to be overcome by potent nucleophiles or through proximity effects within an enzyme's active site.[4]

Theoretical modeling using DFT is essential for elucidating the SuFEx reaction mechanism. These calculations allow for the mapping of the potential energy surface, identification of the transition state, and calculation of the activation energy. The reaction proceeds through a trigonal bipyramidal intermediate or transition state, where the incoming nucleophile and the leaving fluoride ion occupy the axial positions.

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products DMSF R-SO₂F TS [R-SO₂(F)(Nu)]⁻‡ DMSF->TS + Nu:⁻ Nuc Nu:⁻ Adduct R-SO₂-Nu TS->Adduct Fluoride F⁻ Computational_Workflow start Define Research Question (e.g., Reactivity with Lysine) mol_setup 1. Molecular Setup - Build DMSF-ligand structure - Build amino acid model (e.g., N-acetyl-lysine) start->mol_setup geom_opt 2. Geometry Optimization - Use DFT (e.g., B3LYP/6-31G*) - Find lowest energy conformers mol_setup->geom_opt ts_search 3. Transition State Search - QST2/QST3 or Berny optimization - Locate saddle point on PES geom_opt->ts_search freq_calc 4. Frequency Calculation - Confirm transition state (one imaginary frequency) - Calculate zero-point vibrational energy (ZPVE) ts_search->freq_calc irc_calc 5. IRC Calculation - Intrinsic Reaction Coordinate - Confirm TS connects reactants and products freq_calc->irc_calc energy_profile 6. Energy Profile - Single-point energy calculations with larger basis set (e.g., 6-311+G**) - Calculate ΔG‡ and ΔG_rxn irc_calc->energy_profile analysis 7. Analysis & Interpretation - NBO analysis for charge distribution - Compare activation barriers - Predict selectivity energy_profile->analysis end Informed Drug Design analysis->end Proximity_Driven_Reactivity Proximity-Driven Covalent Modification cluster_protein Protein Binding Pocket Lys Lysine (Nu:) OtherResidue1 Hydrophobic Residue OtherResidue2 H-Bond Donor Ligand Ligand Scaffold Ligand->OtherResidue1 Hydrophobic Interaction Ligand->OtherResidue2 H-Bond Warhead SO₂F Ligand->Warhead Warhead->Lys Covalent Bond Formation (Proximity-Driven)

References

Introduction: The Molecular Profile of Dimethylsulfamoyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethylsulfamoyl Fluoride (DMSF)

This compound (DMSF), with the chemical formula C₂H₆FNO₂S, is a sulfamoyl fluoride that has garnered interest in various chemical fields.[1] It serves as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a novel class of click chemistry transformations, and shows promise as a stable solvent for high-voltage lithium-metal batteries.[1][2][3] Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine atom, and the nitrogen of a dimethylamino group.[4] Given its reactivity and applications, a thorough understanding of its molecular structure and purity is paramount. This guide provides an in-depth analysis of the spectroscopic data for DMSF, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, intended for researchers and professionals in chemical synthesis and materials science.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a definitive and comprehensive characterization of its molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of DMSF is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

  • Chemical Shift and Multiplicity: The two methyl (CH₃) groups are chemically and magnetically equivalent. Consequently, they produce a single, sharp resonance signal. This signal appears as a singlet at approximately δ 3.15 ppm.[1] The downfield shift from typical aliphatic amines is due to the significant electron-withdrawing effect of the adjacent sulfamoyl fluoride moiety (-SO₂F), which deshields the protons. The signal integrates to six hydrogens, confirming the presence of the two methyl groups.[1]

  • Causality of the Singlet: The signal is a singlet because there are no adjacent protons to induce spin-spin coupling. While four-bond coupling to the fluorine atom (⁴JHF) is theoretically possible, it is typically very small and often not resolved in standard ¹H NMR spectra, resulting in a sharp singlet rather than a doublet.

¹⁹F NMR Spectroscopy: A Highly Sensitive Nuclear Probe

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of ½, making it nearly as sensitive as ¹H.[5][6] Its large chemical shift dispersion provides high resolution and sensitivity to the local electronic environment.[5][7]

  • Chemical Shift: The ¹⁹F NMR spectrum of DMSF is expected to show a single resonance. While specific data for DMSF is not always detailed, related sulfamoyl fluoride compounds consistently exhibit ¹⁹F chemical shifts in the range of +50 to +55 ppm (relative to CFCl₃).[1] For instance, similar sulfamoyl fluoride moieties in functionalized nucleosides have been reported with chemical shifts of δF = 53.93 ppm and δF = 52.49 ppm.[2] This specific chemical shift range is characteristic of the S(VI)-F bond in this electronic environment.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Chemical Shift: Similar to the proton spectrum, the two methyl carbons are equivalent and will produce a single signal in the aliphatic region of the spectrum. While detailed chemical shift assignments are limited in published literature, the electron-withdrawing nature of the N-sulfonyl group is expected to shift this signal downfield compared to a simple aliphatic amine like dimethylamine.[1]

Summary of NMR Spectroscopic Data

The following table summarizes the key NMR data for this compound.

NucleusChemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H~ 3.15Singlet6H, -N(CH₃)₂
¹⁹F~ 50 - 55Singlet1F, -SO₂F
¹³CNot widely reportedSinglet2C, -N(C H₃)₂
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality, reproducible NMR spectra of DMSF.

  • Sample Preparation:

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) or Acetonitrile-d₃ are common choices. Ensure the solvent is of high purity with low residual water content.[8]

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to 0 ppm.[9] For ¹⁹F spectra, Trichlorofluoromethane (CFCl₃) is the standard reference, though secondary standards are often used.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Tune the probe to the ¹⁹F frequency. Acquire the spectrum using a single-pulse experiment. Proton decoupling may be applied to remove any potential long-range H-F couplings and produce a sharp singlet.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal sensitivity and simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of NMR Structural Correlations

The following diagram illustrates the relationship between the structure of DMSF and its expected NMR signals.

DMSF_IR cluster_molecule DMSF Functional Groups cluster_spectrum Characteristic IR Regions (cm⁻¹) CH C-H (methyl) r_3000 ~2900-3000 CH->r_3000 SO2_asym S=O (asym stretch) r_1400 ~1380-1410 SO2_asym->r_1400 SO2_sym S=O (sym stretch) r_1200 ~1180-1210 SO2_sym->r_1200 SF S-F Stretch r_850 ~800-900 SF->r_850 SN S-N Stretch r_900 ~900-1000 SN->r_900

References

Methodological & Application

Dimethylsulfamoyl Fluoride (DMSF) as a Chemical Probe for Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Function with a Covalent Probe

In the intricate landscape of cellular biology and drug discovery, understanding protein function is paramount. Chemical probes—small molecules designed to interact with proteins—are indispensable tools for dissecting these complex biological systems.[1] Among the various classes of probes, covalent probes, which form a stable, permanent bond with their target, offer unique advantages for identifying and characterizing proteins, including those of low abundance or with transient interactions.[2]

Dimethylsulfamoyl fluoride (DMSF), a member of the sulfonyl fluoride (SF) class of compounds, has emerged as a powerful and versatile electrophilic "warhead" for covalent protein labeling.[3] While unassuming in its structure (C₂H₆FNO₂S), its reactivity profile makes it an exceptional tool for activity-based protein profiling (ABPP), target identification, and mapping functionally important amino acid residues directly within the native proteome.[4][5] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing DMSF as a chemical probe for researchers in chemical biology, proteomics, and drug development.

⚠ CRITICAL SAFETY WARNING

This compound (DMSF) is a highly toxic and hazardous compound, classified as a potential nerve agent. It is acutely toxic upon ingestion, causes severe skin burns and eye damage, and may cause respiratory irritation. All handling of DMSF must be performed by trained professionals in a properly equipped laboratory with appropriate engineering controls (e.g., certified chemical fume hood) and personal protective equipment (PPE), including, but not limited to, a lab coat, chemical-resistant gloves, and safety glasses with a face shield. Consult the Safety Data Sheet (SDS) for this compound before any use.

The Chemistry of Covalent Labeling: Mechanism and Selectivity

The utility of DMSF and other sulfonyl fluorides is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6] The sulfonyl fluoride moiety (–SO₂F) acts as a moderately reactive electrophile. It maintains a crucial balance: stable enough to persist in aqueous biological media but reactive enough to covalently modify nucleophilic amino acid residues within a protein's microenvironment.[3][7]

Mechanism of Action

The labeling reaction involves a nucleophilic attack from an amino acid side chain on the electrophilic sulfur atom of DMSF. This displaces the fluoride ion, which is an excellent leaving group, resulting in the formation of a highly stable sulfamide or sulfonate ester bond.

Figure 1. General reaction mechanism of protein labeling by DMSF.
Amino Acid Residue Selectivity

Unlike highly specific warheads that target only cysteine, sulfonyl fluorides are privileged electrophiles known to react with a broader range of nucleophilic residues.[3] The reactivity is context-dependent, influenced by the residue's accessibility and its pKa, which can be significantly perturbed by the local protein environment.[8]

  • Primary Targets (Stable Adducts): Lysine (Lys) and Tyrosine (Tyr) are frequent targets. DMSF reacts with the ε-amino group of lysine and the hydroxyl group of tyrosine to form stable sulfonamide and sulfonate ester linkages, respectively.[6][9] The modification of functionally important tyrosines in enzymes like glutathione transferases has been demonstrated.[10][11]

  • Other Potential Targets: Serine (Ser), Threonine (Thr), and Histidine (His) can also be modified, particularly when they are part of a catalytic site or a pocket that enhances their nucleophilicity.[3][8]

  • Unstable Adducts: While sulfonyl fluorides can react with Cysteine (Cys), the resulting thio-sulfonate ester adduct is often unstable, making them generally unsuitable for durable cysteine labeling.[6]

This broader reactivity profile is a key advantage, as it expands the "ligandable proteome" beyond the reach of cysteine-centric probes.[9]

Core Applications in Research and Drug Development

The ability of DMSF to form stable covalent adducts enables a variety of powerful chemoproteomic applications.

  • Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to assess the functional state of enzymes in complex proteomes.[1][2] DMSF, or more sophisticated probes bearing a DMSF warhead, can label the active sites of enzyme families, allowing for a direct readout of their catalytic activity.[12][13] Changes in labeling intensity can reveal alterations in enzyme activity in response to disease or drug treatment.

  • Target Identification & Validation: In phenotypic drug discovery, a compound may show a desirable effect, but its protein target is unknown. A DMSF-based probe that mimics the compound can be used to covalently "pull-down" its binding partners from a cell lysate for identification by mass spectrometry.[14] Competitive profiling, where the parent drug competes with a DMSF probe for binding, can validate target engagement in a cellular context.[15]

  • Mapping Ligand Binding Sites: By comparing the DMSF labeling pattern on a protein in the presence and absence of a ligand (e.g., a drug candidate), one can identify which residues are "protected" from labeling by the bound ligand. This footprinting approach provides valuable structural information about the binding site.[8]

Experimental Design and Protocols

Successful protein labeling with DMSF requires careful planning, stringent safety measures, and optimization of reaction conditions.

Critical Preliminary Considerations
  • Probe Selection: DMSF itself can be used as a simple, untagged probe for initial reactivity studies, detected by the mass shift it imparts on a protein or peptide. For enrichment and visualization, DMSF must be incorporated into a larger probe structure containing a reporter tag (e.g., Biotin for affinity capture) and/or a fluorophore. The synthesis of such probes requires expertise in organic chemistry.[16]

  • Buffer System: The stability of sulfonyl fluorides is pH-dependent. Hydrolysis is a competing reaction, especially at high pH.[7] It is advisable to work in buffers at or slightly below physiological pH (e.g., pH 6.0-7.5). Avoid buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles that can react with the probe. Phosphate-buffered saline (PBS) or HEPES are generally suitable choices.[12][17]

  • Optimization: The optimal concentration of DMSF and incubation time will vary depending on the protein target and the complexity of the sample. A titration experiment is essential to find conditions that maximize on-target labeling while minimizing off-target effects and protein precipitation.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol provides a starting point for labeling a single, purified protein to confirm reactivity and optimize conditions.

Materials:

  • Purified protein of interest

  • This compound (DMSF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Equipment for downstream analysis (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

  • Prepare Protein Solution: Dilute the purified protein to a final concentration of 1-5 µM in the Reaction Buffer.

  • Prepare DMSF Stock: (Perform in a certified chemical fume hood) . Prepare a 100 mM stock solution of DMSF in anhydrous DMSO. This stock should be prepared fresh and stored under inert gas if possible.

  • Initiate Labeling Reaction: Add a small aliquot of the DMSF stock solution to the protein solution to achieve the desired final concentration (start with a 10-100 fold molar excess of DMSF over the protein, e.g., 10-500 µM). Vortex gently to mix. Include a DMSO-only control.

  • Incubate: Incubate the reaction at room temperature or 37°C for 1-2 hours. Time can be optimized (from 30 minutes to 4 hours).

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The excess Tris will react with and consume any remaining DMSF.

  • Analyze Results:

    • Intact Mass Analysis: Desalt the protein sample and analyze by LC-MS to observe the mass shift corresponding to the covalent addition of the dimethylsulfamoyl group (+107.01 Da).[18]

    • Peptide Mapping: Add SDS-PAGE loading buffer, run on a gel, excise the band, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS to identify the specific residue(s) modified.

Protocol 2: Chemoproteomic Profiling in Cell Lysate

This protocol outlines a workflow for identifying DMSF targets in a complex biological mixture using an affinity-tagged probe (e.g., DMSF-Biotin).

Chemoproteomics_Workflow cluster_prep Sample Preparation & Labeling cluster_enrich Enrichment cluster_analysis MS Analysis Lysate Prepare Cell Lysate Label Incubate with DMSF-Biotin Probe Lysate->Label Quench Quench Reaction Label->Quench Beads Add Streptavidin Beads Quench->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Labeled Proteins Wash->Elute Digest On-Bead or In-Solution Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search & Data Analysis LCMS->Data Result Result Data->Result Identify Target Proteins & Modification Sites

Figure 2. A typical chemoproteomics workflow using a biotinylated DMSF probe.

Procedure:

  • Prepare Cell Lysate: Lyse cells in a non-nucleophilic buffer (e.g., PBS) containing protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.

  • Label Proteome: Dilute the lysate to 1-2 mg/mL. Add the DMSF-Biotin probe to a final concentration of 1-25 µM. Include a DMSO control and, if applicable, a competition control where the lysate is pre-incubated with a non-tagged inhibitor. Incubate for 1 hour at room temperature.

  • Enrich Labeled Proteins: Add streptavidin-agarose beads to the quenched lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

  • Wash and Digest: Pellet the beads and wash extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Mascot) to identify the enriched proteins.[19] Search for the expected mass shift on Lys or Tyr residues to pinpoint the sites of modification.

Data Analysis and Interpretation

The final and most critical step is the analysis of mass spectrometry data.

  • Identifying Modified Peptides: The covalent addition of the dimethylsulfamoyl group results in a specific mass increase. This mass shift must be included as a variable modification in the database search parameters.[20][21] High-resolution MS is crucial for distinguishing the modification from other natural post-translational modifications.

  • Quantitative Analysis: To compare labeling between different states (e.g., +/- drug), quantitative proteomics strategies should be employed. This can include label-free quantification (LFQ) or isobaric tagging (e.g., TMT) of the digested peptides from control and treated samples.[22]

  • Interpreting Results: A protein identified and quantified with high confidence in the probe-treated sample but absent in the control is a candidate target. A decrease in probe labeling in a competition experiment validates this interaction. The identification of a specific modified peptide confirms the direct binding site.

Table 1: Mass Modifications for DMSF Labeling

Amino AcidModification TypeMass Shift (Monoisotopic)
Lysine (K)Sulfamoylation+107.0095 Da
Tyrosine (Y)Sulfonylation+107.0095 Da
Serine (S)Sulfonylation+107.0095 Da
Threonine (T)Sulfonylation+107.0095 Da
Histidine (H)Sulfamoylation+107.0095 Da

Note: The mass of the added moiety is C₂H₅NO₂S.

Conclusion and Future Outlook

This compound is a powerful, albeit hazardous, chemical tool that expands the repertoire of covalent probes available to researchers. Its ability to react with a range of nucleophilic residues beyond cysteine opens up new avenues for exploring protein function and discovering novel drug targets.[9] As mass spectrometry sensitivity continues to improve and new probe designs are developed, the application of DMSF and other sulfonyl fluorides in chemical biology is set to grow, providing deeper insights into the complex machinery of life.[5]

References

Application Notes & Protocols: Dimethylsulfamoyl Fluoride as a High-Performance Electrolyte Additive for Lithium-Metal Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Lithium-Metal Anodes

The pursuit of next-generation energy storage with transformative energy density inevitably leads to the lithium-metal anode. With its exceptionally high theoretical specific capacity (3860 mAh/g) and the lowest electrochemical potential (-3.04 V vs. the standard hydrogen electrode), it stands as the "holy grail" of anode materials.[1][2] However, the practical realization of lithium-metal batteries (LMBs) is plagued by significant challenges rooted in the anode's high reactivity.[1][2]

Uncontrolled dendritic lithium growth and a fragile, unstable solid electrolyte interphase (SEI) lead to low Coulombic efficiencies (CE), rapid capacity decay, and critical safety hazards.[3] The electrolyte, being in direct contact with the anode, plays a pivotal role in mediating these interfacial reactions. While conventional carbonate-based electrolytes are intrinsically unstable against lithium metal, strategic electrolyte engineering—specifically the use of functional additives—has emerged as one of the most effective strategies to tame the reactive lithium surface.[4][5]

This document introduces Dimethylsulfamoyl fluoride (DMSF), also known as N,N-Dimethylsulfamoyl fluoride or by its solvent name, Fluorosulfonamide (FSA), as a highly effective electrolyte additive.[4][6] Inspired by the successful fluorosulfonyl imide group in the widely used salt, lithium bis(fluorosulfonyl)imide (LiFSI), DMSF participates in the formation of a robust, inorganic-rich SEI that dramatically enhances the stability and performance of LMBs.[6][7] These notes provide a comprehensive guide to its properties, mechanism of action, and detailed protocols for its application and evaluation.

DMSF: Physicochemical Properties and Critical Safety Protocols

This compound (C₂H₆FNO₂S) is a colorless to light yellow liquid that serves as a promising component in advanced electrolyte formulations.[8][9] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound (DMSF)

PropertyValueSource(s)
Chemical Formula C₂H₆FNO₂S[8][9]
Molecular Weight 127.14 g/mol [9][10]
CAS Number 354-44-9[9][11]
Appearance Colorless to light yellow clear liquid[9]
Boiling Point 148-150 °C[8]
Purity >98.0% (GC)[9]
Critical Safety and Handling Mandates

DMSF is a hazardous chemical and requires strict handling protocols.[8][12] All handling must be performed by trained personnel in a controlled environment.

  • Hazard Classification: DMSF is classified as a flammable liquid and vapor (H226), toxic if swallowed (H301), and causes severe skin burns and eye damage (H314).[8][10][12] It may also cause respiratory irritation.[8][12]

  • Personal Protective Equipment (PPE): Always wear a face shield, safety glasses, a flame-retardant lab coat, and impermeable gloves.[11][12][13] All manipulations should be conducted within a certified fume hood.[12]

  • Handling: Avoid all contact with skin and eyes.[11] Use explosion-proof equipment and take precautionary measures against static discharge.[14] Ensure adequate ventilation at all times.[11][13]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and open flames.[12] The recommended storage temperature is 2-8°C.[11][12]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and drench the affected area with running water for at least 15 minutes. Seek immediate medical attention.[12][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Mechanism of Action: Building a Superior SEI

The success of DMSF lies in its ability to be sacrificially reduced at the lithium anode surface, preempting the decomposition of less stable solvent and salt components. This targeted reduction forms a robust and stable SEI.

The core principle is that the fluorosulfonamide functionality in DMSF, similar to the FSI⁻ anion, decomposes to form a high concentration of lithium fluoride (LiF) at the interface.[4][6] LiF is an ideal SEI component due to its wide bandgap, high mechanical strength, and excellent electronic insulation, which effectively blocks electron tunneling and prevents further electrolyte decomposition.[6] This LiF-rich SEI facilitates smooth, uniform lithium-ion flux, thereby suppressing the formation of dendrites.

Unlike carbonate solvents which decompose into organic and polymeric species, the DMSF-derived SEI is predominantly inorganic, leading to superior stability and longevity.

SEI_Formation_Mechanism cluster_electrolyte Bulk Electrolyte cluster_interface Electrode-Electrolyte Interface DMSF DMSF Additive (FSO₂N(CH₃)₂) Li_Anode Lithium Metal Anode (e⁻ source) DMSF->Li_Anode Preferential Reduction Li_ion Li⁺ Ions SEI Robust, LiF-rich SEI (Inorganic) Li_ion->SEI Uniform Li⁺ Flux Solvent Carbonate/Ether Solvent Solvent->Li_Anode Decomposition (Suppressed) Li_Anode->SEI Forms SEI->Li_Anode Enables Uniform Li Plating

Figure 1: Proposed mechanism of DMSF in forming a stable SEI on the lithium-metal anode.

Performance Enhancements with DMSF Additive

The incorporation of DMSF as an additive or co-solvent leads to remarkable, quantifiable improvements in LMB performance, particularly when paired with high-voltage cathodes like LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622).[6]

Table 2: Performance Metrics of LMBs with and without DMSF

Performance MetricStandard Electrolyte (e.g., Carbonate-based)DMSF-Containing Electrolyte ("FFS" Electrolyte¹)Source(s)
Initial Coulombic Efficiency (Li Cu)Often < 85-90%
Average Coulombic Efficiency (Li Cu)Unstable, rapid decay
Anodic Stability Window ~4.2 V vs Li/Li⁺>4.5 V vs Li/Li⁺[6]
Full Cell Capacity Retention (Li NMC622)Poor, rapid fade
Full Cell Reversible Capacity (Li NMC622)~147.7 mAh/g (1C)

¹ "Full Fluorosulfonyl" (FFS) electrolyte consists of DMSF (FSA) as the solvent and LiFSI as the salt.[6]

These results demonstrate that DMSF not only stabilizes the highly reductive lithium anode but also possesses the high anodic stability required to be compatible with high-energy cathodes.[6][7]

Experimental Protocols

The following protocols provide a step-by-step guide for preparing and evaluating DMSF-containing electrolytes. All procedures involving electrolytes and cell components must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Preparation of DMSF-Containing Electrolyte

This protocol describes the preparation of a model electrolyte: 1 M LiFSI in a 1:1 (v/v) mixture of DMSF and 1,2-dimethoxyethane (DME), a common ether-based solvent.

Materials & Equipment:

  • This compound (DMSF), battery grade (>99.9%)

  • 1,2-dimethoxyethane (DME), battery grade, dried over molecular sieves

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade, dried under vacuum

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Materials: Transfer all components (DMSF, DME, LiFSI salt) and equipment into the glovebox antechamber and allow sufficient time to purge (at least 3 hours). Causality: This step is critical to remove atmospheric moisture and oxygen, which would otherwise react with the lithium salt and lithium metal, compromising electrochemical performance.

  • Solvent Mixture Preparation: In a volumetric flask, pipette the required volume of DMSF. Add an equal volume of DME to achieve the desired 1:1 v/v ratio.

  • Salt Dissolution: Weigh the required amount of LiFSI to achieve a 1 M concentration in the total solvent volume.

  • Mixing: Slowly add the weighed LiFSI to the solvent mixture while stirring with a magnetic stir bar. Continue stirring at room temperature for at least 12 hours to ensure complete dissolution. Causality: A long stirring time ensures a homogenous electrolyte, which is essential for consistent cell performance and avoiding localized concentration gradients.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte within one week of preparation.

Protocol 2: Assembly of Coin Cells (CR2032)

This protocol details the assembly of Li||Cu half-cells for CE evaluation and Li||Li symmetric cells for plating/stripping analysis.

Materials & Equipment:

  • CR2032 coin cell components (casings, spacers, springs)

  • Copper foil (15 mm diameter discs), as working electrode

  • Lithium metal foil (15 mm diameter discs), as counter/reference electrode

  • Celgard 2325 separator (19 mm diameter discs)

  • Prepared DMSF-containing electrolyte

  • Crimping machine for CR2032 cells

  • Micropipette

Procedure:

  • Component Preparation: Punch electrodes and separators to the specified dimensions. Ensure all components are clean and dry before transferring into the glovebox.

  • Cell Stacking (Li||Cu): a. Place the Cu foil disc in the center of the negative cell casing. b. Add 20 µL of the DMSF electrolyte directly onto the Cu foil surface. Causality: This pre-wetting ensures good initial contact and ionic pathways. c. Place a separator disc on top of the wetted Cu foil. d. Add another 20 µL of electrolyte onto the separator. e. Carefully place the lithium metal disc on top of the separator. f. Add a stainless-steel spacer and a spring. g. Place the positive cell cap on top and transfer the assembly to the crimper.

  • Cell Stacking (Li||Li Symmetric): Follow the same procedure as above, but replace the Cu foil with a second lithium metal disc.

  • Crimping: Crimp the coin cell with the appropriate pressure to ensure a hermetic seal. The pressure should be sufficient to ensure good internal contact without causing short circuits.

  • Resting: Allow the assembled cells to rest for at least 6 hours before electrochemical testing. Causality: The rest period allows for the initial formation of a stable SEI layer and ensures the electrolyte has fully wetted the electrode and separator pores.

Protocol 3: Electrochemical Characterization Workflow

A systematic electrochemical evaluation is required to validate the performance of the DMSF additive.

Experimental_Workflow cluster_testing Electrochemical Testing prep Protocol 1: Electrolyte Preparation assembly Protocol 2: Coin Cell Assembly (Li||Cu & Li||Li) prep->assembly rest Cell Resting (6-12 hours) assembly->rest ce_test Coulombic Efficiency (CE) (Li||Cu Cell) Plating/Stripping Cycles rest->ce_test Characterization symm_test Symmetric Cell Cycling (Li||Li Cell) Voltage Hysteresis rest->symm_test Characterization lsv_test Linear Sweep Voltammetry (LSV) Anodic Stability rest->lsv_test Characterization analysis Data Analysis & Interpretation ce_test->analysis symm_test->analysis lsv_test->analysis

Figure 2: Standard experimental workflow for evaluating DMSF electrolyte performance.

Characterization Steps:

  • Coulombic Efficiency (CE) Measurement:

    • Use a Li||Cu cell.

    • Plate a fixed capacity of lithium (e.g., 1.0 mAh/cm²) onto the Cu foil at a set current density (e.g., 0.5 mA/cm²).

    • Strip the plated lithium until the voltage cutoff (e.g., 1.0 V vs Li/Li⁺).

    • CE is calculated as (Stripping Capacity / Plating Capacity) x 100%.

    • Repeat for hundreds of cycles to assess the stability of the SEI. A high and stable CE (>99%) is the primary indicator of a successful additive.[6]

  • Li Plating/Stripping Stability:

    • Use a Li||Li symmetric cell.

    • Cycle the cell at a fixed current density and capacity (e.g., 0.5 mA/cm² for 1.0 mAh/cm²).

    • Monitor the voltage profile over time. A low and stable voltage hysteresis (overpotential) indicates uniform lithium deposition and low interfacial resistance.

  • Anodic Stability Window:

    • Use a Li||Al or Li||Stainless Steel cell.

    • Perform Linear Sweep Voltammetry (LSV) by scanning the potential from the open-circuit voltage to a high potential (e.g., 6.0 V) at a slow scan rate (e.g., 1 mV/s).

    • The onset potential of significant oxidative current indicates the upper stability limit of the electrolyte.[6]

Conclusion and Future Outlook

This compound has proven to be a highly effective electrolyte additive for stabilizing lithium-metal anodes. Its ability to form a robust, LiF-rich SEI leads to significant improvements in Coulombic efficiency, cycle life, and compatibility with high-voltage cathodes. The protocols outlined in this document provide a reliable framework for researchers to prepare, assemble, and validate the performance of DMSF-containing electrolytes.

Future research may focus on optimizing the concentration of DMSF as an additive rather than a co-solvent, exploring its synergy with other functional additives, and evaluating its performance in practical high-energy pouch cell configurations. The "full fluorosulfonyl" concept, leveraging both FSI-containing salts and solvents like DMSF, opens a promising new avenue for the rational design of electrolytes for next-generation lithium-metal batteries.[6][7]

References

Application Notes & Protocols: Harnessing SuFEx Click Chemistry for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Principles for the Bench Scientist

What is SuFEx and Why Does It Matter for Bioconjugation?

Click chemistry has revolutionized how scientists assemble complex molecular architectures, providing a set of powerful, reliable, and selective reactions.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this field, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction represents a next-generation tool with exceptional utility in biological settings.[2][3][4][5] Discovered by the Sharpless lab in 2014, SuFEx is a family of reactions centered on the remarkable properties of the hexavalent sulfur-fluorine (SVI-F) bond.[1][5]

The power of SuFEx lies in the unique balance of stability and reactivity of sulfonyl fluorides (R-SO₂F) and related SVI-F compounds.[6][7] These groups are exceptionally stable to hydrolysis, reduction, and thermolysis, remaining inert in complex biological media and even in refluxing aniline.[2][8] However, this latent reactivity can be "switched on" under specific, mild conditions to react chemoselectively with nucleophiles, making SuFEx an ideal connector technology for bioconjugation.[5] Unlike many traditional bioconjugation chemistries that target lysine or cysteine residues with broad reactivity, SuFEx offers a distinct and highly controllable reaction profile.

The SuFEx Mechanism in an Aqueous World: A Controllable Covalent Bond

The core of SuFEx chemistry is the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.[8] In the context of bioconjugation, the most relevant nucleophiles are the deprotonated hydroxyl group of tyrosine and the primary amine of lysine.

The reaction is highly favorable in aqueous environments, a critical feature for working with biomolecules. Water and common biological buffers can even promote the reaction, particularly for the formation of sulfamides from iminosulfur oxydifluorides and primary amines, which can complete in minutes at room temperature.[2] This biocompatibility allows for the efficient labeling of proteins and DNA under mild pH and temperature conditions, preserving their native structure and function.[9]

SuFEx_Mechanism cluster_reactants Reagents R-SO₂F (Sulfonyl Fluoride) Product R-SO₂-Nu-Bio (Stable Conjugate) Reagents->Product SuFEx Reaction Nucleophile Bio-Nu-H (e.g., Tyr-OH, Lys-NH₂) Intermediate [Bio-Nu⁻] Nucleophile->Intermediate -H⁺ Base Base (e.g., Buffer, pH > 7) Fluoride F⁻ Product->Fluoride +

Caption: General mechanism of SuFEx bioconjugation.

Section 2: The SuFEx Bioconjugation Toolkit

Choosing Your Electrophilic Hub: Key SuFEx Reagents

The versatility of SuFEx stems from a variety of S(VI) electrophilic "hubs" that can be tailored for specific applications.

Reagent ClassStructureKey Features & Applications
Sulfonyl Fluorides R-SO₂FThe most common SuFEx warhead. Aliphatic sulfonyl fluorides are excellent for designing irreversible protein inhibitors and labeling probes due to their moderate reactivity.[10] Aryl sulfonyl fluorides are also widely used.
Iminosulfur Oxydifluorides R-N=S(O)F₂Derived from thionyl tetrafluoride (SOF₄), these hubs are highly versatile.[5] The two fluorine atoms can be sequentially replaced, allowing for the creation of multidimensional and multifunctional libraries, ideal for drug discovery and DNA-encoded libraries.[2][9]
Fluorosulfates R-O-SO₂FFormed by reacting sulfuryl fluoride (SO₂F₂) with phenols.[1] These are generally stable but can be activated for proximity-induced labeling of tyrosine, lysine, and histidine residues on proteins.[8]
Ethenesulfonyl Fluoride (ESF) CH₂=CHSO₂FA highly reactive Michael acceptor that allows for the ready incorporation of the SO₂F group onto N, O, S, and C nucleophiles, effectively creating a SuFEx handle on a molecule of interest.
Critical Experimental Parameters: A Guide to Causality

Optimizing a SuFEx bioconjugation protocol requires understanding the interplay of key parameters. The choices made directly influence reaction rate, selectivity, and the stability of the final conjugate.

ParameterRecommended RangeRationale & Expert Insights
pH 7.0 - 8.5Causality: The nucleophilicity of the target residue is pH-dependent. Tyrosine's phenol group (pKa ~10) requires deprotonation for efficient reaction, favoring slightly basic conditions (pH > 8). Lysine amines (pKa ~10.5) also react more readily at higher pH. However, protein stability is paramount; thus, a compromise is often struck. For many protein labeling applications, a pH of 7.3-8.0 provides a good balance between reactivity and protein integrity.[9]
Temperature 25°C - 37°CCausality: While SuFEx reactions are efficient, providing thermal energy can accelerate the rate, especially for less reactive pairings.[9] Incubating at 37°C is common for reactions involving biomolecules. Higher temperatures risk protein denaturation and should be avoided unless the target is exceptionally stable.
Concentration 10 µM - 1 mM (Biomolecule)Causality: Reaction kinetics are concentration-dependent. For protein labeling, biomolecule concentrations are typically in the low micromolar range. The SuFEx reagent is added in excess (1 to 100 equivalents) to drive the reaction to completion.[9] The exact excess depends on the reactivity of the specific reagent and the number of target sites.
Catalyst Often not required; Organic bases (e.g., BTMG)Causality: Many biocompatible SuFEx reactions proceed efficiently without a catalyst, especially in aqueous buffers.[2] For more challenging couplings, particularly in organic synthesis, non-nucleophilic organic bases can be used to facilitate the reaction. An accelerated SuFEx protocol using a synergistic catalyst system has been developed for small molecule synthesis.[11]
Buffer Choice PBS, Borate, HEPESCausality: The buffer must maintain the desired pH without interfering with the reaction. Buffers containing primary or secondary amines (like Tris) are incompatible as they will compete with the target biomolecule for the SuFEx reagent. Phosphate-buffered saline (PBS) is a common and effective choice.[9]

Section 3: Core Application Protocols

Protocol: General Protein Labeling with an Alkyne-Functionalized Iminosulfur Oxydifluoride

This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), with an alkyne-bearing iminosulfur oxydifluoride. This two-step approach first installs the SuFEx handle, which can then be used for subsequent CuAAC click chemistry.

References

Application Notes and Protocols: Covalent Modification of Lysine Residues with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the principles and practice of covalently modifying lysine residues in proteins using sulfonyl fluoride electrophiles. This powerful strategy has gained significant traction in chemical biology and drug discovery for its ability to create highly specific and irreversible interactions, enabling the development of potent inhibitors and sophisticated chemical probes. This guide moves beyond a simple recitation of steps to explain the underlying chemistry and rationale, empowering researchers to not only execute protocols but also to innovate and troubleshoot effectively.

Introduction: The Rise of a Privileged Warhead for Lysine Targeting

The covalent modification of proteins offers a powerful approach to modulate their function, identify new drug targets, and elucidate complex biological pathways. While cysteine has traditionally been the primary target for covalent strategies due to the high nucleophilicity of its thiol side chain, the relatively low abundance of cysteine in protein binding sites can be a limitation.[1] Lysine, with its ε-amino group, is a far more abundant residue, often found in functionally critical regions such as enzyme active sites and protein-protein interfaces.[2] However, the higher pKa of the lysine side chain means it is predominantly protonated at physiological pH, rendering it less nucleophilic and more challenging to target selectively.

Enter the sulfonyl fluorides (-SO₂F), a class of electrophiles that have emerged as "privileged warheads" for their unique balance of stability and reactivity.[3][4] Governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," these reagents exhibit remarkable stability in aqueous environments yet can be "activated" by the specific microenvironment of a protein binding pocket to react with nucleophilic residues.[2][5][6] This "context-dependent" reactivity allows for the selective modification of not only serine and tyrosine but also, significantly, lysine.[3][4][7][8] The reaction with lysine forms a highly stable sulfonamide linkage, resulting in an irreversible covalent bond.[9]

This guide will delve into the mechanistic underpinnings of this reaction, provide detailed protocols for protein labeling and analysis, and explore key applications in drug discovery and chemical proteomics.

The Chemistry of Lysine Sulfonylation

The reaction between a sulfonyl fluoride and the ε-amino group of a lysine residue is a nucleophilic substitution reaction. The reactivity of the sulfonyl fluoride is highly dependent on the protein's local microenvironment.[10] Residues within the binding pocket can facilitate the reaction by deprotonating the lysine's ammonium group, thereby increasing its nucleophilicity, and by stabilizing the fluoride leaving group.[10][11] This proximity-induced reactivity is a key factor in achieving selectivity for a specific lysine residue over other solvent-exposed lysines on the protein surface.[12]

The general mechanism can be visualized as follows:

Sulfonyl_Fluoride_Lysine_Reaction cluster_reactants Initial State cluster_reaction Reaction Pathway Protein Protein with Target Lysine (Lys-NH3+) ActivatedLysine Deprotonated Lysine (Lys-NH2) (Nucleophilic) Protein->ActivatedLysine Deprotonation in Binding Pocket Probe Sulfonyl Fluoride Probe (R-SO2F) TransitionState Transition State Probe->TransitionState ActivatedLysine->TransitionState Nucleophilic Attack Proton Proton (H+) ProductComplex Covalent Adduct (Protein-Lys-NH-SO2-R) TransitionState->ProductComplex Bond Formation LeavingGroup Fluoride Ion (F-) TransitionState->LeavingGroup Fluoride Expulsion

Caption: Mechanism of lysine modification by a sulfonyl fluoride probe.

Applications in Research and Drug Development

The unique properties of sulfonyl fluorides make them invaluable tools for:

  • Developing Covalent Inhibitors: By incorporating a sulfonyl fluoride warhead into a ligand that binds reversibly to a target protein, it is possible to create a potent and highly selective irreversible inhibitor. This is particularly valuable for challenging targets like kinases and protein-protein interactions.[9][13] For example, the probe XO44, a broad-spectrum kinase inhibitor, covalently modifies a conserved lysine in the ATP-binding site of numerous kinases.[14][15][16]

  • Chemoproteomic Profiling: Sulfonyl fluoride probes equipped with a reporter tag (e.g., an alkyne for click chemistry) are used in activity-based protein profiling (ABPP) to identify new ligandable sites across the proteome.[17] This approach can reveal novel drug targets and provide insights into cellular signaling pathways.

  • Target Engagement and Validation: These probes can be used to confirm that a drug candidate is binding to its intended target within a complex cellular environment.[15] Competitive binding experiments, where a non-covalent inhibitor competes with a sulfonyl fluoride probe for binding, can be used to determine the potency and selectivity of the inhibitor in a cellular context.

Experimental Protocols

The following sections provide detailed protocols for labeling a purified protein with a sulfonyl fluoride probe and for performing a competitive profiling experiment in cell lysate.

Protocol: Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein with a lysine-targeted sulfonyl fluoride probe. Optimization of probe concentration, incubation time, and temperature may be required for each specific protein-probe pair.

Materials:

  • Purified protein of interest

  • Sulfonyl fluoride probe (e.g., XO44 or a custom-synthesized probe)

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl (or other suitable buffer, see 'Causality Behind Experimental Choices')

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M hydroxylamine, pH 7.0

  • SDS-PAGE loading buffer

  • Coomassie stain or fluorescent stain for in-gel visualization

  • For probes with a reporter tag (e.g., alkyne): Click chemistry reagents (e.g., azide-biotin or azide-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate)

Procedure:

  • Protein Preparation:

    • Prepare a stock solution of the purified protein at a concentration of 1-5 mg/mL in the Reaction Buffer. The protein should be free of any primary amine-containing buffer components (e.g., Tris).

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the sulfonyl fluoride probe in DMSO. Store at -20°C or -80°C for long-term storage.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution and the sulfonyl fluoride probe to achieve the desired final concentrations. A typical starting point is a 1:5 to 1:10 molar ratio of protein to probe.

    • Example: For a 10 µM final protein concentration, add the probe to a final concentration of 50-100 µM.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add hydroxylamine to a final concentration of 50-100 mM. Hydroxylamine will react with any remaining unreacted probe. Incubate for 30 minutes at room temperature.

  • Analysis of Labeling:

    • By SDS-PAGE:

      • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

      • Run the sample on an SDS-PAGE gel.

      • If the probe itself is fluorescent or has a fluorescent tag added via click chemistry, visualize the gel using an appropriate imager.

      • Alternatively, the gel can be stained with Coomassie blue to visualize the protein bands. A successful labeling reaction may result in a slight shift in the molecular weight of the protein.

    • By Mass Spectrometry:

      • To confirm covalent modification and identify the specific lysine residue(s) labeled, the sample can be analyzed by intact protein mass spectrometry or by peptide mapping after proteolytic digestion (e.g., with trypsin).

Causality Behind Experimental Choices:

  • Buffer System: The choice of buffer is critical. Buffers containing primary amines, such as Tris, will compete with the lysine residues for reaction with the sulfonyl fluoride probe and should be avoided. HEPES, phosphate, or bicarbonate buffers are generally suitable. The pH of the reaction is also important; while the deprotonated amine is the reactive species, a slightly basic pH (7.5-8.5) can sometimes increase the rate of reaction but may also increase the rate of probe hydrolysis. A starting pH of 7.4 is a good compromise.

  • Probe Concentration: A molar excess of the probe is used to drive the reaction to completion. However, excessively high concentrations can lead to non-specific labeling.

  • Incubation Time and Temperature: These parameters influence the extent of labeling. Longer incubation times and higher temperatures generally lead to more complete labeling but can also increase the risk of protein denaturation and non-specific modification.

Protocol: Competitive Profiling in Cell Lysate

This protocol outlines a workflow for assessing the target engagement of a non-covalent inhibitor by competing its binding against a sulfonyl fluoride probe in a complex proteome.

Competitive_Profiling_Workflow A Prepare Cell Lysate B Pre-incubate Lysate with Non-covalent Inhibitor (or DMSO) A->B C Add Alkyne-tagged Sulfonyl Fluoride Probe B->C D Incubate to Allow Covalent Labeling C->D E Perform Click Chemistry with Azide-Biotin D->E F Enrich Biotinylated Proteins with Streptavidin Beads E->F G On-bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Quantify Protein Enrichment H->I

References

Application Note: A Guide to Developing Covalent Inhibitors for Protein-Protein Interactions Using Differential Scanning Fluorimetry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and the Opportunity

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets, governing nearly every cellular process. However, targeting PPIs with small molecules has been notoriously difficult due to the large, flat, and often featureless interfaces involved in these interactions.[1][2][3] Traditional non-covalent inhibitors frequently struggle to achieve the high affinity and specificity required for therapeutic efficacy.

Covalent inhibitors offer a compelling strategic advantage for these "difficult-to-drug" targets.[1][4] By forming a stable, covalent bond with a specific amino acid residue on the target protein, these molecules can achieve high potency, prolonged duration of action, and improved selectivity.[5][6][7] The mechanism typically involves a two-step process: initial reversible binding to the target, followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic residue on the protein.[8][9] This irreversible engagement can overcome the challenges posed by shallow binding pockets and high concentrations of endogenous substrates.[10]

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), is a rapid, cost-effective, and high-throughput biophysical technique for measuring protein stability.[11][12][13] It monitors the thermal unfolding of a protein by measuring changes in the fluorescence of an environment-sensitive dye.[14][15] Ligand binding typically stabilizes a protein, resulting in a measurable increase in its melting temperature (Tₘ).[16][17] This principle makes DSF an ideal tool for screening compound libraries and characterizing binding events.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute DSF-based assays specifically tailored for the discovery and characterization of covalent inhibitors targeting PPIs. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation and troubleshooting.

Principle of the Technique: From Thermal Shift to Covalent Engagement

The Basics of Differential Scanning Fluorimetry (DSF)

DSF measures a protein's thermal melting temperature (Tₘ), the temperature at which 50% of the protein population is unfolded.[12] The assay uses a fluorescent dye (e.g., SYPRO™ Orange) that has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic regions of a protein.[15][18]

As a protein is heated, it unfolds, exposing its hydrophobic core. The dye binds to these newly exposed regions, causing a sharp, measurable increase in fluorescence.[15][17] The resulting data is a sigmoidal curve of fluorescence versus temperature, and the midpoint of this transition is the Tₘ.[18]

A ligand that binds to the folded state of the protein will stabilize it, meaning more thermal energy is required to unfold it. This stabilization is observed as a positive shift in the Tₘ (ΔTₘ).[16] The magnitude of this shift can be related to the binding affinity of the ligand.[19]

Adapting DSF for Covalent Inhibitors

While DSF is straightforward for reversible inhibitors, its application to covalent inhibitors requires special consideration of their two-step binding mechanism.

  • Initial Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the target protein.

  • Irreversible Covalent Bonding (kᵢₙₐ꜀ₜ): The inhibitor's warhead then reacts with a nearby nucleophilic residue (like cysteine or lysine) to form a permanent bond.[8][20]

This time-dependent covalent modification leads to a profound stabilization of the protein structure. Consequently, a successful covalent inhibitor will produce a significant and often irreversible increase in the Tₘ. The key experimental adaptation is the inclusion of a pre-incubation step before the thermal ramp. This allows sufficient time for the covalent bond to form, ensuring that the measured thermal shift reflects the stabilized, covalently modified protein state rather than just the initial, reversible binding event.

Applying DSF to Protein-Protein Interactions

DSF can be ingeniously applied to screen for inhibitors that disrupt PPIs. Oligomeric proteins are often significantly more thermally stable than their monomeric subunits.[21][22] This stability difference provides a clear experimental window. A compound that effectively inhibits the interaction and promotes the dissociation of the complex will cause a significant negative shift in the Tₘ, moving it closer to that of the unstable monomer. Conversely, a compound that stabilizes the PPI complex would result in a positive Tₘ shift.

Visualization of Core Concepts

Diagram 1: Mechanism of Covalent Inhibition and DSF Detection

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation cluster_2 DSF Readout P Protein (P) PI P-I Complex (Non-covalent) P->PI Kᵢ DSF_P DSF of Protein Alone (Baseline Tₘ) I Inhibitor (I) PI_star P-I* (Covalent Adduct) PI->PI_star kᵢₙₐ꜀ₜ (Time-dependent) DSF_PI DSF of Covalent Adduct (Significantly Increased Tₘ) PI_star->DSF_PI Profound Stabilization

Caption: Covalent inhibition is a two-step process leading to a highly stabilized protein adduct, detectable as a large Tₘ shift in DSF.

Detailed Protocols and Methodologies

This section provides a step-by-step guide for a DSF-based screening and validation workflow to identify covalent inhibitors of PPIs.

Materials and Reagents
  • Target Proteins: Purified target protein(s) of interest at a concentration of >1 mg/mL in a suitable, stable buffer. Protein purity should be >95%.

  • Covalent Inhibitor Library: Compounds dissolved in 100% DMSO to a stock concentration of 10-50 mM.

  • Assay Buffer: A buffer system known to maintain protein stability (e.g., HEPES, PBS). The buffer's pH can change with temperature, so careful selection is crucial.[23]

  • Fluorescent Dye: SYPRO™ Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific), typically supplied as a 5000x stock in DMSO.

  • Instrumentation: A real-time PCR (qPCR) machine with thermal melt curve capabilities.[24]

  • Consumables: 96-well or 384-well PCR plates compatible with the qPCR instrument, optical seals.

Experimental Workflow: A Step-by-Step Guide

The workflow is designed to first screen for binders and then validate their covalent mechanism.

workflow prep 1. Preparation - Dilute Protein - Prepare Compound Plates - Prepare Dye Solution mix 2. Assay Plate Setup - Add Buffer, Protein, and Compound - Mix Gently prep->mix incubate 3. Pre-Incubation (Crucial for Covalent) - Incubate at RT for defined time (e.g., 0, 30, 60, 120 min) - Allows for covalent bond formation mix->incubate dye 4. Dye Addition - Add SYPRO Orange Dye - Mix and Centrifuge incubate->dye run 5. DSF Run (qPCR) - Thermal ramp (e.g., 25°C to 95°C) - Monitor Fluorescence dye->run analyze 6. Data Analysis - Plot Fluorescence vs. Temp - Calculate Tₘ and ΔTₘ run->analyze validate 7. Validation & Follow-up - Orthogonal Assays (e.g., Mass Spec) - PPI Disruption Assay analyze->validate

References

Application Notes & Protocols: Dimethylsulfamoyl Fluoride for Selective Histidine Targeting in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Covalent Drugging Landscape Beyond Cysteine

Covalent drugs have undergone a renaissance in modern drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging targets.[1][2] Historically, the rational design of these inhibitors has focused overwhelmingly on the nucleophilic thiol of cysteine residues.[3][4] While effective, this cysteine-centric approach is limited by the relatively low abundance of cysteine in protein binding sites.[3] To unlock the full potential of covalent therapeutics and chemical biology probes, the field is actively seeking robust strategies to target other nucleophilic amino acids such as lysine, tyrosine, and histidine.[2][5]

Histidine represents a particularly compelling target.[4] Its imidazole side chain possesses favorable nucleophilicity at physiological pH, and analyses of the Protein Data Bank (PDB) reveal that histidine is significantly enriched in small-molecule binding sites.[3][6] This makes it an ideal candidate for covalent modification to achieve high-affinity binders and potent inhibitors. The emergence of sulfur(VI) fluoride exchange (SuFEx) chemistry has provided a powerful toolkit for this purpose, with sulfonyl fluoride-based electrophiles showing promise in reacting with histidine residues.[4]

This guide focuses on Dimethylsulfamoyl fluoride (DMSF), a member of the N-disubstituted sulfamoyl fluoride class. These reagents represent the lower reactivity limit of sulfur(VI) fluorides, a characteristic that suggests they can function as highly selective chemical probes for protein covalent modification.[7] Here, we provide a comprehensive overview of the mechanism, applications, and detailed protocols for using DMSF as a chemoselective tool to label and study protein histidine residues.

DMSF: A Selective Electrophile for Histidine Modification

This compound (DMSF) is a small, reactive organic compound belonging to the sulfamoyl fluoride class.[8][9] While aryl sulfonyl fluorides have been more broadly explored for targeting various nucleophilic residues, the simpler DMSF structure provides a valuable tool for fundamental studies and fragment-based approaches. Its reactivity is centered on the sulfur(VI) fluoride exchange (SuFEx) mechanism, where the fluoride acts as an excellent leaving group upon nucleophilic attack on the electrophilic sulfur atom.[8]

The key to DMSF's utility in targeting histidine lies in the nucleophilicity of the imidazole side chain. Histidine residues in proteins typically have a pKa around 6.5, meaning a significant portion are unprotonated and thus nucleophilic at physiological pH (~7.4).[3] This allows the nitrogen of the imidazole ring to attack the sulfur atom of DMSF, displacing the fluoride ion and forming a stable sulfonyl-imidazole covalent adduct.

G cluster_product Product DMSF This compound (DMSF) (CH₃)₂NSO₂F Adduct Covalent Sulfonyl-imidazole Adduct Mass Shift: +109.13 Da DMSF->Adduct Nucleophilic Attack by Imidazole Nitrogen Histidine Protein Histidine Residue (Deprotonated)

Caption: Mechanism of DMSF reaction with a protein histidine residue.

Key Properties of this compound (DMSF)

The following table summarizes essential physicochemical properties of DMSF.

PropertyValueReference(s)
Chemical Formula C₂H₆FNO₂S[9]
Molecular Weight 127.14 g/mol [9][10]
Appearance Colorless to pale yellow liquid[9]
Boiling Point 151.5 °C at 760 mmHg[10]
Reactivity Class N-disubstituted sulfamoyl fluoride[7]
Covalent Adduct Mass +109.13 Da (DMS group)N/A

Scientist's Note (Expertise): The relatively low intrinsic reactivity of N-disubstituted sulfamoyl fluorides like DMSF compared to aryl sulfonyl fluorides is an advantage.[7] It reduces the likelihood of off-target reactions with more abundant but less nucleophilic residues or hydrolysis in aqueous buffers, thereby enhancing selectivity for hyper-reactive histidine residues within specific protein microenvironments.

Application 1: Covalent Labeling of Histidine-Containing Proteins

This protocol provides a general framework for the covalent labeling of a purified protein with DMSF. The primary method for verification is intact protein mass spectrometry, which should reveal a specific mass shift corresponding to the addition of the dimethylsulfamoyl group.

// Nodes A [label="1. Prepare Protein Solution\n(e.g., in PBS, pH 7.5)"]; B [label="2. Prepare Fresh DMSF Stock\n(in anhydrous DMSO)"]; C [label="3. Initiate Labeling Reaction\n(Add DMSF to protein)"]; D [label="4. Incubate\n(e.g., 1-4h at RT or overnight at 4°C)"]; E [label="5. Quench Reaction\n(Optional, e.g., with Tris buffer)"]; F [label="6. Remove Excess Reagent\n(e.g., Desalting column)"]; G [label="7. Analyze Labeled Protein"]; H [label="Intact Protein MS\n(Confirm +109 Da shift)"]; I [label="SDS-PAGE\n(Check for integrity)"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G; G -> H [label="Verification"]; G -> I [label="Quality Control"]; } ondot

Caption: General workflow for covalent labeling of proteins with DMSF.

Protocol 1: Protein Labeling with DMSF

A. Materials

  • Purified protein of interest (concentration ≥ 1 mg/mL)

  • This compound (DMSF), CAS 354-44-9

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.5, or other suitable non-nucleophilic buffer (e.g., HEPES)

  • Desalting columns (e.g., PD-10)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

B. Reagent Preparation

  • Protein Solution: Prepare the protein in a suitable buffer like PBS at a concentration of 1-5 mg/mL.

    Rationale: A non-nucleophilic buffer is crucial to prevent reaction with the buffer components. The pH of 7.5-8.0 ensures that the target histidine is sufficiently deprotonated for nucleophilic attack without significantly increasing the rate of DMSF hydrolysis.[11]

  • DMSF Stock Solution: Immediately before use, prepare a 100 mM stock solution of DMSF in anhydrous DMSO.

    Trustworthiness: DMSF is susceptible to hydrolysis. Preparing the stock solution fresh in anhydrous solvent is critical for reproducible results.

C. Labeling Procedure

  • To your protein solution, add the DMSF stock solution to achieve a final molar excess of 10-100 fold over the protein. Start with a 20-fold excess and optimize as needed.

    Scientist's Note: The optimal molar excess depends on the protein's reactivity and DMSF stability. A higher excess may be needed for less reactive histidines or longer incubation times.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if working with photosensitive proteins.

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Remove unreacted DMSF and buffer exchange the labeled protein using a desalting column equilibrated with the desired storage buffer.

D. Verification and Analysis

  • Mass Spectrometry (Trustworthiness): Analyze the labeled protein using intact protein mass spectrometry (e.g., ESI-MS). A successful reaction will show an increase in the protein's molecular weight by 109.13 Da for each modification. Multiple additions may be observed if the protein contains several reactive histidines.

  • SDS-PAGE: Run the labeled protein on an SDS-PAGE gel alongside an unlabeled control to check for protein integrity and aggregation.

Application 2: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to study enzyme function directly in complex biological systems.[12][13] By using a DMSF-based probe that includes a reporter tag (e.g., an alkyne for click chemistry), one can profile the activity of specific enzymes. In a competitive ABPP experiment, a library of potential inhibitors is pre-incubated with a proteome before adding the DMSF probe. A successful inhibitor will bind to its target's active site, blocking the DMSF probe from reacting. This reduction in labeling is then quantified by mass spectrometry to determine inhibitor potency and selectivity.[14][15]

// Nodes for the workflow A [label="1. Prepare Proteome\n(e.g., Cell Lysate)"]; B [label="2. Pre-incubate with Inhibitor\n(or Vehicle Control)"]; C [label="3. Add DMSF-Alkyne Probe"]; D [label="4. Click Chemistry\n(Add Azide-Biotin Tag)"]; E [label="5. Enrich Labeled Proteins\n(Streptavidin Beads)"]; F [label="6. On-Bead Digestion\n(e.g., Trypsin)"]; G [label="7. LC-MS/MS Analysis"]; H [label="8. Quantify Peptides\n(Compare Inhibitor vs. Vehicle)"];

// Edges to define the flow A -> B -> C -> D -> E -> F -> G -> H; } ondot

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Protocol 2: Competitive ABPP for Covalent Inhibitor Profiling

A. Materials

  • Cell lysate or tissue homogenate (proteome source)

  • DMSF-alkyne probe (synthesized separately)

  • Test inhibitor(s) and vehicle control (e.g., DMSO)

  • Azide-biotin reporter tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA ligand, sodium ascorbate)

  • Streptavidin-agarose beads

  • Buffers for lysis, washing, and digestion

  • Mass spectrometry-grade trypsin

B. Procedure

  • Proteome Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the total protein concentration.

  • Inhibitor Incubation: In separate microfuge tubes, aliquot equal amounts of proteome (e.g., 1 mg). Add the test inhibitor at various concentrations to its respective tubes. Add vehicle (DMSO) to a control tube. Incubate for 30-60 minutes at 37°C.

  • Probe Labeling: Add the DMSF-alkyne probe to all tubes to a final concentration of 1-10 µM. Incubate for 30-60 minutes at room temperature.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the azide-biotin tag and click chemistry reagents. Incubate for 1 hour at room temperature.

  • Protein Enrichment (Trustworthiness): Add streptavidin-agarose beads to each sample to capture the biotin-tagged proteins. Incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Proteomic Sample Prep: Perform on-bead reduction, alkylation, and overnight digestion with trypsin to release peptides from the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: Identify and quantify the peptides from the labeled proteins. Determine the potency (IC₅₀) of the inhibitor for each target by comparing the signal intensity in the inhibitor-treated samples to the vehicle control.

Application 3: Screening for Novel Covalent Binders

DMSF and its derivatives can be used in high-throughput screens to identify novel covalent inhibitors.[16][17] A common method is to screen a library of DMSF-containing fragments or compounds against a target protein and detect covalent modification using high-resolution mass spectrometry.[1] Hits are identified by the characteristic mass shift.

Protocol 3: High-Throughput Mass Spectrometry Screening

A. General Workflow

  • Library Plating: Plate a library of DMSF-containing compounds into a multi-well plate (e.g., 384-well).

  • Protein Incubation: Add the target protein to each well and incubate for a defined period.

  • Analysis: Analyze the protein from each well using a high-throughput intact protein mass spectrometry platform.

  • Hit Identification: Identify wells where the protein shows a mass increase corresponding to the covalent addition of the library compound.

B. Key Considerations

  • Assay Development: Optimize protein concentration, compound concentration, and incubation time to ensure a sufficient signal-to-noise ratio.

  • Controls (Trustworthiness): Include positive controls (known binders) and negative controls (vehicle only) on each plate.

  • Follow-up: Hits from the primary screen must be validated. This includes confirming the binding site via peptide mapping (MS/MS) and assessing functional activity in a relevant biochemical or cellular assay.[1][18]

Safety and Handling

This compound is classified as acutely toxic and can cause severe skin and eye damage.[8] It should only be handled by trained personnel in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before use.

References

Application Note: Dimethyl Sulfone (DMSF) as a Strategic Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl Sulfone (DMSF), also known as Methylsulfonylmethane (MSM) or DMSO2, is a stable, organosulfur compound that has emerged as a cornerstone structural motif in medicinal chemistry.[1][2] While often recognized as a dietary supplement, its true power in pharmaceutical development lies in its role as a key intermediate and building block for active pharmaceutical ingredients (APIs). The incorporation of the methylsulfonyl (–SO₂CH₃) group into drug candidates can profoundly and predictably modulate their physicochemical properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic value and synthetic application of DMSF. We will explore the causal relationship between its chemical attributes and its pharmacological impact, detail robust synthetic protocols for its incorporation, and present a framework for its use in rational drug design.

The Methylsulfonyl Moiety: A Tool for Physicochemical Optimization

The utility of the methylsulfonyl group stems from its unique combination of physical and electronic properties. Unlike many functional groups, it is exceptionally stable to metabolic, hydrolytic, and reductive conditions, ensuring the integrity of the drug scaffold in vivo.[1]

Key Physicochemical Properties:

Dimethyl Sulfone is a white crystalline solid at room temperature, characterized by high polarity and water solubility.[2] These properties are conferred by the sulfonyl functional group, which is a strong hydrogen bond acceptor and possesses a significant dipole moment.

PropertyValueSource
Molecular Formula C₂H₆O₂S[3]
Molecular Weight 94.13 g/mol [3]
Appearance White crystalline powder[2][3]
Melting Point 109 °CGeneric MSDS
Boiling Point 238 °CGeneric MSDS
Solubility Soluble in water, ethanol, methanol, acetone[4]
Chemical Nature Chemically inert, polar aprotic[5]

Strategic Advantages in Drug Design:

The decision to incorporate a methylsulfonyl group is a strategic choice aimed at optimizing a candidate's drug-like properties. Its powerful electron-withdrawing nature is central to its function.[1]

  • pKa Modulation: By withdrawing electron density, the sulfonyl group significantly lowers the basicity (pKa) of adjacent nitrogen atoms (e.g., in anilines or heterocycles). This is a critical tactic to fine-tune the ionization state of a drug at physiological pH, which directly impacts cell permeability, target binding, and off-target effects.

  • Solubility Enhancement: The high polarity of the sulfonyl group can disrupt crystal lattice packing and introduce a potent hydrogen bond acceptor site, often leading to a marked decrease in lipophilicity and an increase in aqueous solubility.[1] This is crucial for improving the bioavailability of orally administered drugs.

  • Metabolic Stability: The sulfur atom in DMSF is in its highest oxidation state (S(VI)), rendering it resistant to further oxidation, a common metabolic pathway.[1] Replacing more labile groups (like methylthio ethers) with a methyl sulfone can block metabolic hotspots and prolong the drug's half-life.

  • Bioisosterism: The sulfonyl group can act as a bioisostere for other functionalities like sulfonamides or even ketones, allowing medicinal chemists to explore new chemical space while retaining key binding interactions.[6]

G cluster_props Core Chemical Properties of -SO₂Me cluster_outcomes Favorable Pharmacokinetic Outcomes prop1 High Polarity & H-Bond Acceptor outcome1 Improved Aqueous Solubility prop1->outcome1 prop2 Strong Electron-Withdrawing Effect outcome2 Reduced Basicity (pKa) of Proximal Amines prop2->outcome2 prop3 Metabolic & Chemical Inertness outcome3 Enhanced Metabolic Stability prop3->outcome3 outcome4 Increased Bioavailability outcome1->outcome4 outcome3->outcome4

Caption: Causal relationship between DMSF properties and drug characteristics.

Synthetic Pathways to Methylsulfonyl-Containing APIs

While Dimethyl Sulfone itself is relatively inert, the methylsulfonyl moiety is typically introduced into a target molecule using one of two primary, reliable strategies.[5] The choice of method depends on the available starting materials and the overall synthetic route.

  • Strategy A: Oxidation of Methyl Thioethers (-SMe): This is the most common and robust method. A precursor molecule containing a methylthio group is synthesized first, followed by oxidation to the sulfone. This two-step sequence offers high predictability and functional group tolerance.

  • Strategy B: Nucleophilic Aromatic Substitution (SₙAr) or Cross-Coupling: This approach utilizes a methylsulfinate salt, typically sodium methylsulfinate (NaSO₂CH₃), as the nucleophile. It is particularly effective for constructing aryl methyl sulfones from activated aryl halides/sulfonates or through metal-catalyzed cross-coupling reactions with aryl halides or boronates.[7][8]

G cluster_A Strategy A: Oxidation Pathway cluster_B Strategy B: Direct Sulfonylation Pathway start Drug Scaffold (Ar-X) nodeA1 Step 1: Thiolation Ar-X + MeSH or (MeS)₂ Intermediate (Ar-SMe) start->nodeA1:f0 Nucleophilic Substitution nodeB1 One-Step Reaction Ar-X + NaSO₂Me Final Product (Ar-SO₂Me) start->nodeB1:f0 SₙAr or Cu-Catalysis target Target API (Ar-SO₂Me) nodeA2 Step 2: Oxidation Ar-SMe + [O] Final Product (Ar-SO₂Me) nodeA1:f1->nodeA2:f0 Oxidizing Agent (m-CPBA, Oxone®) nodeA2:f1->target nodeB1:f1->target

Caption: Comparative workflow of primary synthetic routes to aryl methyl sulfones.

Experimental Protocol: Synthesis of an Aryl Methyl Sulfone via Oxidation

This protocol details a representative synthesis of 4-(methylsulfonyl)acetophenone from 4-(methylthio)acetophenone. The procedure is a self-validating system, concluding with characterization steps to confirm product identity and purity.

Objective: To prepare an aryl methyl sulfone intermediate via the oxidation of its corresponding methyl thioether precursor.

Materials:

  • 4-(methylthio)acetophenone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)acetophenone (e.g., 1.66 g, 10 mmol, 1.0 eq). Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: The oxidation is exothermic; cooling is essential to control the reaction rate and prevent side reactions.

  • Reagent Addition: Slowly add m-CPBA (e.g., 5.0 g, ~22 mmol, 2.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition maintains temperature control. Using slightly more than two equivalents ensures complete oxidation from the sulfide to the sulfone.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated Na₂S₂O₃ solution (~20 mL) to quench any excess peroxide. Stir for 15 minutes. Causality: Sodium thiosulfate safely reduces unreacted m-CPBA.

  • Workup: Transfer the mixture to a separatory funnel. Add saturated NaHCO₃ solution (~30 mL) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a 30-50% ethyl acetate in hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the white solid product, 4-(methylsulfonyl)acetophenone, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected ¹H NMR (CDCl₃): δ ~8.1 (d, 2H), ~8.0 (d, 2H), 3.0 (s, 3H), 2.6 (s, 3H).

Oxidation MethodCommon ReagentTypical ConditionsAdvantagesDisadvantages
Peroxy Acid m-CPBADCM, 0 °C to RTHigh yield, reliableRequires careful quenching
Peroxide Hydrogen Peroxide (H₂O₂)Acetic Acid, heatInexpensive, "green"Can require harsh conditions
Persulfate Oxone® (2KHSO₅·KHSO₄·K₂SO₄)MeOH/H₂O, RTSafe, easy to handleCan be slower, requires aqueous media

Case Study: The Impact of the Methylsulfonyl Group on Celecoxib

Celecoxib, the active ingredient in Celebrex, is a selective COX-2 inhibitor used to treat inflammation and pain. Its structure prominently features an aryl methylsulfonamide group, but for illustrative purposes, we can analyze the impact of a related methylsulfonyl group. The sulfonamide/sulfone moieties are critical for its activity and properties.

  • Solubility and Permeability: The polar sulfonyl group is essential for providing the necessary aqueous solubility for formulation while balancing the lipophilicity required to cross cell membranes and reach its target enzyme.

  • Target Binding: The oxygen atoms of the sulfonyl group act as key hydrogen bond acceptors, anchoring the molecule within the active site of the COX-2 enzyme. This interaction is a primary determinant of the drug's potency and selectivity.

  • Metabolic Stability: The methylsulfonyl-like group is metabolically robust, contributing to a favorable pharmacokinetic profile and duration of action.

PropertyHypothetical Scaffold (Ar-CH₃)Actual Scaffold (Ar-SO₂CH₃)Rationale for Change
Calculated LogP ~4.5~3.5Decreased. Improves solubility balance.
H-Bond Acceptors 02Increased. Provides key binding interactions.
Metabolic Liability High (Benzylic Oxidation)LowDecreased. Blocks a major metabolic pathway.

Safety and Handling

Dimethyl Sulfone (MSM) is generally considered a very safe compound with low toxicity, as evidenced by its widespread use as a dietary supplement.[2][4] However, when handling it as a chemical reagent in a laboratory setting, standard safety protocols must be observed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Dimethyl Sulfone is more than a simple solvent or supplement; it is a powerful and strategic intermediate in pharmaceutical synthesis. The methylsulfonyl moiety, when judiciously incorporated into a drug candidate, provides medicinal chemists with a reliable tool to enhance solubility, block metabolic degradation, and fine-tune electronic properties for optimal target engagement.[1] The synthetic routes to its installation are robust and well-established, making it an accessible and indispensable component in the modern drug discovery toolkit.

References

Site-specific protein labeling with Dimethylsulfamoyl fluoride probes

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

I'm initially diving deep into the literature. Right now, I'm performing extensive Google searches to find everything I can on site-specific protein labeling using DMSF probes. I'm especially interested in the chemical mechanisms involved in this technique.

Defining Search Strategy

I've refined my initial search strategy to focus specifically on the chemical mechanisms, targeted amino acids, probe design, and experimental protocols for DMSF-based protein labeling. I'll meticulously evaluate the credibility of sources. I am now planning to structure the application note, starting with an introduction to DMSF labeling, then detailing the reaction mechanism, and finally presenting clear protocols.

Planning the Approach

I'm now outlining a detailed workflow for this application note. First, I'll launch comprehensive Google searches on DMSF labeling, focusing on mechanisms, targeted residues, probe design, and protocols. I plan to critically assess source credibility as I go. Then, I'll structure the note logically: introduction, reaction mechanism, in vitro and in cellulo protocols, and references. Visualizations and tables will enhance clarity. My writing will connect each protocol step to its rationale, backed by reputable citations.

Exploring Labeling Strategies

I'm currently focused on the introduction section, aiming to clearly explain the value of site-specific protein labeling and the specific advantages of DMSF probes within the broader context of SuFEx click chemistry. My goal is to set the stage for a detailed application note, emphasizing the practical benefits of this approach for expert users. I'm thinking of focusing on specific examples of what applications are made possible due to the specificity.

Outlining the Application Note

I've just finished the introduction, focusing on site-specific protein labeling and the power of SuFEx click chemistry, as well as the special advantage of DMSF probes. Now, I'm diving into the mechanism of action, emphasizing DMSF's reactivity with tyrosine and other residues, and the selectivity in action. A Graphviz diagram illustrating the reaction is also in progress. I'm aiming to provide an in-depth yet accessible overview.

Detailing Experimental Protocols

I'm now in the process of formulating a comprehensive experimental protocol for in-vitro protein labeling using DMSF probes. I'm focusing on providing clear, detailed steps for expert users, covering materials, protein preparation, probe optimization, reaction conditions, and analysis. This protocol will be divided into specific sections for clarity.

Refining Application Examples

I'm now in the process of adding more specific application examples for DMSF-based labeling. I'm focusing on highlighting the utility in chemical proteomics for functional residue identification and its role in target validation for drug discovery, as well as fluorescence imaging applications. I'm also including how this technology aids in biophysical studies to give the expert user a clear picture of utility.

Planning the Application Note

I'm now in the process of organizing the content for the application note. The introduction is drafted, and I am developing the section on the mechanism of action, including diagrams. I've also outlined the structure of the experimental protocols, separating them into in vitro and in cellulo sections. The synthesis will be very high level. Now, I am planning how to showcase specific applications with data and examples for the expert user. The goal is a clear and helpful resource.

Structuring the Application Note

I'm now putting together the application note, using the collected information on DMSF probes and the established SuFEx click chemistry framework. I've begun crafting the introduction, which focuses on the importance of site-specific protein labeling and the specific advantages of DMSF probes. Next, I will create sections for the mechanism of action, probe design, and applications, supported by detailed experimental protocols. These protocols will provide clear guidance for in vitro and in cellulo studies. I'm aiming for a clear flow to this useful resource.

Application Notes & Protocols: The Utility of Dimethylsulfamoyl Fluoride in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylsulfamoyl fluoride (DMSF), a highly reactive sulfonyl fluoride derivative, has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its utility stems from the unique reactivity conferred by the sulfamoyl fluoride moiety, enabling efficient construction of sulfamide and sulfonylurea linkages that are central to the biological activity of numerous herbicides and fungicides. This guide provides an in-depth exploration of DMSF, covering its chemical properties, critical safety protocols, and detailed applications in agrochemical synthesis, with a primary focus on its role in the formation of sulfonylurea herbicides. The protocols herein are designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying chemical principles to ensure safe, efficient, and reproducible outcomes.

Introduction to this compound (DMSF)

This compound (CAS 354-44-9) is a colorless to pale yellow liquid known for its pungent odor and high reactivity.[2] Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine atom, and a dimethylamino group.[3] This configuration makes DMSF an excellent electrophile at the sulfur center, readily undergoing nucleophilic substitution. The fluoride ion is a competent leaving group, facilitating reactions with a wide range of nucleophiles, including amines and alcohols.[2]

In the context of agrochemical development, DMSF is primarily utilized as a key building block for introducing the N,N-dimethylsulfamoyl group.[1][2] This functional group is integral to the structure of many sulfonylurea herbicides, a critical class of agrochemicals that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for branched-chain amino acid biosynthesis in plants but absent in mammals.[4][5]

Physicochemical Properties of DMSF

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueReference(s)
CAS Number 354-44-9[1][3]
Molecular Formula C₂H₆FNO₂S[1][3]
Molecular Weight 127.14 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 46–47 °C (10 mm Hg)[6]
Density 1.29 g/cm³[7]

Critical Safety and Handling Protocols

The high reactivity of DMSF also underlies its significant hazards. It is classified as toxic if swallowed, flammable, and causes severe skin burns and eye damage.[7][8][9] Adherence to stringent safety protocols is therefore non-negotiable.

Hazard Summary & Personal Protective Equipment (PPE)
Hazard ClassificationHandling Requirement
Acute Toxicity (Oral) Do not ingest. Never give anything by mouth to an unconscious person.[10][11]
Skin Corrosion/Irritation Causes severe burns. Handle with impermeable gloves and wear protective clothing.[8][9][10]
Serious Eye Damage Causes serious eye damage. Use safety glasses with side-shields and a face shield.[7][10]
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8][9]
Respiratory Irritation May cause respiratory irritation. Work in a well-ventilated fume hood.[9]

Mandatory PPE:

  • Eye/Face Protection: Face shield and safety glasses approved under NIOSH (US) or EN 166 (EU) standards.[10]

  • Hand Protection: Handle with inspected, impermeable gloves (e.g., butyl rubber). Use proper glove removal technique.[10][11]

  • Body Protection: Impermeable protective clothing to prevent skin contact.[9]

  • Respiratory Protection: If ventilation is inadequate, use a respirator with appropriate cartridges (e.g., OV/AG/P99).[11]

Storage and Disposal
  • Storage: Store in a cool, well-ventilated area, away from sources of ignition.[9] Recommended storage temperature is 2-8°C in a dry area.[7][10] Keep containers tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.[8][11] All waste should be handled as hazardous.

Application in Agrochemical Synthesis: Sulfonylurea Herbicides

The primary application of DMSF in the agrochemical sector is the synthesis of sulfonylurea herbicides.[4][12] These compounds are characterized by a central sulfonylurea bridge connecting an aryl or heterocyclic group with a pyrimidine or triazine ring system. DMSF serves as the precursor for the sulfonyl portion of this bridge.

General Reaction Principle

The core synthetic transformation involves the reaction of DMSF with a suitable amine, typically an aniline or a heterocyclic amine, in the presence of a non-nucleophilic base. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of DMSF and displacing the fluoride ion. The base serves to neutralize the hydrofluoric acid (HF) generated in situ.

Sulfonylurea_Precursor_Synthesis cluster_reactants Reactants & Conditions DMSF Dimethylsulfamoyl Fluoride (DMSF) Product N-(Aryl/Heterocyclic)-N',N'- dimethylsulfamide DMSF->Product Reacts with Amine Aryl/Heterocyclic Amine (R-NH2) Amine->Product Base Base (e.g., Et3N) Byproduct [Base-H]+F- Base->Byproduct Neutralizes HF Solvent Aprotic Solvent (e.g., DCM, MeCN) Solvent->Product Reaction Medium

Caption: General workflow for the synthesis of a sulfonylurea precursor using DMSF.

Detailed Synthetic Protocol: Synthesis of a Generic N-Aryl-N',N'-dimethylsulfamide

This protocol describes a representative procedure for the reaction of DMSF with an aromatic amine. Causality: The choice of an aprotic solvent like Dichloromethane (DCM) is critical to prevent reaction with the solvent itself. A base such as triethylamine (Et₃N) is used to scavenge the HF produced, preventing it from protonating the starting amine (which would render it non-nucleophilic) and mitigating its corrosive effects. The reaction is initiated at a low temperature to control the exothermic reaction before being allowed to warm.

Materials:

  • This compound (DMSF)

  • Substituted Aniline (Ar-NH₂)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DMSF Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[13]

  • Quenching: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ to neutralize any remaining acidic species.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 0.1 M HCl (2x), water (1x), and brine (1x).[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-Aryl-N',N'-dimethylsulfamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur center, a pathway often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[14]

Reaction_Mechanism R-NH2 R-NH₂ TransitionState [R-NH₂⁺-S(O)₂(F)-N(CH₃)₂]⁻ R-NH2->TransitionState Nucleophilic Attack DMSF F-S(O)₂-N(CH₃)₂ DMSF->TransitionState Intermediate R-NH⁺-S(O)₂-N(CH₃)₂ + F⁻ TransitionState->Intermediate Fluoride loss Product R-N-S(O)₂-N(CH₃)₂ Intermediate->Product Deprotonation Base Base Base->Product Byproduct [Base-H]⁺F⁻

Caption: Nucleophilic substitution mechanism for sulfamide formation from DMSF.

Broader Applications and Future Outlook

While its role in sulfonylurea synthesis is well-established, DMSF also serves as a versatile intermediate for other agrochemicals.[1] Its ability to introduce the sulfamoyl moiety can be leveraged in the design of novel fungicides and insecticides where this functional group can modulate properties like lipophilicity, metabolic stability, and target binding.[15][16] Furthermore, as a fluorinating agent, DMSF can participate in reactions to introduce fluorine into molecules, a common strategy in agrochemical design to enhance biological efficacy.[1][17]

The continued exploration of SuFEx click chemistry will undoubtedly expand the toolkit for agrochemical synthesis, with DMSF and related sulfamoyl fluorides playing a central role in the rapid and efficient construction of diverse molecular architectures for biological screening.[18][19]

References

In Vitro Selection of Covalent Inhibitors with SuFEx-Modified Oligonucleotides: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of potent and selective covalent inhibitors represents a significant frontier in modern drug development, offering the potential for enhanced therapeutic efficacy and prolonged duration of action. However, identifying such molecules is often hampered by the challenge of balancing reactivity with selectivity. This guide details a powerful, cutting-edge platform that integrates the precision of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with the vast combinatorial power of in vitro selection of oligonucleotides . By employing SuFEx-modified oligonucleotide libraries, researchers can directly select for molecules that not only bind to a target protein but also form a stable, covalent bond at a specific site. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and field-proven insights for the successful implementation of this technology, from library design to hit validation.

Introduction: The Covalent Inhibitor Renaissance and the SuFEx Solution

Covalent drugs, once largely avoided due to concerns over off-target toxicity, are experiencing a resurgence.[1][2] Their ability to form a permanent bond with a target protein can lead to unparalleled potency and a pharmacological effect that persists long after the drug has been cleared from circulation.[3] This is particularly advantageous for challenging targets, such as those with shallow binding pockets or high substrate concentrations.

However, the rational design of covalent inhibitors is a formidable task. It requires not only a high-affinity recognition moiety but also a precisely positioned electrophilic "warhead" that can react with a specific nucleophilic amino acid residue on the target protein. The central challenge lies in discovering warheads that are reactive enough to engage the target but not so reactive that they indiscriminately modify other biomolecules, leading to toxicity.

This is where the synergy of SuFEx chemistry and in vitro selection provides a transformative solution. Sulfur(VI) Fluoride Exchange (SuFEx) , a next-generation click chemistry, offers a class of exceptionally stable yet "triggerable" electrophiles.[4][5] When appended to a high-diversity oligonucleotide library, these SuFEx warheads can be used in an in vitro selection process, such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX) , to sift through trillions of candidates and identify those that possess the perfect combination of binding affinity and covalent reactivity for a given protein target.[6]

Core Principles: The Power of SuFEx Chemistry for Bioconjugation

The success of this platform hinges on the unique properties of SuFEx chemistry. Unlike many traditional electrophiles used in covalent drug design, sulfonyl fluorides (R-SO₂F) and related SuFExable groups are remarkably stable in aqueous, biological environments.[5][7] They are resistant to hydrolysis and do not readily react with biological nucleophiles like glutathione.

The SuFEx reaction is "unlocked" only in specific microenvironments, such as the binding pocket of a target protein.[7][8] Proximity and precise orientation of the SuFEx warhead to a nucleophilic amino acid residue (e.g., tyrosine, lysine, serine, histidine) on the protein surface dramatically accelerates the reaction, leading to the formation of a highly stable covalent bond (a sulfonate or sulfonamide linkage).[1][2][9] This "proximity-enabled" reactivity is the key to achieving target selectivity and minimizing off-target effects.

SuFEx_Mechanism cluster_0 Initial Non-Covalent Binding cluster_1 Proximity-Enabled Covalent Reaction Oligo_SuFEx Oligonucleotide-SO₂F Protein_Nu Protein-XH (e.g., Tyr-OH, Lys-NH₂) Oligo_SuFEx->Protein_Nu High Affinity Binding Complex [Oligo-SO₂F···HX-Protein] Covalent_Adduct Oligo-SO₂-X-Protein Complex->Covalent_Adduct SuFEx Reaction HF HF

Caption: Proximity-enabled SuFEx reaction mechanism.

Designing the Experiment: SuFEx-Modified Oligonucleotide Libraries

The foundation of a successful selection experiment is a high-quality, high-diversity library of SuFEx-modified oligonucleotides.

Rationale for Oligonucleotide Scaffolds

Single-stranded DNA or RNA oligonucleotides are ideal scaffolds for in vitro selection due to several key advantages:

  • Vast Diversity: A randomized region of just 40 nucleotides can theoretically produce 4⁴⁰ (or ~10²⁴) unique sequences.

  • Folding Potential: Oligonucleotides can fold into complex three-dimensional structures capable of binding to proteins with high affinity and specificity.

  • Amplification: The ability to amplify the library using PCR is the cornerstone of the SELEX process, allowing for exponential enrichment of binding sequences.

  • Compatibility with Modification: Chemical modifications, such as the SuFEx warhead, can be readily incorporated during or after oligonucleotide synthesis.

Synthesis of SuFEx-Modified Oligonucleotides

There are two primary strategies for generating a SuFEx-modified oligonucleotide library:

  • Post-SELEX Modification: A standard SELEX experiment is performed to identify high-affinity aptamers. These aptamers are then synthesized with a modification handle (e.g., an amine or thiol) that allows for the subsequent conjugation of a SuFEx warhead. This approach is simpler but separates the selection for binding from the covalent reaction.

  • Direct Selection with Modified Libraries (Recommended): The entire oligonucleotide library is modified with the SuFEx warhead before the selection process begins. This is a more powerful approach as it simultaneously selects for both high-affinity binding and efficient covalent reactivity.

A common method for preparing a library for direct selection involves incorporating a modified nucleotide (e.g., an amino-modified or thio-modified dNTP) during PCR amplification, followed by conjugation of the SuFEx warhead to the incorporated handles.

SuFEx Warhead Target Residues Key Features
Aryl Sulfonyl Fluoride (Ar-SO₂F)Tyrosine, Lysine, Serine, HistidineHighly stable, broad reactivity profile.[1][2]
Aryl Fluorosulfate (Ar-OSO₂F)TyrosineParticularly effective for targeting tyrosine residues.[9]
Ethenesulfonyl Fluoride (ESF)Cysteine, LysineA Michael acceptor with good reactivity.
Iminosulfur OxydifluorideAmines (Lysine)Versatile hub for creating diverse libraries.[10]

Table 1: Common SuFEx warheads and their primary amino acid targets.

Oligo_Structure Oligo 5' Primer Site Randomized Region (N20-N60) 3' Primer Site Modification SuFEx Warhead (e.g., -SO₂F) Oligo:f1->Modification Attached to modified nucleotide within the random region

Caption: Structure of a SuFEx-modified oligonucleotide.

The Workflow: In Vitro Selection of Covalent Inhibitors (SuFEx-SELEX)

The SuFEx-SELEX process is a cyclical workflow designed to enrich oligonucleotide sequences that covalently bind to the target protein. Each round consists of binding, partitioning, and amplification, with increasing stringency applied in later rounds to isolate the most potent candidates.

SELEX_Workflow cluster_workflow SuFEx-SELEX Cycle Start Start with SuFEx-Modified Oligonucleotide Library (~10¹⁴-10¹⁵ molecules) Incubate 1. Incubate Library with Target Protein Start->Incubate Partition 2. Partitioning Step (e.g., Nitrocellulose Filter, Magnetic Beads) Incubate->Partition Wash 3. Stringent Washing (Remove non-covalent binders) Partition->Wash Elute 4. Elute/Recover Covalently Bound Oligos Wash->Elute Amplify 5. PCR Amplification Elute->Amplify ssDNA 6. Generate ssDNA for Next Round Amplify->ssDNA NGS Analyze Enriched Pool via Next-Generation Sequencing (NGS) Amplify->NGS After final round ssDNA->Incubate Repeat 5-12 Rounds

Caption: The SuFEx-SELEX workflow for covalent inhibitor discovery.

Detailed Protocol: SuFEx-SELEX

Materials:

  • ssDNA library with randomized region (N20-N60) flanked by primer sites.

  • Modified dNTPs (e.g., amino-dUTP).

  • High-fidelity DNA polymerase.

  • SuFEx reagent (e.g., an NHS-ester of a sulfonyl fluoride).

  • Purified target protein (biotinylated for bead-based selection).

  • Streptavidin-coated magnetic beads.

  • Selection and wash buffers.

  • PCR reagents.

  • Reagents for ssDNA generation (e.g., lambda exonuclease).

Step-by-Step Methodology:

  • Library Preparation:

    • Amplify the initial DNA library via PCR, incorporating the modified dNTPs.

    • Purify the dsDNA product.

    • Conjugate the SuFEx reagent to the modified dsDNA library. Causality: This step arms the entire library with the covalent warhead, making it ready for selection.

    • Generate the initial ssDNA library pool (e.g., by denaturing PAGE or selective enzymatic digestion).

  • Target Incubation and Covalent Capture (Round 1):

    • Immobilize the biotinylated target protein on streptavidin-coated magnetic beads.

    • Incubate the SuFEx-modified ssDNA library with the protein-bead conjugates in selection buffer for a defined period (e.g., 1-2 hours) at a suitable temperature (e.g., 37°C) to allow for both binding and covalent reaction. Expert Insight: The incubation time is critical. It must be long enough for the covalent reaction to occur but short enough to minimize non-specific interactions.

  • Washing and Partitioning:

    • Remove the supernatant containing unbound oligonucleotides.

    • Wash the beads extensively with wash buffer. In later rounds, increase the stringency of the washes (e.g., by adding denaturants like urea or increasing temperature) to remove even high-affinity non-covalent binders. Causality: The covalent bond ensures that true hits will remain bound even under harsh washing conditions that would strip away reversible binders.

  • Elution and Recovery:

    • Since the bond is covalent, elution is typically achieved by denaturing the protein (e.g., by boiling in a denaturing buffer) to release the protein-DNA adducts from the beads.

    • The recovered solution, containing the enriched pool of covalently bound oligonucleotides, is used directly as the template for the next step.

  • PCR Amplification:

    • Amplify the recovered oligonucleotides using PCR. The optimal number of cycles should be determined empirically to avoid PCR bias.[6]

  • Preparation for the Next Round:

    • Generate ssDNA from the amplified dsDNA product.

    • This enriched ssDNA pool is used as the input for the next round of selection. The entire process (steps 2-6) is repeated for 5-12 rounds.

  • Sequencing and Analysis:

    • After the final round, the enriched dsDNA pool is subjected to high-throughput next-generation sequencing (NGS).

    • Bioinformatic analysis is used to identify sequences that have been significantly enriched throughout the selection process. These are your candidate covalent inhibitors.

Hit Validation and Characterization

Identifying enriched sequences is only the first step. Rigorous validation is essential to confirm covalent binding and characterize the inhibitory properties of the selected candidates.

Experiment Purpose Methodology Expected Outcome
Mass Spectrometry Confirm covalent modification and identify the site of reaction.Incubate the synthesized aptamer with the target protein and analyze the complex by intact protein MS or peptide mapping (LC-MS/MS).An increase in the protein's mass corresponding to the mass of the oligonucleotide. Peptide mapping will identify the specific amino acid residue that was modified.
Time-Dependent Inhibition Assay Determine the kinetics of covalent bond formation.Pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the activity assay.IC₅₀ value should decrease with longer pre-incubation times, a hallmark of covalent inhibition.[3]
k_inact / K_I Determination Quantify the efficiency of covalent inhibition.A more detailed kinetic analysis measuring the initial binding affinity (K_I) and the rate of inactivation (k_inact).Provides a quantitative measure (k_inact/K_I) to rank inhibitors and guide optimization.[3]
Washout Experiment Confirm irreversible inhibition in a cellular context.Treat cells with the inhibitor, wash it away, and measure target activity over time.A covalent inhibitor's effect will persist long after washout, while a non-covalent inhibitor's effect will be rapidly reversed.
Mutant Target Assay Confirm the specific residue targeted.Mutate the putative target amino acid (e.g., Tyrosine to Phenylalanine) and repeat the inhibition assay.The covalent inhibitor should show a significant loss of potency against the mutant protein.[3]

Table 2: Key experiments for the validation and characterization of covalent inhibitors.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Enriched Pool Inefficient covalent reaction; Inaccessible target residue; Suboptimal buffer conditions (pH, salt).Optimize incubation time and temperature. Ensure the target protein is correctly folded and active. Screen different buffer pH values to favor nucleophilicity of the target residue.[11]
High Background/Non-specific Binding Insufficient washing stringency; Sticky sequences in the library; Protein or library aggregation.Increase the number and harshness of wash steps in later SELEX rounds.[6] Include a counter-selection step against beads alone or a related non-target protein. Add detergents (e.g., Tween-20) to buffers.
PCR Bias Too many PCR cycles; Suboptimal annealing temperature.Minimize the number of PCR cycles to just what is needed for sufficient material.[6] Optimize PCR conditions (primers, temperatures) for the specific library.
Difficulty Confirming Covalent Modification Low reaction stoichiometry; Instability of the protein-DNA adduct.Increase the concentration of the aptamer during the validation experiment. Ensure MS sample preparation methods do not degrade the adduct.

Table 3: Common challenges and solutions in SuFEx-SELEX.

Conclusion

The integration of SuFEx chemistry with in vitro oligonucleotide selection provides a robust and versatile platform for the discovery of novel covalent inhibitors. By directly selecting for reactivity, this method bypasses many of the challenges associated with the rational design of covalent drugs. It enables the exploration of vast chemical space to identify highly potent and selective molecules for even the most difficult drug targets. As our understanding of SuFEx chemistry and selection methodologies continues to evolve, this powerful combination is poised to accelerate the development of the next generation of covalent therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethylsulfamoyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Dimethylsulfamoyl fluoride (DMSF). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield and purity of their DMSF synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

This compound is a valuable reagent in organic synthesis, particularly as a precursor for introducing the sulfamoyl fluoride moiety into molecules, a key component in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2] However, its synthesis can present several challenges, from managing gaseous reagents to controlling side reactions and purifying the final product. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and offers actionable solutions based on established chemical principles.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields in DMSF synthesis can stem from several factors, primarily related to reaction conditions, reagent stoichiometry, and the presence of moisture. Here’s a breakdown of potential causes and their solutions:

Potential Cause 1: Suboptimal Reagent Stoichiometry

The reaction between dimethylamine (or its salt) and a fluorinating agent like sulfuryl fluoride (SO₂F₂) is sensitive to the molar ratio of the reactants.[3] An excess or deficit of either reagent can lead to the formation of undesired byproducts.

  • Solution: Carefully control the stoichiometry. When reacting dimethylamine with sulfuryl fluoride, a molar ratio of approximately 2.01:1 (Me₂NH/SO₂F₂) is often optimal to favor the formation of FSO₂NMe₂.[3]

Potential Cause 2: Presence of Moisture

This compound and the key reagents for its synthesis are sensitive to moisture.[4] Water can react with sulfuryl fluoride and other intermediates, leading to the formation of sulfonic acids and reducing the overall yield.

  • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Potential Cause 3: Inefficient Halide Exchange

When synthesizing DMSF from N,N-dimethylsulfamoyl chloride (DMSCl) via halide exchange, the choice of fluoride source and reaction conditions are critical for achieving high conversion.

  • Solution:

    • Fluoride Source: Stronger fluorinating agents can improve yields. While alkali metal fluorides like KF can be used, more recent methods have shown excellent yields with reagents like bismuth trifluoride (BiF₃) or by using anhydrous hydrogen fluoride (HF).[5][6][7]

    • Temperature: The reaction temperature can significantly influence the rate and yield. For instance, the reaction of DMSCl with anhydrous HF can be effectively carried out at elevated temperatures (e.g., 90°C) in an autoclave to drive the reaction to completion.[7]

Potential Cause 4: Formation of Side Products

A common issue, especially in the reaction of dimethylamine with sulfuryl fluoride, is the formation of tetramethylsulfamide (SO₂(NMe₂)₂) and dimethylamine hydrofluoride (Me₂NH₂F).[1][3][5] These byproducts can be difficult to separate from the desired product, leading to lower isolated yields.

  • Solution:

    • Reaction Control: Precise control of stoichiometry and temperature can minimize the formation of tetramethylsulfamide.

    • Byproduct Removal: In some protocols, the dimethylamine hydrofluoride salt precipitates as a solid and can be removed by filtration.[3] Subsequent purification by distillation is then necessary to separate the DMSF from other soluble byproducts.[3]

ParameterRecommendationRationale
Reagent Ratio (Me₂NH:SO₂F₂) ~2.01:1Optimizes for FSO₂NMe₂ formation and minimizes byproducts.[3]
Reaction Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of reagents and products.[4]
Solvents & Reagents AnhydrousMinimizes water-related side reactions.
Temperature (Halide Exchange) 0°C to 110°CDependent on the specific fluorinating agent; higher temperatures may be needed for less reactive agents.[5][7]
Issue 2: Difficulty in Product Purification

Q: I am struggling to obtain pure this compound. What are the best methods for purification?

A: The purification of DMSF is often challenging due to its physical properties and the nature of the byproducts. The primary method for obtaining high-purity DMSF is fractional distillation, often under reduced pressure.[3][7]

Purification Strategy:

  • Initial Workup: After the reaction is complete, the crude product mixture may need an initial workup to remove salts and acidic components. This can involve:

    • Pouring the reaction mixture into ice water.[7]

    • Separating the organic phase.

    • Neutralizing any residual acid (e.g., HF) with a mild base like potassium carbonate (K₂CO₃).[7]

  • Fractional Distillation:

    • Boiling Point: this compound has a boiling point of approximately 150-151.5°C at atmospheric pressure.[1]

    • Reduced Pressure: Distillation under reduced pressure is often preferred to lower the boiling point and prevent potential thermal decomposition.[7]

    • Fraction Collection: Careful collection of fractions based on boiling point is crucial to separate DMSF from lower and higher boiling impurities.

Analytical Techniques for Purity Assessment:

  • Gas Chromatography (GC): An effective method to determine the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of DMSF.[4][9] The ¹⁹F NMR spectrum is particularly useful for identifying fluorine-containing impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the main synthetic routes to this compound?

A1: There are several established methods for synthesizing DMSF:

  • From Dimethylamine and Sulfuryl Fluoride: This is a direct approach where dimethylamine (or its hydrochloride salt) is reacted with sulfuryl fluoride gas.[2][5][6] While direct, this method can lead to a mixture of products that are difficult to separate.[5][6]

  • Halide Exchange from Dimethylsulfamoyl Chloride: This involves the synthesis of N,N-dimethylsulfamoyl chloride (DMSCl) followed by a halide exchange reaction using a fluoride source such as potassium fluoride, bismuth trifluoride, or anhydrous hydrogen fluoride.[2][5][7] This two-step process can offer better control and higher purity.

  • Using Solid Fluorosulfonylating Reagents: To avoid handling gaseous sulfuryl fluoride, solid, shelf-stable reagents like fluorosulfonyl imidazolium salts have been developed.[2] These offer a safer and more convenient alternative.

Q2: What are the key safety precautions when handling this compound and its reagents?

A2: Safety is paramount when working with DMSF and its precursors.

  • Toxicity: this compound is classified as toxic if swallowed and may cause respiratory irritation.[4][10] It is also corrosive and can cause severe skin burns and eye damage.[4]

  • Flammability: DMSF is a flammable liquid and vapor.[10]

  • Handling:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[11][12]

    • Keep away from heat, sparks, and open flames.[12]

    • Store in a cool, dry, well-ventilated area, preferably under an inert atmosphere and refrigerated (0-10°C).[4][11]

  • Reagent Hazards: Sulfuryl fluoride is a toxic gas, and anhydrous hydrogen fluoride is extremely corrosive and toxic.[13] Both require specialized handling procedures and equipment.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Monitoring the reaction progress is crucial for optimizing reaction time and maximizing yield.

  • Thin-Layer Chromatography (TLC): While DMSF itself may not be ideal for TLC, this technique can be used to monitor the consumption of starting materials if they are UV-active or can be visualized with a stain.

  • Gas Chromatography (GC): Taking aliquots from the reaction mixture (after appropriate quenching and workup) and analyzing them by GC can provide a quantitative measure of product formation and starting material consumption.

  • NMR Spectroscopy: ¹⁹F NMR is a powerful tool for monitoring the reaction in real-time or by analyzing aliquots. The appearance of the DMSF signal and the disappearance of the starting fluoride-containing reagent signal can be tracked.

Experimental Protocols and Visualizations

High-Yield Synthesis of this compound via Halide Exchange

This protocol is based on the fluorination of N,N-dimethylsulfamoyl chloride with anhydrous hydrogen fluoride, a method known for producing high yields.[7]

Materials:

  • N,N-dimethylsulfamoyl chloride (DMSCl)

  • Anhydrous hydrogen fluoride (HF)

  • Autoclave

  • Ice water

  • Potassium carbonate (K₂CO₃)

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a suitable autoclave, combine N,N-dimethylsulfamoyl chloride and an excess of anhydrous hydrogen fluoride.

  • Seal the autoclave and heat the mixture to 90°C for 4 hours.

  • Allow the autoclave to cool to room temperature and carefully vent any excess pressure through a scrubbing system.

  • Pour the contents of the autoclave into ice water.

  • Separate the lower organic phase containing the crude product.

  • Treat the crude product with potassium carbonate to neutralize any residual HF.

  • Purify the crude product by distillation under reduced pressure to yield pure N,N-dimethylsulfamoyl fluoride.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage DMSCl N,N-Dimethylsulfamoyl Chloride Autoclave Autoclave 90°C, 4h DMSCl->Autoclave HF Anhydrous HF HF->Autoclave IceWater Quench in Ice Water Autoclave->IceWater PhaseSep Phase Separation IceWater->PhaseSep Neutralize Neutralization (K₂CO₃) PhaseSep->Neutralize Distillation Vacuum Distillation Neutralize->Distillation PureDMSF Pure DMSF Distillation->PureDMSF

Caption: Workflow for high-yield DMSF synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Issue CheckMoisture Check for Moisture? (Anhydrous Conditions) Start->CheckMoisture CheckStoichiometry Verify Stoichiometry? Start->CheckStoichiometry CheckTemp Optimize Temperature? Start->CheckTemp CheckSideProducts Analyze for Side Products? (GC/NMR) Start->CheckSideProducts Solution_Dry Use Dry Glassware/Solvents Inert Atmosphere CheckMoisture->Solution_Dry Yes Solution_Stoich Adjust Reagent Ratios CheckStoichiometry->Solution_Stoich Incorrect Solution_Temp Modify Reaction Temperature CheckTemp->Solution_Temp Suboptimal Solution_Purify Improve Purification (Fractional Distillation) CheckSideProducts->Solution_Purify Present

Caption: Troubleshooting low yield in DMSF synthesis.

References

Technical Support Center: Overcoming the Low Reactivity of N-Disubstituted Sulfamoyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in successfully utilizing N-disubstituted sulfamoyl fluorides in their synthetic endeavors. This guide is structured to provide not just protocols, but a deep understanding of the underlying principles to overcome the inherent low reactivity of these valuable SuFEx (Sulfur(VI) Fluoride Exchange) reagents.

Introduction: The Challenge and Opportunity of N-Disubstituted Sulfamoyl Fluorides

N-disubstituted sulfamoyl fluorides are recognized for their remarkable stability, making them attractive building blocks in medicinal chemistry and chemical biology.[1][2] However, this stability is a double-edged sword, as it directly translates to low reactivity, often requiring forcing conditions to undergo the desired SuFEx reaction.[3][4] This guide provides field-proven strategies and detailed protocols to activate these robust synthons, enabling their efficient coupling with a wide range of nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Why is my N-disubstituted sulfamoyl fluoride unreactive towards my amine nucleophile under standard conditions?

N-disubstituted sulfamoyl fluorides possess a highly stable S-F bond, and the nitrogen substituents provide significant electronic donation to the sulfur center, reducing its electrophilicity.[4] Unlike their sulfonyl fluoride counterparts, they often fail to react with amines without activation, even at elevated temperatures.[5][6]

Q2: What are the primary methods to activate N-disubstituted sulfamoyl fluorides for SuFEx reactions?

The most successful strategies involve the use of Lewis acids, often in combination with a base, or the use of silylated amines.[7][8][9] Calcium triflimide (Ca(NTf₂)₂) has emerged as a particularly effective Lewis acid for this purpose.[3][4][10][11]

Q3: Can I use a catalytic amount of the activator?

While stoichiometric amounts of activators like Ca(NTf₂)₂ were initially reported, recent advancements have demonstrated successful catalytic SuFEx reactions.[7][8][9][12][13] This is often achieved by using silyl amines, where the silicon atom acts as a fluoride trap, allowing the Lewis acid to turn over.[7][8][9]

Q4: What is the role of bases like DABCO in these reactions?

Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) play a crucial role in improving reaction efficiency.[4][10] It is proposed that DABCO assists in activating the S(VI) fluoride, potentially forming a more reactive N-sulfonyl-DABCO salt intermediate.[3]

Q5: Are there alternative activation methods besides Lewis acids?

Yes, nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) have been shown to be effective for activating sulfonyl fluorides and fluorosulfates.[14][15] While less documented for N-disubstituted sulfamoyl fluorides specifically, this approach could be a viable area for exploration in particularly challenging cases.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
No reaction or very low conversion Insufficient activation of the sulfamoyl fluoride.1. Introduce a Lewis Acid: Add Ca(NTf₂)₂ (1.1 equivalents) to the reaction mixture.[4][10] 2. Add a Base: Include DABCO (1.5 equivalents) along with the Lewis acid.[4][10] 3. Increase Concentration: Concentrate the reaction mixture to 0.5 M or higher. Higher concentrations have been shown to significantly improve yields.[10] 4. Elevate Temperature: For particularly unreactive substrates, increasing the temperature to 60-80 °C may be necessary.[3][7]
Reaction is slow or stalls Inefficient fluoride removal or catalyst turnover.1. Use a Silylated Amine: Convert your amine to its trimethylsilyl (TMS) derivative before the reaction, or generate it in situ. The TMS group will trap the fluoride byproduct as TMSF, driving the reaction forward and enabling catalytic use of the Lewis acid.[7][8][9] 2. Check Reagent Purity: Ensure the sulfamoyl fluoride and amine are pure and dry. Water can interfere with the Lewis acid catalyst.
Side product formation Decomposition of starting materials or products under harsh conditions.1. Lower Reaction Temperature: If you are using elevated temperatures, try running the reaction at room temperature with an optimized activation system (e.g., Ca(NTf₂)₂/DABCO).[4][10] 2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.
Difficulty with sterically hindered substrates Steric hindrance impeding the nucleophilic attack.1. Employ a more potent activation system: The Ca(NTf₂)₂/DABCO combination has proven effective for a range of sterically demanding substrates.[10] 2. Consider alternative catalysts: While primarily used for sulfonyl fluorides, the HOBt/silicon additive system is noted for its effectiveness with hindered substrates and could be explored.[14]

Experimental Protocols

Protocol 1: Stoichiometric Ca(NTf₂)₂/DABCO Activation for SuFEx with Amines

This protocol is a robust and broadly applicable method for the activation of N-disubstituted sulfamoyl fluorides at room temperature.[4][10]

Step-by-Step Methodology:

  • To a dry vial, add the N-disubstituted sulfamoyl fluoride (1.0 equiv), the amine nucleophile (1.05 equiv), Ca(NTf₂)₂ (1.1 equiv), and DABCO (1.5 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.5 M with respect to the sulfamoyl fluoride.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Diagram: Stoichiometric Activation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Sulfamoyl Fluoride Sulfamoyl Fluoride Stir at Room Temp (2-24h) Stir at Room Temp (2-24h) Sulfamoyl Fluoride->Stir at Room Temp (2-24h) Amine Amine Amine->Stir at Room Temp (2-24h) Ca(NTf2)2 Ca(NTf2)2 Ca(NTf2)2->Stir at Room Temp (2-24h) DABCO DABCO DABCO->Stir at Room Temp (2-24h) Anhydrous THF (0.5 M) Anhydrous THF (0.5 M) Anhydrous THF (0.5 M)->Stir at Room Temp (2-24h) Quench (aq. NH4Cl) Quench (aq. NH4Cl) Stir at Room Temp (2-24h)->Quench (aq. NH4Cl) Monitor by TLC/LC-MS Extract (EtOAc) Extract (EtOAc) Quench (aq. NH4Cl)->Extract (EtOAc) Dry & Concentrate Dry & Concentrate Extract (EtOAc)->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Stoichiometric Ca(NTf₂)₂/DABCO activation workflow.

Protocol 2: Catalytic Lewis Acid Activation using Silyl Amines

This protocol is ideal for conserving the Lewis acid and is particularly effective for less reactive substrates that may require elevated temperatures.[7][8][9]

Step-by-Step Methodology:

  • If your silyl amine is not commercially available, prepare it by reacting the corresponding amine with a silylating agent (e.g., HMDS or TMSCl) and a base. Isolate the silyl amine before use.

  • To a dry vial, add the N-disubstituted sulfamoyl fluoride (1.0 equiv), the silyl amine (1.2 equiv), Ca(NTf₂)₂ (0.1 equiv), and DABCO (0.5 equiv).

  • Add a suitable anhydrous solvent (e.g., 1,4-dioxane or acetonitrile).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an appropriate aqueous workup.

  • Extract the product, dry the organic layer, concentrate, and purify by flash column chromatography.

Proposed Mechanism: Lewis Acid Catalysis with Silyl Amines

G R2NSO2F R2NSO2F Sulfamoyl Fluoride Activated_Complex [R2NSO2F···Ca(NTf₂)₂] Activated Complex R2NSO2F->Activated_Complex Ca(NTf2)2_cat {Ca(NTf₂)₂ | (Catalyst)} Ca(NTf2)2_cat->Activated_Complex Coordination Transition_State Four-membered TS Activated_Complex->Transition_State R'2N-TMS R'₂N-TMS Silyl Amine R'2N-TMS->Transition_State Nucleophilic Attack Transition_State->Ca(NTf2)2_cat Catalyst Regeneration Product R2NSO2NR'2 Sulfamide Product Transition_State->Product TMSF TMSF Fluoride Trap Transition_State->TMSF

Caption: Proposed catalytic cycle for SuFEx with silyl amines.

References

Preventing degradation of Dimethylsulfamoyl fluoride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethylsulfamoyl fluoride (DMSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of DMSF in experimental settings. Our goal is to equip you with the knowledge to prevent its degradation and ensure the integrity and reproducibility of your results.

Section 1: Understanding this compound (DMSF)

This compound is a highly reactive chemical compound frequently utilized in organic synthesis and as a potent, irreversible inhibitor of serine proteases.[1] Its reactivity, primarily due to the sulfonyl fluoride moiety, makes it an invaluable tool but also susceptible to degradation if not handled and stored correctly.[2][3] This guide will address the common challenges and questions that arise during its use.

Chemical Profile of this compound
PropertyValueSource(s)
CAS Number 354-44-9[4]
Molecular Formula C₂H₆FNO₂S[5]
Molecular Weight 127.14 g/mol [5]
Appearance Colorless to light yellow liquid[3][6]
Boiling Point 151.5°C at 760 mmHg[2][7]
Flash Point 45.5°C[2][7]
Storage Temperature 2-8°C or under -20°C in an inert atmosphere[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with DMSF.

FAQ 1: My DMSF-inhibitor stock solution seems to have lost its activity. What could be the cause?

The most likely culprit is degradation due to hydrolysis. DMSF is sensitive to moisture.[8] The sulfur-fluorine bond is susceptible to attack by water, leading to the formation of the inactive dimethylsulfamic acid. This process is accelerated by basic pH conditions.[9]

Troubleshooting Steps:

  • Solvent Purity: Always use high-purity, anhydrous aprotic solvents for preparing stock solutions. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).[9] Ensure that the solvent is freshly opened or has been stored properly to prevent moisture absorption.

  • Storage Conditions: Store stock solutions in tightly sealed vials, preferably with a cap lined with a chemically resistant material like PTFE. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or -80°C under an inert atmosphere (argon or nitrogen).[9]

  • Preparation Environment: Prepare stock solutions in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.

FAQ 2: I am observing inconsistent results in my cell-based assay when using DMSF. Why might this be happening?

Inconsistent results often stem from the short half-life of DMSF in aqueous solutions, such as cell culture media or assay buffers.[10] The rate of degradation is pH-dependent, with faster degradation occurring at higher pH.[9]

Troubleshooting Steps:

  • Fresh Preparations: Prepare working solutions of DMSF immediately before use. Do not store DMSF in aqueous buffers for extended periods.

  • pH Control: If your experimental conditions allow, perform the assay at a neutral or slightly acidic pH to slow down hydrolysis.

  • Time-Course Experiment: Conduct a time-course experiment to determine the stability of DMSF under your specific assay conditions. This will help you establish a reliable window for your experimental measurements.

  • Positive Controls: Always include a positive control (a known active compound) and a negative control (vehicle only) to ensure that the assay itself is performing as expected.

FAQ 3: Can I use DMSF in a buffer containing primary or secondary amines, like Tris?

It is strongly advised to avoid buffers containing primary or secondary amines. These nucleophilic species will react with the sulfonyl fluoride group of DMSF, leading to the formation of a sulfonamide adduct and inactivating the compound.[8][9]

Recommended Non-Nucleophilic Buffers:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Phosphate-buffered saline (PBS) - Note: While PBS does not contain nucleophilic amines, it is an aqueous buffer, and hydrolysis will still occur.

FAQ 4: What are the key safety precautions I should take when handling DMSF?

DMSF is a hazardous compound and must be handled with appropriate safety measures. It is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][12]

Mandatory Safety Protocols:

  • Ventilation: Always handle DMSF in a certified chemical fume hood.[4][13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique.[4][11]

    • Eye Protection: Use safety glasses with side shields or a face shield.[4][11]

    • Lab Coat: A flame-retardant lab coat is recommended.

  • Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]

Section 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a DMSF Stock Solution

This protocol outlines the steps for preparing a stable, high-concentration stock solution of DMSF.

Materials:

  • This compound (DMSF), solid or liquid

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (argon or nitrogen)

  • Airtight, single-use cryovials or microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-equilibration: Allow the sealed container of DMSF to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas.

  • Dissolution: Carefully weigh the required amount of DMSF and dissolve it in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM). If starting with liquid DMSF, perform a density-based calculation for the required volume.

  • Mixing: Gently vortex or sonicate the solution until the DMSF is completely dissolved. Avoid excessive heating.

  • Aliquoting: Immediately dispense the stock solution into single-use, airtight vials. This minimizes contamination and degradation from repeated use.

  • Inert Gas Purge: Before sealing, briefly flush the headspace of each vial with a gentle stream of inert gas.

  • Storage: Tightly cap the aliquots, label them clearly (Compound Name, Concentration, Date, Solvent), and store them at -20°C or -80°C, protected from light.[9]

Protocol 2: Quenching a Reaction Containing DMSF

It is often necessary to quench a reaction containing DMSF to stop its activity. This can be achieved by introducing a nucleophile that will rapidly react with and consume the remaining DMSF.

Method 1: Quenching with a Primary or Secondary Amine

  • Prepare a solution of a primary or secondary amine (e.g., Tris base, glycine, or piperidine) in a compatible solvent. A concentration of 1 M is typically sufficient.

  • Add the quenching solution to the reaction mixture in excess (e.g., 10-20 fold molar excess relative to the initial concentration of DMSF).

  • Allow the quenching reaction to proceed for at least 30 minutes at room temperature.

Method 2: Quenching by Hydrolysis (pH-dependent)

  • Adjust the pH of the reaction mixture to be basic (pH > 8) by adding a suitable base, such as sodium hydroxide (NaOH).

  • Incubate the mixture at room temperature. The rate of hydrolysis is significantly increased at basic pH.[9]

Section 4: Visualizing Degradation and Workflows

Diagram 1: Primary Degradation Pathways of DMSF

This diagram illustrates the two main routes of DMSF degradation: hydrolysis and reaction with nucleophiles.

DMSF_Degradation DMSF This compound (DMSF) (Active) Acid Dimethylsulfamic Acid (Inactive) DMSF->Acid Hydrolysis (esp. at basic pH) Adduct Sulfonamide/Thioester Adduct (Inactive) DMSF->Adduct Nucleophilic Attack H2O Water (H₂O) H2O->Acid Nu Nucleophile (e.g., R₂NH, RSH) Nu->Adduct

Caption: Primary degradation pathways of this compound.

Diagram 2: Recommended Workflow for Using DMSF in Experiments

This workflow provides a step-by-step guide for the proper handling and use of DMSF to ensure experimental success.

DMSF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment start Start: Solid DMSF prep_stock Prepare Stock Solution (Anhydrous aprotic solvent) start->prep_stock aliquot Aliquot & Store (-20°C or -80°C, inert gas) prep_stock->aliquot prep_working Prepare Working Solution (Immediately before use) aliquot->prep_working assay Perform Assay (Use non-nucleophilic buffer) prep_working->assay quench Quench Reaction (If necessary) assay->quench analyze Analyze Results quench->analyze end End analyze->end

Caption: Recommended experimental workflow for using DMSF.

Section 5: Alternatives to DMSF

While DMSF is a potent inhibitor, its reactivity and instability in aqueous solutions can be a drawback. Depending on the experimental needs, several alternatives can be considered.

AlternativeClassMechanismKey Considerations
Phenylmethylsulfonyl fluoride (PMSF) Serine Protease InhibitorIrreversibleAlso has a short half-life in aqueous solutions.[10] Less potent than DMSF for some proteases.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) Serine Protease InhibitorIrreversibleWater-soluble and more stable in aqueous solutions than PMSF.[1]
Protease Inhibitor Cocktails Broad SpectrumReversible & IrreversibleA mixture of inhibitors targeting various protease classes (serine, cysteine, aspartic, metalloproteases).[1][14] Ideal when the specific proteases are unknown.

References

Technical Support Center: Troubleshooting Off-Target Effects of Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects encountered during their experiments. As covalent chemical probes, SFs are powerful tools, but their inherent reactivity requires careful experimental design and validation to ensure data integrity. This resource provides field-proven insights and actionable protocols to help you achieve high-confidence results.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and initial hurdles researchers face when working with sulfonyl fluoride probes.

Q1: My sulfonyl fluoride probe is labeling many more proteins than expected. What is the primary cause of this promiscuity?

A1: Sulfonyl fluoride probes are known for their "privileged reactivity," meaning they can covalently modify several nucleophilic amino acid residues, not just a single type.[1][2][3] Unlike more targeted warheads like acrylamides that primarily react with cysteine, SFs can engage serine, threonine, tyrosine, lysine, cysteine, and histidine residues.[1][4][5] This broad reactivity profile is the main reason for observing multiple labeled proteins. The specific context of the protein's binding pocket and the proximity of these nucleophilic residues significantly influence whether a reaction will occur.[6]

Q2: How can I quickly determine if the labeling I'm seeing is specific to my target or just non-specific background?

A2: A competitive labeling experiment is the most direct way to address this. Pre-incubate your sample (lysate or cells) with a non-electrophilic version of your probe or a known binder of your target protein before adding the SF probe. If the labeling of your target of interest decreases in the pre-incubated sample, it indicates a specific, binding-driven interaction. Widespread labeling that remains unchanged is likely due to non-specific reactivity.

Q3: Can the reporter tag (e.g., biotin, alkyne) on my probe contribute to off-target effects?

A3: Yes, the reporter tag and the linker used to attach it can influence the probe's overall properties, including solubility and potential for non-specific binding. A bulky or hydrophobic tag can lead to aggregation or non-specific hydrophobic interactions with proteins, contributing to background signal. It is crucial to include a control where you treat your sample with just the reporter tag-linker moiety (if available) to assess its contribution to any observed off-targets.

Q4: My probe appears to be hydrolytically unstable in my assay buffer. How can I mitigate this?

A4: Sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts.[1][3] However, stability can be pH and buffer-dependent. It is essential to assess the hydrolytic stability of your specific probe under your experimental conditions.[7] Consider running a time-course experiment incubating the probe in your buffer and quenching with a nucleophile like glutathione at different time points, followed by LC-MS analysis to quantify the remaining intact probe. If instability is an issue, you may need to adjust the pH (ideally staying close to physiological pH 7.4), minimize incubation times, or explore fluorosulfate analogs, which tend to have greater stability.[8]

Q5: Are there "off-the-shelf" controls I can use to benchmark my probe's reactivity?

A5: While every probe is unique, using well-characterized, broad-spectrum SF probes can help benchmark the general reactivity landscape in your system. Probes like XO44, which targets a conserved lysine in the ATP binding site of many kinases, can provide a reference for kinome-wide labeling.[9] Comparing the labeling pattern of your probe to such a reference can help distinguish a highly promiscuous probe from one with a more defined target set. Additionally, simple SFs like phenylmethylsulfonyl fluoride (PMSF) are well-known serine protease inhibitors and can be used to identify this class of potential off-targets.[10]

II. In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve complex issues related to off-target effects.

Guide 1: High Background & Non-Specific Labeling

This is the most frequent challenge. This guide will help you systematically identify and reduce sources of non-specific signal.

Causality Explained:

High background stems from two primary sources:

  • Intrinsic Hyper-reactivity: The sulfonyl fluoride warhead reacts with surface-accessible nucleophilic residues on abundant proteins without a specific binding event. This is concentration- and time-dependent.

  • Probe Aggregation: Poorly soluble probes can form aggregates that non-specifically sequester proteins, leading to high background in pulldown experiments.

Troubleshooting Workflow Diagram

workflow cluster_diagnosis Step 1: Diagnose the Issue cluster_validation Step 2: Validate On-Target Engagement cluster_optimization Step 3: Optimize Protocol cluster_profiling Step 4: Profile Off-Targets A High Background Observed B Dose-Response Experiment (Vary Probe Concentration) A->B C Time-Course Experiment (Vary Incubation Time) A->C D Competitive Labeling (Pre-incubate with parent inhibitor) B->D C->D E Negative Control Probe (Structurally similar, non-reactive analog) F Reduce Probe Concentration D->F G Shorten Incubation Time D->G H Add Detergent (e.g., 0.1% SDS/Triton X-100) to reduce aggregation I Increase Wash Stringency J Chemoproteomic Profiling (MS) Identify specific off-targets H->J I->J

Caption: Workflow for troubleshooting high background signal.

Step-by-Step Protocol: Competitive Labeling for Target Validation
  • Prepare Samples: Aliquot your cell lysate or intact cells into multiple tubes.

  • Pre-incubation with Competitor: To the experimental tubes, add your non-electrophilic competitor compound at a concentration known to saturate the target (e.g., 10-50x the concentration of the probe). For the control tube, add the equivalent volume of vehicle (e.g., DMSO).

  • Incubate: Incubate the samples for 30-60 minutes at the appropriate temperature (e.g., 37°C for cells, 4°C for lysate) to allow the competitor to bind to the target.

  • Add SF Probe: Add your alkyne- or biotin-tagged sulfonyl fluoride probe to all tubes at the desired final concentration.

  • Labeling Reaction: Incubate for the standard duration of your experiment.

  • Process for Analysis:

    • For Gel-Based Analysis: Quench the reaction, lyse the cells (if applicable), and proceed with click chemistry to attach a fluorescent reporter tag (e.g., Azide-Fluorophore).[11] Run an SDS-PAGE gel and visualize via in-gel fluorescence. A specific band corresponding to your target should show a significant decrease in intensity in the competitor-treated lane.

    • For MS-Based Analysis: Proceed with enrichment (e.g., streptavidin beads for biotin tags), on-bead digestion, and subsequent mass spectrometry analysis. Quantify the abundance of your target protein in both conditions.

Guide 2: Identifying and Validating True Off-Targets

Once you have optimized conditions and still observe reproducible labeling of other proteins, it's critical to determine if these are bona fide off-targets or experimental artifacts.

Causality Explained:

A "true" off-target is a protein that your probe consistently and specifically binds to, either through a binding-pocket-driven covalent modification or by reacting with a hyper-reactive residue. Distinguishing this from noise is the goal of a robust validation workflow.

Validation Workflow Diagram

validation_workflow A Putative Off-Target Identified (via MS-based proteomics) B Is labeling competed by a non-reactive parent molecule? A->B C YES: Likely a specific off-target B->C D NO: Potentially non-specific or reactivity-driven B->D E Orthogonal Validation C->E D->E F Western Blot of Pulldown E->F G Recombinant Protein Labeling E->G H Cellular Thermal Shift Assay (CETSA) E->H I Final Confirmation G->I

References

Technical Support Center: Optimizing SuFEx Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Sulfur(VI) Fluoride Exchange Chemistry

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your SuFEx reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this powerful ligation chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practical aspects of SuFEx chemistry.

Q1: What is SuFEx and why is it considered a "click" reaction?

Sulfur(VI) Fluoride Exchange (SuFEx) is a class of chemical reactions that involve the exchange of a fluoride atom on a high-valent sulfur(VI) center with a nucleophile.[1][2] This reaction has been embraced as a "click" chemistry due to its high efficiency, broad substrate scope, and tolerance of various functional groups.[3] Like other click reactions, SuFEx reactions are characterized by their reliability, high yields, and the formation of stable products with minimal purification.[3] The S-F bond, while exceptionally stable under many conditions, can be "activated" to react with nucleophiles, providing a powerful tool for molecular assembly.[1]

Q2: What are the most common types of SuFEx hubs and nucleophiles?

The most common SuFEx "hubs" are electrophiles containing a sulfur(VI)-fluoride bond. These include sulfonyl fluorides (R-SO₂F), fluorosulfates (R-OSO₂F), and sulfamoyl fluorides (R₂N-SO₂F).[1][4] Common nucleophiles that participate in SuFEx reactions include phenols (or their silylated derivatives), alcohols, and amines.[1][5] The choice of hub and nucleophile will dictate the reaction conditions and the type of linkage formed (e.g., S-O or S-N bonds).[5][6]

Q3: What is the role of a catalyst in SuFEx reactions?

Catalysts are often crucial for activating the otherwise stable S-F bond.[1] The choice of catalyst depends on the reactivity of the SuFEx hub and the nucleophile. Common catalysts include:

  • Lewis Bases: Tertiary amines (e.g., triethylamine), amidines (e.g., DBU), guanidines (e.g., BTMG), and phosphazenes are frequently used to activate the S-F bond.[1][5] The catalytic activity generally correlates with the basicity (pKaH) of the catalyst.[1]

  • Bifluoride Salts: These salts (Q⁺[FHF]⁻) can be highly effective catalysts, sometimes requiring very low catalyst loadings.[1]

  • Lewis Acids: In some cases, Lewis acids can facilitate SuFEx reactions.[1]

Q4: Do I need to run my SuFEx reactions under inert atmosphere?

A significant advantage of SuFEx chemistry is its tolerance to water and oxygen.[1] Therefore, in many cases, a strict inert atmosphere is not required. However, some catalysts, like the phosphazene base BEMP, can be air-sensitive, and some substrates may be sensitive to moisture.[1] It is always good practice to consider the stability of all reaction components.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during SuFEx reactions.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution & Scientific Rationale
Insufficient Catalyst Activity The catalyst may not be strong enough to activate your specific SuFEx hub. The reactivity of SuFEx hubs generally follows the order: RN=S(O)F₂ > R-SO₂F > R-OSO₂F.[1] Solution: Switch to a stronger base. For example, if triethylamine is ineffective, try DBU or a more potent guanidine catalyst like BTMG.[1][5] The increased basicity of the catalyst enhances the activation of the S-F bond.
Poor Nucleophile Reactivity The nucleophile may not be sufficiently reactive under the chosen conditions. For example, alcohols are generally less reactive than phenols. Solution: For alcohol nucleophiles, consider using a synergistic catalytic system like BTMG with hexamethyldisilazane (HMDS).[5][7] HMDS can silylate the alcohol in situ, making it a more reactive nucleophile. For amine nucleophiles, the addition of a complementary base can increase their nucleophilicity and significantly lower the reaction barrier.[8]
Steric Hindrance Bulky substituents on either the SuFEx hub or the nucleophile can slow down the reaction. Solution: Increase the reaction temperature or prolong the reaction time. In some cases, a less sterically hindered catalyst may be beneficial. For sterically hindered amines, specific coupling agents have been developed.[9]
Catalyst Degradation Some catalysts may degrade under prolonged reaction times or elevated temperatures. Solution: If a high catalyst loading is required, it might be beneficial to add the catalyst portion-wise. For large-scale reactions where purification can be an issue with high catalyst loadings, consider using a more efficient catalytic system that allows for lower loadings, such as bifluoride salts or the BTMG/HMDS system.[1][5]
Problem 2: Incomplete Reaction Conversion
Possible Cause Suggested Solution & Scientific Rationale
Equilibrium The reaction may have reached equilibrium. Solution: Try to shift the equilibrium towards the product side. If a volatile byproduct is formed, it may be possible to remove it under reduced pressure. Alternatively, increasing the concentration of one of the reactants can help drive the reaction to completion. A higher reaction concentration (e.g., 1 M) has been shown to significantly improve conversion in some cases.[10][11]
Insufficient Reaction Time Some SuFEx reactions, especially with less reactive partners, can be slow.[5] Solution: Monitor the reaction over a longer period using TLC or LC-MS. If the reaction is proceeding slowly but steadily, simply extending the reaction time may be sufficient.
Reagent Degradation One of the starting materials or the catalyst may be degrading over time. Solution: Ensure the purity and stability of your reagents. Sulfonyl fluorides are generally stable, but it's important to use pure materials.[3] If a reagent is known to be unstable under the reaction conditions, it could be added slowly over the course of the reaction.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution & Scientific Rationale
Reaction with Solvent The solvent may be participating in the reaction. Solution: Choose an inert solvent. Common solvents for SuFEx reactions include acetonitrile, dichloromethane, and THF.
Competing Reaction Pathways For certain substrates, alternative reaction pathways may exist. For example, with primary amines and SO₂F₂, sulfamide byproducts can form.[1] Solution: Carefully optimize the reaction conditions (temperature, catalyst, stoichiometry) to favor the desired pathway. The use of specific protocols for certain transformations, such as the bisfluorosulfurylation of primary amines, can help control the outcome.[12]
Hydrolysis Although SuFEx reagents are generally stable in water, prolonged exposure or harsh conditions in the presence of water can lead to hydrolysis of the S-F bond. Solution: While SuFEx is tolerant to water, if hydrolysis is suspected, drying the solvent and reagents may be beneficial.

Experimental Protocols & Data

General Protocol for Accelerated SuFEx Click Chemistry (ASCC) with Alcohols

This protocol is adapted from methodologies that utilize a synergistic BTMG-HMDS catalytic system for the rapid coupling of alcohols with SuFEx hubs.[5][7]

Materials:

  • SuFEx Hub (e.g., Aryl Sulfonyl Fluoride) (1.0 equiv)

  • Alcohol Nucleophile (1.1 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%)

  • Hexamethyldisilazane (HMDS) (1.5 equiv)

  • Anhydrous Solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • To a clean, dry reaction vessel, add the SuFEx hub and the alcohol nucleophile.

  • Dissolve the reactants in the anhydrous solvent.

  • Add HMDS to the reaction mixture.

  • Add the BTMG catalyst. The reaction is often rapid and can be complete within minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated in vacuo.

  • The product can be purified by silica gel chromatography if necessary, though often the product is obtained in high purity after solvent evaporation.[1]

Table 1: Typical Catalyst Loadings for ASCC

NucleophileSuFEx HubBTMG Catalyst LoadingTypical Reaction Time
Aryl AlcoholAryl Sulfonyl Fluoride5.0 mol%5 minutes
Primary Alkyl AlcoholAromatic Sulfonyl Fluoride20 mol%1-2 hours

Data synthesized from literature reports.[5]

Diagrams

Workflow for Troubleshooting Low SuFEx Reaction Yield

G start Low Yield Observed catalyst Check Catalyst Activity start->catalyst nucleophile Assess Nucleophile Reactivity start->nucleophile conditions Evaluate Reaction Conditions start->conditions stronger_base Use Stronger Base (e.g., DBU, BTMG) catalyst->stronger_base If catalyst is weak activate_nuc Activate Nucleophile (e.g., with HMDS for alcohols) nucleophile->activate_nuc If nucleophile is weak temp_time Increase Temperature or Reaction Time conditions->temp_time If sterically hindered success Improved Yield stronger_base->success activate_nuc->success temp_time->success

Caption: A decision tree for troubleshooting low yields in SuFEx reactions.

Simplified SuFEx Reaction Mechanism

G cluster_0 Reactants cluster_1 Catalyst Activation cluster_2 Transition State cluster_3 Products R-SO2F Sulfonyl Fluoride (R-SO₂F) TS [R-SO₂(F)-Nu-H]‡ R-SO2F->TS Nu-H Nucleophile (Nu-H) Base Base Nu-H->Base deprotonation Base->TS activation Product R-SO₂-Nu TS->Product Byproduct H-F TS->Byproduct

Caption: A conceptual diagram of a base-catalyzed SuFEx reaction.

References

Technical Support Center: Scaling Up Dimethylsulfamoyl Fluoride (DMSF) Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Dimethylsulfamoyl fluoride (DMSF). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of DMSF. As a potent electrophilic hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a valuable covalent chemical probe, DMSF is increasingly vital in modern drug discovery.[1][2][3] However, its scale-up presents unique challenges related to synthesis efficiency, purification, stability, and handling.

This document provides in-depth, field-proven insights in a practical question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (DMSF) and why is its scale-up important?

This compound (DMSF), or N,N-dimethylsulfamoyl fluoride, is a highly reactive organosulfur compound with the formula C₂H₆FNO₂S.[4][5] It has gained significant traction in drug discovery and chemical biology as a key reagent for SuFEx click chemistry, a set of reactions that allow for the rapid and modular construction of complex molecules.[6][7] Furthermore, its sulfamoyl fluoride moiety acts as a "warhead" that can form stable covalent bonds with nucleophilic amino acid residues (like lysine, tyrosine, and histidine) in proteins, making it an invaluable tool for developing covalent inhibitors and chemical probes to investigate protein function.[1][2][8] Scaling up its production is critical to meet the growing demand for these applications, from creating compound libraries to supplying preclinical and clinical studies.

Q2: What are the primary challenges when scaling DMSF synthesis from the lab to a pilot plant?

The main challenges stem from the reactivity and stability of the reagents and product. Key issues include:

  • Byproduct Formation: Traditional synthesis methods, such as the reaction of dimethylamine with sulfuryl fluoride (SO₂F₂) gas, often produce a mixture of products that are difficult to separate, making the process uneconomical for scale-up.[9][10]

  • Exothermic Reactions: Many synthesis routes are exothermic, requiring careful thermal management at scale to prevent runaway reactions and decomposition of the product.[9]

  • Moisture and Air Sensitivity: DMSF is sensitive to moisture and air, which can lead to degradation.[4] This necessitates the use of inert atmosphere conditions and dry reagents, which can be more complex to manage at a larger scale.

  • Purification: Removing impurities and byproducts to achieve the high purity (>98%) required for pharmaceutical applications often requires specialized techniques like vacuum distillation.[9][11]

  • Safety and Handling: DMSF is a hazardous material; it is flammable, toxic, and causes severe skin and eye burns.[12][13] Handling large quantities requires stringent engineering controls and personal protective equipment (PPE).[14][15]

Q3: What are the critical safety precautions for handling multi-gram to kilogram quantities of DMSF?

Handling DMSF at scale demands a robust safety protocol.

  • Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a walk-in fume hood.[12] All electrical equipment should be explosion-proof, and measures must be in place to prevent the buildup of static electricity.[11][12][15]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes impermeable gloves, a full chemical-resistant suit, and safety glasses with side shields.[12] A self-contained breathing apparatus (SCBA) must be available and ready for emergency use.[12][14]

  • Spill and Emergency Response: An emergency plan should be in place. Spills should only be handled by trained personnel. Absorb spills with dry earth or sand and transfer to a labeled, sealed container for disposal.[12] An eye wash station and safety shower must be immediately accessible.

  • First Aid: In case of skin contact, immediately drench the affected area with running water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move the person to fresh air; if they are not breathing, give artificial respiration and consult a physician.[14]

Q4: How should I properly store bulk quantities of DMSF to ensure stability?

Long-term stability requires strict storage conditions.

  • Temperature: Store in a refrigerator or freezer, with recommended temperatures between 0-10°C.[4][12] Some suppliers recommend storing under -20°C in a freezer.[16]

  • Atmosphere: The container must be tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[4][15]

  • Container: Use a robust, chemically resistant container. Ensure it is properly grounded to prevent static discharge.[11]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][14]

Section 2: Synthesis & Scale-Up Troubleshooting Guide

Problem: My reaction yield is significantly lower at a larger scale compared to my bench-top experiments.

This is a common issue in process chemistry, often related to heat and mass transfer limitations.

  • Possible Cause 1: Inefficient Thermal Management.

    • Explanation: The synthesis of DMSF, particularly via halide exchange, can be exothermic.[9] What dissipates easily in a small flask can cause significant temperature spikes in a large reactor, leading to thermal decomposition of the product and the formation of hazardous byproducts like hydrogen fluoride and sulfur oxides.[4]

    • Solution: Implement controlled, stepwise heating and ensure your reactor has adequate cooling capacity. For reactions starting with 1-2 kg of material, a staged heating profile (e.g., holding at 50°C, then 60°C, then 70°C for set periods) can prevent dangerous exotherms while ensuring the reaction goes to completion.[9] Monitor the internal reaction temperature closely and use a reactor jacket with a circulating coolant for precise control.

  • Possible Cause 2: Poor Mixing and Mass Transfer.

    • Explanation: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. In heterogeneous reactions, such as the fluorination of N,N-dimethylsulfamoyl chloride with a solid fluorinating agent like bismuth trifluoride (BiF₃), poor mixing can lead to localized "hot spots" and incomplete conversion of the starting material.[9]

    • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of solids and liquids. The stirring speed should be optimized to keep the solid suspended without introducing excessive shear that could complicate the process.

  • Possible Cause 3: Impure or Wet Reagents/Solvents.

    • Explanation: DMSF's sensitivity to moisture means that any water present in the starting materials or solvents will consume the product and generate corrosive byproducts.[4] This issue is magnified at scale, where larger absolute quantities of water can be introduced.

    • Solution: Use high-purity, anhydrous solvents and reagents. If necessary, dry solvents using standard techniques (e.g., molecular sieves, distillation) before use. Ensure all starting materials have a low water content as verified by Karl Fischer titration.

Problem: I am struggling to separate DMSF from reaction byproducts, resulting in low purity.

Purification is a critical bottleneck, especially with older synthesis methods.

  • Possible Cause 1: Suboptimal Synthesis Route.

    • Explanation: The reaction of dimethylamine with sulfuryl fluoride gas is known to produce a mixture of products, including N-(fluorosulfonyl) dimethylamine, tetramethylsulfamide, and dimethylamine hydrofluoride, which are very difficult to separate from the desired DMSF.[9][17] This makes the route economically unviable for large-scale, high-purity production.[10]

    • Solution: Adopt a more modern synthesis route. The fluorination of N,N-dimethylsulfamoyl chloride with a solid fluorinating agent like bismuth trifluoride (BiF₃) is a cleaner alternative.[9] This non-aqueous process produces a solid byproduct (bismuth trichloride, BiCl₃) that can be easily separated from the liquid DMSF product by filtration, followed by distillation of the filtrate for high purity.[9]

  • Possible Cause 2: Inefficient Purification Technique.

    • Explanation: Simple distillation at atmospheric pressure may not be sufficient and can lead to thermal decomposition due to the high temperatures required.

    • Solution: Purify the final product by vacuum distillation.[9] This allows the distillation to occur at a lower temperature, preserving the integrity of the heat-sensitive DMSF. A typical procedure involves distillation at a reduced pressure of 20 mmHg at around 50°C.[9] Ensure your vacuum system is robust and protected from corrosive vapors.

Problem: The final product appears to be degrading during workup or storage.

DMSF's stability is conditional. Adherence to strict protocols is essential.

  • Possible Cause 1: Exposure to Air or Moisture.

    • Explanation: DMSF reacts with water.[4] Any exposure during filtration, transfer, or storage will compromise purity and yield.

    • Solution: Conduct all transfers and workup steps under an inert atmosphere (nitrogen or argon). Use Schlenk line techniques or a glovebox for sensitive operations. Store the final product in a sealed container with an inert gas headspace.

  • Possible Cause 2: Incompatible Materials.

    • Explanation: Contact with oxidizing agents or strong acids can catalyze decomposition.

    • Solution: Ensure all glassware and reactor components are clean, dry, and free of contaminants. Avoid using materials that are incompatible with DMSF or any of the reagents in the process.

Section 3: Protocols & Methodologies

Protocol 3.1: Scale-Up Synthesis of DMSF via Halide Exchange (Bismuth Trifluoride Method)

This protocol is based on modern methods designed for higher yield and purity at scale.[9]

Materials:

  • N,N-dimethylsulfamoyl chloride (DMSC)

  • Bismuth trifluoride (BiF₃)

  • Anhydrous dichloromethane (DCM, optional solvent)

  • Glass-lined reactor with overhead stirring, heating/cooling jacket, condenser, and nitrogen inlet/outlet.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with N,N-dimethylsulfamoyl chloride and bismuth trifluoride. A slight excess of BiF₃ may be used to ensure complete conversion.

  • Controlled Heating: Begin stirring and slowly heat the reaction mixture using the jacket. Implement a staged heating profile to control the exothermic reaction. For example:

    • Heat to 50°C and hold for 1 hour.

    • Heat to 60°C and hold for 1 hour.

    • Heat to 70-80°C and hold until the reaction is complete (monitor by GC or NMR). Do not exceed 80-90°C to minimize byproduct formation.[9]

  • Reaction Monitoring: Periodically take samples (under inert atmosphere) to monitor the disappearance of the starting material.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solvent like DCM was used, it can be removed by distillation. The solid bismuth trichloride (BiCl₃) byproduct is then separated from the liquid DMSF by filtration under a nitrogen blanket.[9]

  • Purification: The crude DMSF filtrate is transferred to a distillation apparatus for purification.

Protocol 3.2: Purification by Vacuum Distillation

Procedure:

  • Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all joints are well-sealed.

  • Distillation: Heat the crude DMSF gently using an oil bath. Apply vacuum slowly to prevent bumping.

  • Collection: Collect the DMSF fraction that distills at approximately 50°C under 20 mmHg.[9]

  • Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber glass bottle, flush with nitrogen, seal tightly, and store in a refrigerator at 2-8°C.[12]

Protocol 3.3: Quality Control using NMR Spectroscopy

Procedure:

  • Sample Preparation: Prepare a sample of the purified DMSF in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should show a clean singlet for the N(CH₃)₂ protons at approximately δ 3.15 ppm.[4]

  • ¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. This will confirm the presence of the S-F bond and help identify any fluorine-containing impurities.

  • Purity Assessment: Integrate the peaks in the ¹H NMR spectrum to assess purity and confirm the absence of starting materials or solvent residues. Purity for drug discovery applications should typically be >98%.[11]

Section 4: Data Summaries & Visualizations

Table 1: Physical and Chemical Properties of this compound (DMSF)
PropertyValueSource(s)
CAS Number 354-44-9[5][12]
Molecular Formula C₂H₆FNO₂S[5][13]
Molecular Weight 127.14 g/mol [5][13]
Appearance Colorless to light yellow liquid[5][11]
Boiling Point 151.5°C @ 760 mmHg[17]
Flash Point 45.5°C[17]
Density ~1.3 g/cm³[15][17]
Storage Temp. 2-8°C or under -20°C[12]
Table 2: Comparison of Common DMSF Synthesis Routes
FeatureRoute 1: Dimethylamine + SO₂F₂Route 2: DMSC + BiF₃ (Halide Exchange)
Starting Materials Dimethylamine, Sulfuryl Fluoride GasN,N-dimethylsulfamoyl chloride, Bismuth Trifluoride
Key Byproducts Me₂NH₂F, SO₂(NMe₂)₂Bismuth Trichloride (BiCl₃)
Separation Difficulty High (similar boiling points)Low (solid/liquid separation)
Scalability Poor, uneconomicalGood, high yield and purity achievable
Safety Concerns Handling of toxic SO₂F₂ gasHandling of solids, controlled exotherm
Reference(s) [9][10][9]

Diagrams

DMSF_Synthesis_Workflow Diagram 1: DMSF Synthesis Workflow (Halide Exchange) cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep 1. Purge Reactor with Nitrogen charge 2. Charge DMSC and BiF₃ prep->charge Inert atmosphere heat 3. Controlled, Stepwise Heating (50-80°C) charge->heat monitor 4. Monitor Reaction (GC/NMR) heat->monitor cool 5. Cool to RT monitor->cool Reaction complete filter 6. Filter Solid BiCl₃ (under N₂) cool->filter distill 7. Vacuum Distill Crude DMSF filter->distill Liquid Filtrate qc 8. QC Analysis (NMR, >98%) distill->qc Purified DMSF store 9. Store under N₂ at 2-8°C qc->store

Caption: DMSF Synthesis Workflow (Halide Exchange). A scalable process emphasizing inert conditions and controlled heating.

Troubleshooting_Low_Yield Diagram 2: Troubleshooting Tree for Low DMSF Yield start Low Yield of DMSF at Scale q1 Is internal reaction temperature stable? start->q1 a1_yes Yes q1->a1_yes Thermally Stable a1_no No q1->a1_no Temperature Spikes q2 Are reagents anhydrous? a1_yes->q2 s1 Improve Heat Transfer: - Check coolant flow - Implement staged heating - Ensure proper stirring a1_no->s1 a2_yes Yes q2->a2_yes Reagents Dry a2_no No q2->a2_no Moisture Present q3 Is byproduct separation effective? a2_yes->q3 s2 Use Anhydrous Reagents: - Dry solvents before use - Verify with Karl Fischer - Handle under inert gas a2_no->s2 a3_yes Yes, but still low yield q3->a3_yes a3_no No q3->a3_no Difficult Separation s4 Check for Leaks: - Verify integrity of inert atmosphere system - Check all reactor seals a3_yes->s4 s3 Optimize Synthesis Route: - Switch from SO₂F₂ to BiF₃ method - Ensure complete filtration of solid byproduct a3_no->s3

Caption: Troubleshooting Tree for Low DMSF Yield. A logical guide to diagnosing common scale-up problems.

References

Technical Support Center: Stabilizing the Solid Electrolyte Interphase (SEI) with Dimethyl Sulfamoyl Fluoride (DMSF) Additives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing Dimethyl Sulfamoyl Fluoride (DMSF) as a stabilizing additive for the Solid Electrolyte Interphase (SEI) in next-generation batteries. This guide is designed for researchers, scientists, and professionals in the field of battery technology and drug development who are looking to enhance battery performance and longevity. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Introduction

The stability of the Solid Electrolyte Interphase (SEI) is paramount for the performance, safety, and cycle life of lithium-ion and other advanced battery chemistries. An unstable SEI can lead to continuous electrolyte decomposition, capacity fade, and even catastrophic cell failure. Dimethyl Sulfamoyl Fluoride (DMSF) has emerged as a promising electrolyte additive to form a more robust and stable SEI layer. This guide provides practical, field-proven insights to help you successfully incorporate DMSF into your experimental workflows and overcome potential hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with DMSF additives. Each problem is followed by a step-by-step troubleshooting workflow and a scientific explanation of the underlying principles.

Issue 1: Poor Cycling Stability and Capacity Fade After DMSF Addition

Symptoms:

  • Rapid decline in discharge capacity over cycles.

  • Inconsistent charge/discharge profiles.

  • Noticeable decrease in Coulombic efficiency after the initial cycles.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor cycling stability.

Detailed Troubleshooting Steps & Scientific Rationale:

  • Verify DMSF Concentration: The concentration of DMSF is a critical parameter. While beneficial, an inappropriate concentration can be detrimental.

    • Action: Prepare a series of electrolytes with varying DMSF concentrations (e.g., 1 wt% and 10 wt%) and evaluate their performance in half-cells.[1]

    • Rationale: An optimal concentration of DMSF is required to form a stable SEI without negatively impacting other cell components or electrolyte properties. For instance, in K-ion batteries with graphite electrodes, both 1 wt% and 10 wt% DMSF have shown significant improvements in Coulombic efficiency and capacity retention.[1] However, the optimal concentration can vary depending on the specific battery chemistry.

  • Ensure High Purity of Electrolyte Components: Impurities, especially water, can lead to parasitic reactions and an unstable SEI.

    • Action: Use battery-grade solvents and salts with low water content. Prepare electrolytes in an argon-filled glovebox with a dew point below -80 °C.

    • Rationale: Water can react with the lithium salt (e.g., LiPF6) to form HF, which attacks the electrode surface and disrupts the formation of a stable SEI. High-purity components minimize these side reactions.

  • Optimize the Formation Cycling Protocol: The initial cycles are crucial for forming a stable SEI.

    • Action: Employ a slow formation rate (e.g., C/20 or C/10) for the first few cycles. Consider a constant voltage step at the end of the first charge.

    • Rationale: A slower formation rate allows for a more ordered and compact SEI to form. This initial investment in a well-formed SEI pays dividends in long-term cycling stability.

  • Characterize the SEI: Understanding the composition and morphology of the SEI can provide insights into the failure mechanism.

    • Action: Use techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) to analyze the SEI on cycled electrodes.

    • Rationale: XPS can reveal the chemical composition of the SEI, confirming the incorporation of DMSF decomposition products. For example, studies have shown that DMSF can lead to a thinner SEI with a reduced alkyl carbonate content.[1] TEM can provide visual evidence of the SEI's uniformity and thickness.

Issue 2: Low Initial Coulombic Efficiency (ICE)

Symptom:

  • The Coulombic efficiency of the first cycle is significantly lower than expected, indicating excessive electrolyte decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low initial coulombic efficiency.

Detailed Troubleshooting Steps & Scientific Rationale:

  • Assess DMSF Purity: Impurities in the additive itself can lead to undesirable side reactions.

    • Action: If possible, analyze the purity of the DMSF additive using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: Even small amounts of reactive impurities can be preferentially reduced on the electrode surface, leading to a poorly formed SEI and low ICE. For example, impurities like trichloromethane have been identified in lower-purity sulfamoyl fluoride additives and can negatively impact performance.[2]

  • Ensure Pristine Electrode Surfaces: Contaminants on the electrode surface can interfere with SEI formation.

    • Action: Handle electrodes in a clean environment and ensure they are properly dried before cell assembly.

    • Rationale: Surface contaminants can act as nucleation sites for non-uniform SEI growth, leading to increased electrolyte consumption and a lower ICE.

  • Refine the Formation Protocol: A carefully controlled initial charge is key to maximizing ICE.

    • Action: Consider a very slow initial charge rate (e.g., C/50) for the first few hours before proceeding with the standard formation protocol.

    • Rationale: This "trickle charge" allows for a more gradual and controlled formation of the SEI, which can improve its passivating properties and reduce irreversible capacity loss in the first cycle.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which DMSF stabilizes the SEI?

DMSF is believed to be preferentially reduced on the anode surface during the initial charging cycle. Its decomposition products, which may include lithium fluoride (LiF) and sulfur-containing species, contribute to the formation of a more stable and robust SEI layer. This enhanced SEI is less prone to cracking and dissolution, thereby minimizing continuous electrolyte decomposition and improving long-term cycling performance. Studies on similar fluorosulfonamide-type additives suggest they contribute to a thinner and more uniform SEI.[1]

2. What is the optimal concentration of DMSF to use in my electrolyte?

The optimal concentration of DMSF can vary depending on the specific battery chemistry (anode/cathode materials, solvent, and salt). However, research suggests that concentrations in the range of 1 wt% to 10 wt% are effective.[1] It is highly recommended to perform a concentration optimization study for your specific system to achieve the best balance between performance improvement and potential negative effects at higher concentrations.

DMSF ConcentrationEffect on Performance (Graphite Electrode in K-ion Battery)Reference
1 wt%Significant improvement in charge/discharge Coulombic efficiency.[1]
10 wt%High capacity retention (68% after 500 cycles) and reduced charge transfer resistance.[1]

3. How does DMSF affect the ionic conductivity of the electrolyte?

The addition of DMSF may have a slight impact on the ionic conductivity of the electrolyte. The extent of this effect can depend on the base electrolyte composition and the concentration of the additive. It is advisable to measure the ionic conductivity of your DMSF-containing electrolyte using electrochemical impedance spectroscopy (EIS) to ensure it remains within an acceptable range for your application.

4. Is DMSF compatible with common lithium salts and electrolyte solvents?

DMSF has been shown to be compatible with common carbonate-based electrolytes such as those containing ethylene carbonate (EC) and diethyl carbonate (DEC), and with salts like KPF6.[1] However, compatibility with other solvents and salts should be verified experimentally. When introducing a new additive, it is always good practice to check for any signs of incompatibility, such as precipitation or color change in the electrolyte.

5. What are the safety precautions for handling DMSF?

DMSF, and more broadly Dimethyl Sulfoxide (DMSO) and its derivatives, should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Skin Contact: Avoid direct contact with skin, as DMSO and its derivatives can be readily absorbed and may carry other dissolved substances through the skin. In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store in a cool, dry, and well-ventilated place away from ignition sources.

6. What analytical techniques are recommended for characterizing the SEI formed with DMSF?

A multi-technique approach is recommended for a comprehensive understanding of the SEI:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental and chemical composition of the SEI surface.

  • Hard X-ray Photoelectron Spectroscopy (HAXPES): To probe deeper into the SEI and analyze the bulk composition.[1]

  • Transmission Electron Microscopy (TEM): For direct visualization of the SEI's thickness, morphology, and uniformity.

  • Electrochemical Impedance Spectroscopy (EIS): To measure the charge transfer resistance and ionic conductivity of the SEI.[1]

  • Atomic Force Microscopy (AFM): To study the surface topography and mechanical properties of the SEI.

Experimental Protocols

Protocol 1: Preparation of DMSF-Containing Electrolyte
  • Environment: Perform all steps inside an argon-filled glovebox with oxygen and water levels below 0.1 ppm.

  • Materials:

    • High-purity, battery-grade solvents (e.g., EC, DEC).

    • High-purity lithium salt (e.g., LiPF6).

    • High-purity DMSF additive.

  • Procedure: a. Accurately weigh the solvents into a clean, dry container. b. Slowly add the desired amount of lithium salt while stirring until fully dissolved. c. Weigh the required amount of DMSF to achieve the target weight percentage (e.g., 1 wt%). d. Add the DMSF to the electrolyte solution and stir until completely dissolved and the solution is homogeneous. e. Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Half-Cell Assembly and Formation Cycling
  • Electrode Preparation:

    • Prepare your working electrode (e.g., graphite) and counter electrode (e.g., lithium metal) according to your standard procedures.

    • Ensure electrodes are thoroughly dried under vacuum before transferring to the glovebox.

  • Cell Assembly:

    • Assemble coin cells (e.g., 2032-type) inside the glovebox.

    • Use a separator (e.g., glass fiber) and add a sufficient amount of the DMSF-containing electrolyte to wet the separator and electrodes.

  • Formation Cycling:

    • Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte wetting.

    • Perform the initial charge-discharge cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles.

    • Record the voltage profiles and calculate the initial Coulombic efficiency.

References

Technical Support Center: Minimizing Side Reactions in Sulfonyl Fluoride-Based Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The use of sulfonyl fluorides (SFs) in creating covalent protein modifications has become a cornerstone in chemical biology and drug discovery. The unique reactivity of the Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry allows for the formation of stable, covalent bonds with a variety of nucleophilic amino acid residues.[1][2] However, this reactivity must be carefully controlled to prevent undesirable side reactions, ensuring the specificity and success of your experiments.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven experience to help you navigate the complexities of SF-based protein modification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and handling of sulfonyl fluoride reagents.

Q1: What are the primary amino acid targets for sulfonyl fluorides?

A1: Sulfonyl fluorides are versatile electrophiles that can react with several nucleophilic amino acid residues.[3] The most common targets, forming stable covalent adducts, are Tyrosine (Tyr), Lysine (Lys), and Histidine (His).[2][4] Serine (Ser) and Threonine (Thr) can also be targeted, particularly within enzyme active sites where their reactivity is enhanced.[5][6] While cysteine is highly nucleophilic, the resulting thiosulfonate ester adduct is often unstable, making it a less common target for durable modifications with SFs.[4][7]

Q2: My sulfonyl fluoride reagent appears to be degrading in my aqueous buffer before it can react with my protein. What's happening?

A2: This is likely due to hydrolysis, a common side reaction where the sulfonyl fluoride reacts with water. The rate of hydrolysis is highly dependent on the electronic properties of the SF reagent and the pH of the buffer.[4] Highly reactive SFs, often those with electron-withdrawing groups, are more prone to hydrolysis.[4] It is crucial to balance the reactivity of the warhead with its stability in aqueous solutions.[4][8]

Q3: What is "proximity-enabled" reactivity, and why is it important for specificity?

A3: Proximity-enabled reactivity, also known as context-dependent reactivity, is a key principle for achieving high specificity with SF probes.[9][10] It describes a two-step mechanism: first, the molecule containing the sulfonyl fluoride binds non-covalently to a specific site on the protein.[10][11] This binding event brings the sulfonyl fluoride "warhead" into close proximity and optimal orientation with a nearby nucleophilic residue, dramatically increasing the rate of the covalent reaction at that specific site while minimizing reactions with other solvent-exposed nucleophiles elsewhere on the protein.[9][12] This is fundamental to avoiding off-target modifications.

Part 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: High Levels of Off-Target Lysine Modification

Q: I am trying to target a specific tyrosine residue, but mass spectrometry analysis shows significant modification of multiple lysine residues. How can I improve selectivity for tyrosine?

A: This is a classic challenge rooted in the pH-dependent nucleophilicity of amino acid side chains. The key is to carefully control the reaction pH to favor tyrosine reactivity over lysine.

  • The Underlying Chemistry: The phenolic hydroxyl group of tyrosine has a pKa of ~10.5, while the primary amine of lysine has a pKa of ~10.5. However, for the SuFEx reaction to occur, the nucleophile must be in its deprotonated, more reactive state. At physiological pH (~7.4), a small but significant fraction of lysine residues can be deprotonated and reactive. As the pH increases, lysine becomes progressively more nucleophilic. Tyrosine reactivity also increases with pH but can often be achieved efficiently at mildly basic conditions where lysine reactivity is still suppressed.

  • Troubleshooting Protocol & Optimization:

    • pH Titration Experiment: The most effective solution is to perform a pH titration. Set up parallel reactions using a range of buffer pH values, for example, from 7.0 to 8.5 in 0.2-0.3 unit increments.

    • Buffer Selection: Use a buffer system that is effective in your chosen pH range and does not contain primary or secondary amines that could compete with your protein for the SF reagent. Phosphate-buffered saline (PBS) or HEPES are common choices.

    • Reaction Conditions: Keep the protein and SF reagent concentrations, temperature, and reaction time constant across all pH conditions.

    • Analysis: Analyze the products from each pH point using LC-MS or LC-MS/MS to determine the ratio of tyrosine-to-lysine modification. You should observe a "window" of pH where tyrosine modification is maximal and lysine modification is minimal.[13]

ParameterRecommendation for Tyrosine SelectivityRationale
pH Start at pH 7.5-8.0 and optimize.Balances deprotonation of tyrosine with minimizing lysine reactivity.[13][14]
Buffer HEPES, PhosphateNon-nucleophilic buffers that won't compete in the reaction.
Temperature 4°C to 25°CLower temperatures can slow down both desired and undesired reactions, sometimes improving selectivity.
Issue 2: Hydrolysis of the Sulfonyl Fluoride Reagent

Q: My reaction yield is very low, and I suspect my sulfonyl fluoride probe is hydrolyzing before it can label my protein. How can I confirm this and prevent it?

A: Hydrolysis is a competing reaction that can significantly reduce the effective concentration of your SF probe. Minimizing this requires careful selection of the reagent and reaction conditions.

  • The Underlying Chemistry: The sulfur atom in a sulfonyl fluoride is electrophilic and susceptible to nucleophilic attack by water. This rate of hydrolysis is strongly influenced by the substituents on the aryl ring of the SF probe; electron-withdrawing groups increase the electrophilicity of the sulfur, making it more reactive towards both the target amino acid and water.[4] Highly reactive probes are often less stable in aqueous buffers.[4]

  • Troubleshooting Workflow:

    Caption: Workflow for diagnosing and mitigating SF probe hydrolysis.

  • Experimental Validation:

    • Control Experiment: As outlined in the diagram, incubate your SF probe in your reaction buffer without the protein. Take time points (e.g., 0, 30, 60, 120 minutes) and analyze them by LC-MS. The appearance of a new species corresponding to the mass of the sulfonic acid confirms hydrolysis.

    • Condition Optimization: Test reactions at a slightly lower pH (e.g., 7.0) and/or a lower temperature (e.g., 4°C) to see if this improves the yield of the desired protein conjugate while reducing the hydrolysis product.

    • Reagent Selection: If hydrolysis remains a significant issue, consider synthesizing or obtaining an analog with different electronic properties or switching to a related but less reactive electrophile like a fluorosulfate, which often shows greater stability in biological systems.[15]

Issue 3: No or Poor Labeling of the Target Residue

Q: I have designed a sulfonyl fluoride probe to target a specific tyrosine in a binding pocket, but I am observing little to no modification. What could be the issue?

A: This problem often points to issues with binding affinity, local microenvironment, or reagent stability. The reaction is not just about chemical reactivity but also about the precise positioning of the electrophile.

  • The Underlying Chemistry: The SuFEx reaction in a protein context is a two-step process: non-covalent binding followed by the covalent reaction.[11] If the initial binding event is weak or positions the sulfonyl fluoride incorrectly, the covalent modification will be inefficient, regardless of the probe's intrinsic reactivity. Furthermore, the local microenvironment of the target residue is critical. The presence of nearby basic residues (like histidine or lysine) can enhance the nucleophilicity of a target tyrosine, making it more reactive.[5]

  • Diagnostic Diagram & Protocol:

    Caption: Diagnostic pathway for troubleshooting poor SF labeling efficiency.

  • Self-Validating System:

    • Synthesize a Control Compound: Create a non-covalent analog of your probe where the sulfonyl fluoride is replaced with a non-reactive group (e.g., a methyl sulfone or a simple hydrogen). Use this compound to confirm that the core scaffold binds to the target protein with sufficient affinity.

    • Re-evaluate the Design: If binding is confirmed but reactivity is low, examine the crystal structure or a model of your protein-ligand complex. Is the sulfonyl fluoride positioned too far from the target nucleophile? Is the trajectory of attack unfavorable? You may need to redesign the linker connecting the binding moiety to the SF warhead.

References

Technical Support Center: Purification of Synthesized Dimethylsulfamoyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Dimethylsulfamoyl fluoride (DMSF). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this highly reactive and valuable synthetic reagent.

As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments. The protocols and troubleshooting advice provided herein are grounded in established chemical principles and validated practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The profile of impurities is intrinsically linked to the synthetic method employed. However, several common contaminants are frequently observed:

  • Unreacted Starting Materials: Depending on the route, this could be N,N-dimethylsulfamoyl chloride (DMSCl) if performing a halide exchange, or unreacted secondary amines.[1][2]

  • Byproducts of Fluorination: Inorganic salts (e.g., KCl, BiCl₃) are common.[1][3] In syntheses using sulfuryl fluoride (SO₂F₂), byproducts like tetramethylsulfamide can form.[2]

  • Residual Acids: Anhydrous hydrogen fluoride (HF) can be a persistent impurity in certain fluorination reactions and must be neutralized.[1]

  • Hydrolysis Products: DMSF is sensitive to moisture and can hydrolyze to dimethylsulfamic acid. It is crucial to handle the compound under anhydrous conditions.[4][5]

  • Solvent Residues: Residual solvents from the reaction or workup steps are common and must be removed.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of DMSF is critical for selecting and optimizing purification methods.

PropertyValueSignificance for Purification
Molecular Formula C₂H₆FNO₂SUsed for mass spectrometry confirmation.
Molecular Weight 127.13 g/mol Used for calculating yields and molar equivalents.[6]
Boiling Point 151.5 °C at 760 mmHgThis is the basis for purification by distillation. Distillation under reduced pressure is often used to lower the temperature and prevent degradation.[2][6]
Density 1.334 g/cm³Useful for phase separations during aqueous workups.[2][6]
Flash Point 45.5 - 46 °CIndicates the compound is a flammable liquid, requiring precautions against ignition sources during handling and distillation.[4][6][7]
Stability Stable under recommended storage conditions, but sensitive to moisture and incompatible with strong oxidizing agents, acids, and acid chlorides.[4][5][8]Dictates the need for anhydrous conditions and an inert atmosphere during purification and storage.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Due to its reactivity and hazardous nature, strict adherence to proper storage and handling protocols is mandatory.

  • Storage: Store in a tightly closed container in a cool, well-ventilated area, preferably in a refrigerator at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[4][7][8][9] Protect from moisture, heat, sparks, and open flames.[5][7]

  • Handling: Handle only in a fume hood with adequate exhaust ventilation.[8] Wear appropriate Personal Protective Equipment (PPE), including impermeable gloves, safety glasses with side-shields or a face shield, and a lab coat.[8][9] Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[8][9] All equipment should be properly grounded to prevent static discharge.[7]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing compounds and impurities without the need for a reference standard.[10][11] The presence of unreacted starting materials or side-products can often be detected.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities and confirming the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantifying the purity of the final product, especially for less volatile impurities.

Purification Protocols & Workflows

The primary method for purifying the liquid this compound is fractional distillation, often under reduced pressure. This is typically preceded by an aqueous workup to remove inorganic salts and acidic impurities.

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after synthesis.

G cluster_0 Post-Synthesis cluster_1 Workup & Neutralization cluster_2 Purification & Analysis crude Crude Reaction Mixture quench Quench Reaction (e.g., pour into ice water) crude->quench wash Neutralizing Wash (e.g., aq. K₂CO₃ or NaHCO₃) quench->wash separate Phase Separation (Collect organic layer) wash->separate dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) separate->dry filter Filter Drying Agent dry->filter distill Fractional Distillation (under reduced pressure) filter->distill analyze Purity Analysis (¹H, ¹⁹F NMR, GC-MS) distill->analyze final_product Pure DMSF (>98%) analyze->final_product

Caption: General workflow for DMSF purification.

Protocol 1: Aqueous Workup and Neutralization

Rationale: This procedure is designed to remove water-soluble impurities, such as inorganic salts and residual acids (e.g., HF), which are common byproducts of fluorination reactions.[1] Using a weak base like potassium carbonate neutralizes acids without promoting significant hydrolysis of the desired product.

Step-by-Step Methodology:

  • Quenching: Carefully pour the crude reaction mixture into a beaker containing ice water with stirring. This step dissipates heat and precipitates many inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, add more to ensure efficient partitioning. If no solvent was used, extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Neutralization: Wash the separated organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any residual acid.[1]

    • Causality: Failure to remove acidic impurities can lead to product degradation during the subsequent distillation step.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove the bulk of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter off the drying agent. The resulting solution contains the crude DMSF ready for distillation.

Protocol 2: Purification by Fractional Distillation

Rationale: Distillation separates compounds based on differences in their boiling points.[13] For DMSF, distillation under reduced pressure is highly recommended to lower the boiling point, preventing potential thermal decomposition.[1]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis.

  • Charge the Flask: Transfer the crude, dried DMSF solution into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure to the desired level (e.g., 30-80 mbar).[13]

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions (typically residual solvent) in a separate receiving flask and discard.

    • As the temperature stabilizes at the boiling point of DMSF at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.

  • Characterization: Analyze the collected product using NMR and/or GC-MS to confirm its purity and identity.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

G cluster_impurities Impurity Identification (NMR/GC-MS) cluster_solutions Corrective Actions start Purity Check Fails (Post-Distillation) imp_start Starting Material (e.g., DMSCl) Detected start->imp_start Contaminant Type? imp_solvent Residual Solvent Peaks Present start->imp_solvent imp_water Broad Peak (H₂O) in ¹H NMR start->imp_water imp_unknown Unknown Peaks (Similar B.P.) start->imp_unknown sol_redistill Re-distill using a longer fractionation column imp_start->sol_redistill sol_vacuum Dry under high vacuum for an extended period imp_solvent->sol_vacuum sol_inert Ensure anhydrous conditions and handle under inert gas imp_water->sol_inert imp_unknown->sol_redistill sol_chrom Consider purification by silica gel chromatography imp_unknown->sol_chrom

Caption: Troubleshooting decision tree for DMSF purification.

Q: My final product purity is low after distillation. What went wrong?

  • Probable Cause 1: Incomplete Reaction. The distillation is purifying the product from a mixture that contains a large amount of unreacted starting material.

    • Solution: Before purification, monitor the reaction to completion using TLC, GC, or NMR.[12] If the reaction is incomplete, consider adjusting reaction time, temperature, or reagent stoichiometry.

  • Probable Cause 2: Inefficient Distillation. The boiling points of the impurity and DMSF are too close for effective separation with a simple distillation setup.

    • Solution: Repeat the distillation using a more efficient fractional distillation column (e.g., a Vigreux or packed column). Alternatively, adjust the vacuum level; changing the pressure can sometimes alter the relative volatilities of components, improving separation.

Q: My product decomposed during distillation. How can I prevent this?

  • Probable Cause: Excessive Temperature. The distillation was performed at atmospheric pressure, or the heating mantle was set too high, causing thermal decomposition.[4] DMSF can decompose to produce hazardous products like sulfur oxides and hydrogen fluoride.[4][7]

    • Solution: Always perform the distillation under reduced pressure to lower the boiling point.[1][13] Use a heating mantle with a temperature controller and ensure the pot temperature does not significantly exceed the boiling point of the liquid.

Q: My ¹H NMR spectrum shows a broad peak around 1.5-3.0 ppm. What is it?

  • Probable Cause: Water Contamination. This is a classic sign of moisture in your NMR sample and, by extension, your product. DMSF is sensitive to hydrolysis.[4][5]

    • Solution: Ensure all workup steps are performed with anhydrous solvents where appropriate and that all glassware is rigorously dried. Store the final product under an inert atmosphere (N₂ or Ar) and over molecular sieves if necessary. When preparing the NMR sample, use a deuterated solvent from a fresh, sealed bottle.

Q: I see evidence of acidic impurities (e.g., HF) even after purification. What should I do?

  • Probable Cause: Inefficient Neutralization. The aqueous wash with a weak base during the workup was insufficient to remove all acidic byproducts.

    • Solution: Re-dissolve the product in an inert, immiscible organic solvent (e.g., dichloromethane) and repeat the neutralizing wash (Protocol 1, Step 3) multiple times. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with drying and re-distillation. A patent procedure explicitly treats the product phase with K₂CO₃ to neutralize residual HF before distillation.[1]

References

Technical Support Center: Managing the Moisture Sensitivity of Dimethylsulfamoyl Fluoride (DMSF)

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the dedicated technical support guide for Dimethylsulfamoyl fluoride (DMSF). As a potent reagent in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals, DMSF's utility is matched by its significant reactivity.[1][2] Its primary vulnerability is a pronounced sensitivity to moisture, which can compromise experimental outcomes, leading to reduced yields, inconsistent results, and the formation of complex impurities.

This guide is structured to move beyond simple instructions. It is designed to provide you, the research professional, with the foundational knowledge and field-tested protocols necessary to manage this reactivity proactively. We will explore the causality behind its sensitivity, troubleshoot common experimental failures, and establish self-validating systems to ensure the integrity of your work.

Section 1: The Core Challenge: Understanding DMSF's Hydrolytic Instability

The central issue with DMSF is its susceptibility to hydrolysis. The sulfur (VI) atom is highly electrophilic, making it a prime target for nucleophilic attack by water. Even trace amounts of moisture, whether atmospheric, adsorbed onto glassware, or present in solvents, can initiate this degradation cascade.

The reaction proceeds via nucleophilic attack of water on the sulfur atom, leading to the displacement of the fluoride ion and the formation of N,N-dimethylsulfamic acid. This initial hydrolysis product can further degrade under reaction conditions. The generation of hydrogen fluoride (HF) as a byproduct can also catalyze other unwanted side reactions.[3]

Caption: Hydrolysis pathway of this compound.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses the most frequent problems encountered when working with DMSF, linking them directly to moisture contamination and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. Could DMSF degradation be the cause?

A1: Yes, this is the most common symptom of compromised DMSF. If the reagent has hydrolyzed, its effective concentration is reduced, leading to incomplete conversion or total reaction failure.

  • Probable Causes & Diagnostic Checks:

    • Reagent Integrity: The primary DMSF stock may have been compromised. Was the bottle sealed tightly? Is there any visible precipitate or cloudiness?

    • Solvent Purity: "Anhydrous" solvents from suppliers may still contain unacceptable levels of water for highly sensitive reactions.[4][5] The use of a freshly opened bottle or a properly dried and stored solvent is crucial.

    • Glassware Preparation: Standard oven-drying is often insufficient. Adsorbed water on glass surfaces can be a significant source of contamination.[6]

    • Atmospheric Exposure: Even brief exposure to ambient air during reagent transfer can introduce enough moisture to degrade a portion of the DMSF.

  • Corrective Action Plan:

    • Verify Reagent: If possible, acquire a new, sealed bottle of DMSF. Before use, analyze the suspect reagent via ¹⁹F NMR to check for hydrolysis byproducts (see Section 5).

    • Rigorous Drying: Implement a stringent drying protocol. Flame-dry all glassware under vacuum or high-purity inert gas immediately before use. For detailed steps, see Protocol 1 .

    • Inert Atmosphere Transfer: All transfers of DMSF must be performed under a positive pressure of a dry, inert gas (Argon or Nitrogen) using syringe or cannula techniques.[7][8] Refer to Protocol 3 for the correct procedure.

    • Solvent Preparation: Use solvents from a dedicated solvent purification system (e.g., Grubbs-type) or freshly distill from an appropriate drying agent.

Q2: I am observing inconsistent results and poor reproducibility between seemingly identical experimental runs. What's going on?

A2: Inconsistency is a hallmark of sporadic moisture contamination. The amount of water introduced can vary subtly between runs, leading to different degrees of reagent degradation and variable outcomes.

  • Probable Causes & Diagnostic Checks:

    • Inconsistent Technique: Minor variations in how the inert atmosphere is maintained, how syringes are handled, or how long a flask is open to the line can lead to different levels of moisture ingress.

    • Septa Integrity: Rubber septa degrade with each puncture. Reusing the same puncture site is good practice, but an old septum will eventually fail to provide a reliable seal.[8]

    • Inert Gas Quality: The inert gas supply itself might be contaminated with moisture. Check the quality of the gas line and ensure an in-line moisture trap is installed and active.

  • Corrective Action Plan:

    • Standardize Workflow: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all moisture-sensitive steps. Use a checklist if necessary.

    • Septa Management: Use fresh, high-quality septa for each reaction. Fold the septum over the neck of the flask to ensure a tight seal.[7]

    • System Purge: Before starting your experiment, ensure the entire Schlenk line or glovebox antechamber is thoroughly purged.[7][9] A minimum of three evacuate-refill cycles is standard practice.[6]

Q3: My post-reaction analysis (NMR, LC-MS) shows unexpected byproducts, including salts or acidic impurities. Is this related to DMSF handling?

A3: Absolutely. The byproducts of DMSF hydrolysis are N,N-dimethylsulfamic acid and hydrogen fluoride (HF).[3] These are corrosive and can react with your desired product, intermediates, or other reagents in the flask, leading to a complex and often unidentifiable mixture of impurities.

  • Probable Causes & Diagnostic Checks:

    • Hydrolysis During Reaction: Moisture introduced at the start has led to the in-situ generation of acidic byproducts.

    • Contamination During Quenching/Workup: Using non-anhydrous solvents or aqueous solutions prematurely during the workup can cause rapid hydrolysis of any remaining DMSF, leading to a sudden release of acid.

  • Corrective Action Plan:

    • Review Handling Procedures: Re-evaluate all steps preceding the reaction workup using the checklists from Q1 and Q2.

    • Controlled Quenching: Design a quenching procedure that neutralizes both the reagent and its potential acidic byproducts. A common method is to slowly add the reaction mixture to a cooled, stirred solution of a mild base (e.g., saturated sodium bicarbonate), ensuring the quench vessel is adequately vented.

    • Analytical Monitoring: Use in-process controls (e.g., TLC, crude NMR) to monitor for the appearance of byproducts throughout the reaction.

Section 3: Proactive Management - FAQs for Experimental Success

Q: How should I properly store this compound? A: Storage conditions are critical to maintaining the reagent's integrity. DMSF should be stored in the supplier's original container with the cap tightly sealed. The recommended storage temperature is refrigerated (0-10°C) or in a freezer (under -20°C), and always under an inert gas atmosphere.[3][10][11][12]

Q: What are the visual signs of DMSF degradation? A: Pure DMSF is a colorless to light yellow clear liquid.[12] Signs of degradation due to moisture or other decomposition pathways include cloudiness, the formation of a precipitate (solid N,N-dimethylsulfamic acid), or significant color change. If any of these are observed, the reagent is suspect and should be verified analytically before use.

Q: How can I be sure my solvents and glassware are truly "dry"? A: For glassware, visual dryness is not enough. The most reliable method is flame-drying under vacuum. Heat the entire surface of the glass with a heat gun or a gentle flame until any visible moisture is gone, and continue for several minutes while maintaining a high vacuum. Allow the glassware to cool completely under a positive pressure of inert gas.[13] For solvents, trust only freshly purified sources. If you suspect a "sure-dry" bottle has been compromised, it is safer to discard it or re-dry it than to risk a failed reaction.[4]

Q: What is the best way to transfer DMSF from the supplier bottle to my reaction flask? A: The safest and most effective method is using a gas-tight syringe under a positive pressure of inert gas (a "blanket" of argon or nitrogen). This is a core air-sensitive technique.[14][15] For a detailed, step-by-step guide, refer to Protocol 3 .

Q: How do I safely quench a reaction containing unreacted DMSF? A: Never quench with water directly. This will cause a rapid, exothermic hydrolysis. The preferred method is to slowly transfer the reaction mixture via cannula or syringe into a separate flask containing a stirred, cooled, and non-nucleophilic solvent or a basic solution like saturated sodium bicarbonate. The quench must be performed slowly to control the exotherm and any gas evolution.

Section 4: Core Experimental Protocols & Workflows

Adherence to rigorous, standardized protocols is the key to reproducible success.

Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
  • Initial Cleaning: Ensure glassware is thoroughly cleaned with soap and water, rinsed with deionized water, and then with acetone to aid drying.

  • Oven Drying: Place glassware in an oven at >120°C for at least 4 hours, or preferably overnight.

  • Assembly: While still hot, assemble the glassware (reaction flask, condenser, etc.) with lightly greased joints.

  • Flame-Drying: Immediately connect the assembled apparatus to a Schlenk line. Evacuate the system to a high vacuum. With the vacuum on, gently heat all glass surfaces with a heat gun or a soft flame until no more condensation is visible.

  • Cooling: Allow the apparatus to cool to room temperature under a static vacuum or a positive pressure of high-purity inert gas. The system is now ready for use.

Protocol 2: Transfer of DMSF using a Syringe under Inert Atmosphere
  • Prepare System: Ensure the reaction flask is sealed with a rubber septum and is under a positive pressure of inert gas, vented through an oil bubbler.[8]

  • Prepare Syringe: Take a clean, oven-dried, gas-tight syringe with a long needle. Flush the syringe with dry inert gas at least 10 times by drawing gas from the Schlenk line and expelling it.[8]

  • Prepare Reagent Bottle: Briefly remove the cap of the DMSF bottle and replace it with a clean, dry rubber septum. Secure the septum. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.

  • Withdraw Reagent: Puncture the DMSF bottle's septum with the prepared syringe needle. Insert the needle tip below the liquid surface. Allow the positive pressure in the bottle to slowly fill the syringe to the desired volume. Do not pull back the plunger, as this can create leaks.[8]

  • Remove Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle's headspace.

  • Transfer: Quickly and carefully withdraw the syringe and insert it into the septum of the reaction flask. Inject the DMSF into the reaction mixture.

  • Rinse Syringe: If desired, the syringe can be rinsed by drawing some solvent from the reaction flask and re-injecting it. Immediately clean the syringe after use.

Handling_Workflow Start Start: Experiment with DMSF Prep_Glass 1. Prepare Glassware (Protocol 1: Flame-Dry under Vacuum) Start->Prep_Glass Prep_Solvent 2. Prepare Solvents (Use freshly purified/distilled) Start->Prep_Solvent Setup 3. Assemble & Purge System (3x Evacuate-Refill Cycles) Prep_Glass->Setup Prep_Solvent->Setup Transfer 4. Transfer DMSF (Protocol 2: Inert Atmosphere Syringe Transfer) Setup->Transfer Reaction 5. Run Reaction (Maintain positive inert gas pressure) Transfer->Reaction Quench 6. Controlled Quench (Slow addition to non-aqueous or basic solution) Reaction->Quench End End: Successful Experiment Quench->End

Caption: Workflow for handling this compound.

Section 5: Analytical Verification of Reagent Integrity

Trust, but verify. Before committing valuable starting materials, a quick analytical check on your DMSF can prevent significant loss of time and resources.

Q: How can I confirm the purity of my DMSF before use?

A:

  • ¹⁹F NMR Spectroscopy: This is a highly effective and direct method. Dissolve a small aliquot of DMSF in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube prepared under an inert atmosphere. The ¹⁹F spectrum of pure DMSF should show a clean signal in the range of 50-55 ppm.[3] The appearance of new signals, particularly a broad signal corresponding to fluoride ion (F⁻), is a clear indicator of hydrolysis.

  • Gas Chromatography (GC): A GC analysis can provide a quantitative measure of purity.[12] Degradation will typically manifest as a decrease in the area of the main DMSF peak and the appearance of new, earlier-eluting peaks corresponding to decomposition products.

Q: How can I detect hydrolysis byproducts in my reaction mixture?

A: Detecting the free fluoride ion (F⁻) is the most direct way to confirm hydrolysis.

  • Ion Chromatography (IC): This is a sensitive method for quantifying anions like fluoride in a complex matrix.[16]

  • Ion-Selective Electrode (ISE): An ISE specific for fluoride can measure its concentration in aqueous samples, which can be useful for analyzing workup solutions.[17][18]

Data Summary: Key Properties of this compound
PropertyValueSource(s)
CAS Number 354-44-9[19][20]
Molecular Formula C₂H₆FNO₂S[11][21]
Molecular Weight 127.13 g/mol [12]
Appearance Colorless to light yellow clear liquid[1][12]
Boiling Point ~150-151.5 °C[2][12]
Flash Point ~46 °C[2][12]
Storage Refrigerate (0-10°C) or Freeze (<-20°C) under inert gas[10][11][12][19]
Sensitivities Moisture-sensitive , Air-sensitive, Heat-sensitive[3][12][22]

References

Technical Support Guide: Utilizing Dimethyl Sulfamoyl Fluoride (DMSF) to Mitigate Cell Polarization in Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cell polarization, an inherent challenge in electrochemical energy storage, manifests as a voltage deviation from the equilibrium potential during current flow. This phenomenon, driven by ohmic, activation, and concentration overpotentials, directly impedes battery performance by reducing energy efficiency, limiting power density, and accelerating capacity fade. The development of advanced electrolyte additives is a critical frontier in addressing this issue. This guide provides a comprehensive technical resource for researchers and scientists on the application of Dimethyl Sulfamoyl Fluoride (DMSF) as a functional additive to reduce cell polarization and enhance battery performance. We will delve into the fundamental mechanisms, provide detailed troubleshooting for common experimental hurdles, and outline validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the core principles of cell polarization and the role of DMSF.

Q1: What is cell polarization in batteries and why is it detrimental?

A1: Cell polarization refers to the voltage drop that occurs across a battery's terminals when current is drawn (discharge) or supplied (charge). This voltage difference from the cell's open-circuit voltage is a direct measure of the battery's internal impedance. It is comprised of three main components:

  • Ohmic Polarization: Resistance to the flow of ions in the electrolyte and electrons through the electrodes and current collectors.

  • Activation Polarization: The energy barrier that must be overcome for the electrochemical charge transfer reactions to occur at the electrode surfaces.

  • Concentration Polarization: Arises from the gradient in ion concentration between the bulk electrolyte and the electrode surface, which can limit the rate of reaction.

High polarization is detrimental because it leads to significant energy loss as heat, reduces the available capacity and operating voltage, and can accelerate degradation mechanisms, particularly at high C-rates.

Q2: What is Dimethyl Sulfamoyl Fluoride (DMSF) and what is its proposed role as an electrolyte additive?

A2: Dimethyl Sulfamoyl Fluoride, or DMSF, is a fluorosulfonamide-type organic compound that has emerged as a promising electrolyte additive.[1][2] Its primary role is to improve the electrochemical performance of batteries, particularly next-generation systems like Potassium-ion Batteries (KIBs), by modifying the electrode-electrolyte interface.[2][3] Unlike some additives that may improve one performance metric at the cost of another, DMSF has been shown to enhance cell performance without concurrently increasing polarization.[3]

Q3: How does DMSF mechanistically reduce cell polarization?

A3: The primary mechanism by which DMSF reduces polarization is through the formation of a more stable and effective Solid Electrolyte Interphase (SEI) on the anode surface.[3] A well-formed SEI is crucial for preventing continuous electrolyte decomposition and ensuring smooth ion transport. Studies indicate that DMSF contributes to an SEI that lowers the charge transfer resistance (Rct).[1][3] This reduction in Rct means that the energy barrier for ions to move between the electrolyte and the electrode is lower, thus minimizing activation polarization and allowing for more efficient cycling, especially at higher rates.

Q4: In which battery chemistries has DMSF shown promise?

A4: The most significant performance improvements using DMSF as an additive have been reported for Potassium-ion Batteries (KIBs) with graphite anodes.[2][3] In these systems, DMSF has been shown to dramatically improve coulombic efficiency and capacity retention over hundreds of cycles.[3] Additionally, DMSF has been explored as a solvent component in Lithium-metal batteries, indicating its potential utility in other alkali metal-based battery systems.[3]

Q5: What are the typical concentrations of DMSF used in experiments?

A5: DMSF is effective as a low-concentration additive. Common concentrations investigated in literature range from 1 wt% to 10 wt% of the total electrolyte weight.[3][4] Even at 1 wt%, notable improvements in coulombic efficiency have been observed, while 10 wt% concentrations have demonstrated significant enhancements in long-term cycling stability and reduced polarization.[3]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments with DMSF.

Issue 1: Lower than Expected Coulombic Efficiency (CE)

  • Symptom: Your cell exhibits a low first-cycle CE (<80% in a graphite half-cell, for example) or the average CE fails to stabilize above 99% in subsequent cycles.

  • Causality & Possible Causes:

    • Ineffective SEI Formation: The primary role of DMSF is to improve the SEI. A low CE suggests the SEI is not forming properly, leading to continuous electrolyte decomposition. This can be caused by an insufficient concentration of DMSF.

    • Impurities: The presence of impurities in the as-purchased DMSF or other electrolyte components can lead to parasitic side reactions, consuming active lithium/potassium and lowering the CE.[4]

    • Moisture Contamination: Water is highly reactive in non-aqueous battery systems and will be readily reduced, severely impacting the first-cycle efficiency.

  • Solutions & Troubleshooting Steps:

    • Verify DMSF Concentration: Increase the DMSF concentration. Studies have shown that moving from 1 wt% to 10 wt% can improve the average CE.[3]

    • Confirm Purity: If possible, verify the purity of the DMSF additive using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4] Always use high-purity, battery-grade solvents and salts.

    • Strict Environmental Control: Prepare all electrolytes and assemble cells inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Ensure all glassware and components are rigorously dried before use.

Issue 2: Rapid Capacity Fade During Cycling

  • Symptom: The battery's discharge capacity decreases significantly over the first 100 cycles, even if the initial capacity was high.

  • Causality & Possible Causes:

    • SEI Instability: The SEI formed may be partially soluble in the electrolyte or mechanically unstable, cracking and repairing itself with each cycle. This continuous process consumes both the electrolyte and active metal ions from the cathode.

    • DMSF Oxidation: Although DMSF is primarily active at the anode, it can shuttle to the cathode and oxidize at high voltages. This decomposition can lead to the formation of species that are detrimental to the cathode or overall cell performance.[1]

  • Solutions & Troubleshooting Steps:

    • Optimize DMSF Concentration: A higher concentration (e.g., 10 wt%) may form a more robust and stable SEI, leading to better capacity retention.[3]

    • Limit Upper Cutoff Voltage: To test for cathode-side oxidation, try cycling the cell with a slightly lower upper cutoff voltage. If capacity retention improves, it suggests DMSF oxidation is a contributing factor.

    • Post-Cycling Analysis: Disassemble a cycled cell in a glovebox and perform ex-situ analysis on the electrodes. Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the SEI on the anode and to look for decomposition products on the cathode.

Issue 3: Unexpected Increase in Cell Polarization

  • Symptom: The voltage difference between the charge and discharge curves increases during cycling, or Electrochemical Impedance Spectroscopy (EIS) reveals a growing charge transfer resistance (Rct).

  • Causality & Possible Causes:

    • Component Interaction: While DMSF itself does not typically increase polarization, it could interact unfavorably with other electrolyte components (e.g., other additives, salt impurities) to form a resistive SEI. For instance, some additives like KFSA have been observed to increase polarization under certain conditions.[3]

    • Resistive Decomposition Products: If DMSF decomposes via an unintended pathway due to high voltage or impurities, the resulting products could deposit on the electrodes and impede ion transport.

  • Solutions & Troubleshooting Steps:

    • Isolate the Variable: Run control cells with the baseline electrolyte (no DMSF) and with each additive individually to confirm that the increased polarization is specifically linked to the combination of components.

    • Detailed EIS Analysis: Perform EIS measurements at regular cycling intervals. Use an equivalent circuit model to fit the data and differentiate between the growth of SEI resistance (R_SEI) and charge transfer resistance (Rct). This can help pinpoint the source of the increased impedance.[1]

    • Purity Check: Re-emphasizing the importance of purity. Ensure all components are of the highest available grade to minimize side reactions.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and comparable data.

Protocol 1: Preparation of DMSF-Containing Electrolyte

This protocol describes the preparation of a 1 M KPF₆ electrolyte in EC:DEC (1:1 v/v) with 10 wt% DMSF.

  • Pre-drying: Dry all glassware (volumetric flasks, beakers, magnetic stir bars) in a vacuum oven at 120 °C overnight. Transfer to a glovebox antechamber while still warm.

  • Solvent Preparation: Inside an argon-filled glovebox, mix equal volumes of battery-grade ethylene carbonate (EC) and diethyl carbonate (DEC). For example, mix 50 mL of EC with 50 mL of DEC.

  • Salt Dissolution: Slowly add the required mass of potassium hexafluorophosphate (KPF₆) to the solvent mixture while stirring to achieve a 1 M concentration. Allow the salt to dissolve completely. Note: This may take several hours.

  • DMSF Addition:

    • Calculate the total mass of the salt and solvent solution.

    • Calculate the required mass of DMSF to achieve a 10 wt% concentration. (Mass_DMSF = [Total Mass_Solution / (1 - 0.10)] - Total Mass_Solution).

    • Using a precision balance inside the glovebox, weigh the required amount of DMSF and add it dropwise to the electrolyte solution while stirring.

  • Homogenization: Continue stirring the final electrolyte for at least 12 hours to ensure the DMSF is fully dissolved and the solution is homogeneous.

  • Storage: Store the electrolyte in a sealed container in the dark inside the glovebox.

Protocol 2: Evaluating the Effect of DMSF on Cell Performance

This protocol outlines the electrochemical testing of a graphite half-cell.

  • Cell Assembly: Assemble CR2032 coin cells inside an argon-filled glovebox using a graphite working electrode, a potassium metal counter/reference electrode, a glass fiber separator, and the prepared DMSF-containing electrolyte.

  • Formation Cycling:

    • Allow the assembled cells to rest for 6-12 hours to ensure complete wetting of the electrodes.

    • Perform the first two formation cycles at a low C-rate, such as C/20 (a full charge or discharge over 20 hours). This is critical for forming a stable initial SEI.

  • Galvanostatic Cycling:

    • Cycle the cells at a desired rate (e.g., C/10 or C/5) for at least 100 cycles between the appropriate voltage limits (e.g., 0.01 V to 2.0 V vs. K/K⁺).

    • Record the charge and discharge capacity for each cycle to determine capacity retention and coulombic efficiency.

  • Rate Capability Test: After a set number of cycles, perform a rate test by cycling the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for 5-10 cycles at each rate. This will evaluate the cell's performance under different power demands and highlight the effect of DMSF on reducing polarization at high currents.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements on the cell before cycling, after the formation cycles, and at various intervals during long-term cycling (e.g., after 25, 50, and 100 cycles).

    • Use a frequency range of 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 5-10 mV) at a specific state of charge (e.g., fully discharged).

    • Analyze the resulting Nyquist plots to determine the evolution of SEI and charge transfer resistances.[3]

Section 4: Data & Visualization

Data Presentation

The following table summarizes typical performance improvements observed when adding DMSF to a KPF₆-based electrolyte in a graphite half-cell.

DMSF ConcentrationFirst Cycle CE (Avg.)Avg. CE (after 25 cycles)Capacity Retention (after 500 cycles @ 1C)Charge Transfer Resistance (Rct)
0 wt% (Baseline) ~81%[4]~96%[4]~37%[3]High
1 wt% >81%~95%[3]Not ReportedReduced
10 wt% ~83%[4]>97%[3]~68%[3]Significantly Reduced[1]

Experimental & Mechanistic Diagrams

DMSF_Mechanism cluster_input Input cluster_process Mechanism at Anode Interface cluster_output Performance Outcome A DMSF Additive in Electrolyte B Preferential Reduction of DMSF during first cycle A->B Introduction to cell C Formation of a Stable, Uniform SEI Layer B->C Leads to D Modified SEI Composition C->D Results in F Suppressed Continuous Electrolyte Decomposition C->F Prevents E Reduced Charge Transfer Resistance (Rct) D->E Enables G Lowered Cell Polarization E->G Collectively causes F->G Collectively causes H Improved CE & Capacity Retention G->H Directly improves

Caption: Mechanism of DMSF in reducing cell polarization.

Experimental_Workflow cluster_prep Preparation Phase cluster_build Cell Assembly cluster_test Electrochemical Testing cluster_analysis Analysis A Prepare Baseline Electrolyte B Add DMSF Additive (e.g., 10 wt%) A->B C Homogenize Electrolyte (Stir >12h) B->C D Assemble Coin Cells (Ar Glovebox) C->D E Rest & Wetting (>6h) D->E F Formation Cycles (e.g., 2x @ C/20) E->F G Long-Term Cycling (e.g., >100x @ C/5) F->G I EIS Measurement (Pre & Post Cycling) F->I H Rate Capability Test G->H G->I J Analyze Capacity, CE, & Polarization H->J I->J K Ex-situ Analysis (Optional) (XPS, SEM) J->K

Caption: Standard experimental workflow for DMSF evaluation.

References

Technical Support Center: Enhancing the Metabolic Stability of Sulfonyl Fluoride Warheads

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide expert-driven, practical solutions for the challenges you may encounter when working to enhance the metabolic stability of sulfonyl fluoride (SF) warheads. This resource is structured to move from foundational knowledge to specific troubleshooting and detailed experimental procedures.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties and challenges associated with sulfonyl fluoride warheads.

Q1: What are the primary metabolic liabilities of the sulfonyl fluoride moiety?

The sulfonyl fluoride (SO₂F) group, while valued for its unique reactivity, is susceptible to metabolic degradation, primarily through hydrolysis of the sulfur-fluorine (S-F) bond.[1] This hydrolysis, which can be chemically or enzymatically mediated, converts the sulfonyl fluoride into the corresponding sulfonic acid (SO₃H), rendering the warhead inactive. This instability can be particularly pronounced in biological media like plasma or in the presence of liver fractions (microsomes, S9).[2][3]

Q2: What are the most effective strategies for improving the metabolic stability of aryl sulfonyl fluorides?

Both steric and electronic factors significantly influence the stability of the S-F bond.[1] The most field-proven strategy is the introduction of steric hindrance around the sulfonyl fluoride group.

  • Steric Shielding: Placing substituents, particularly at the ortho positions of an aryl sulfonyl fluoride, can physically shield the electrophilic sulfur atom from attack by water or metabolic enzymes. Studies have consistently shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit the highest in vitro metabolic stability.[1][4]

  • Electronic Modulation: The electronic properties of substituents on an aryl ring can modulate the electrophilicity of the sulfur atom. While highly electron-withdrawing groups can increase reactivity towards the target protein, they may also increase susceptibility to hydrolysis.[5] A careful balance must be struck to maintain potency while enhancing stability.

Q3: How do sulfonyl fluorides compare to other covalent warheads (e.g., acrylamides) in terms of stability and reactivity?

Sulfonyl fluorides occupy a unique niche. Unlike acrylamides, which primarily target cysteine residues via Michael addition, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, lysine, tyrosine, and histidine.[6][7] This expands the druggable proteome. However, the adducts formed with cysteine are often unstable.[5] In terms of stability, sulfonyl fluorides are generally considered to have a good balance of aqueous stability and protein reactivity, making them privileged warheads.[7][8][9] Their reactivity is highly context-dependent, often requiring activation by the specific microenvironment of a protein binding pocket.[10]

Q4: My sulfonyl fluoride compound is stable in buffer but shows high clearance in plasma. What could be the cause?

While liver microsome assays are excellent for assessing metabolism by cytochrome P450 enzymes, they do not capture all metabolic pathways.[11][12] Plasma contains a variety of active enzymes, such as esterases and proteases, that can hydrolyze the sulfonyl fluoride warhead. Poor plasma stability is a known challenge for some sulfonyl fluorides and related warheads.[3] It is crucial to perform separate plasma stability assays to de-risk this liability early in the discovery process.

Troubleshooting Guide

This guide provides a problem-oriented approach to common experimental issues.

Problem 1: Compound shows rapid disappearance in a liver microsome assay, even in the control without cofactors.
  • Possible Cause: This observation strongly suggests that the loss of your compound is due to chemical instability in the assay buffer or non-enzymatic degradation in the microsomal matrix, rather than CYP450-mediated metabolism. Benzamide-sulfonyl fluorides, for example, have been reported to be fairly unstable in aqueous buffers at physiological pH.[2]

  • Recommended Solution:

    • Assess Buffer Stability: First, incubate your compound in the assay buffer alone (without microsomes) and monitor its concentration over time. This will isolate the effect of hydrolytic instability.

    • Optimize Buffer Conditions: Investigate the effect of pH. While physiological pH (~7.4) is standard, slight modifications may improve stability for initial experiments. Consider using alternative buffer systems like HEPES, which may offer better stability for some compounds compared to phosphate-based buffers.[13]

    • Control Temperature: Perform experiments at the lowest practical temperature to slow degradation, though 37°C is necessary to accurately model physiological conditions.[13]

    • Structural Modification: If inherent hydrolytic instability is confirmed, the most robust solution is chemical modification. Introduce sterically hindering groups ortho to the sulfonyl fluoride moiety as described in the FAQs.

Problem 2: Difficulty in quantifying the sulfonyl fluoride parent compound using LC-MS/MS.
  • Possible Cause: Sulfonyl fluorides can be challenging to analyze by mass spectrometry. They often lack a readily ionizable functional group, leading to poor signal in electrospray ionization (ESI).[14] Furthermore, their reactivity can lead to adduct formation with solvents or buffer components, complicating the mass spectrum.

  • Recommended Solution:

    • Method Development: Screen different mobile phase additives (e.g., formic acid, ammonium formate) and ionization sources (ESI vs. APCI) to find optimal conditions.

    • Chemical Derivatization: If direct analysis fails, consider a derivatization strategy. Reacting the sulfonyl fluoride with an amine, such as benzylamine, can introduce an easily ionizable group, significantly improving LC-MS/MS sensitivity.[14]

    • Alternative Ionization: Explore newer ionization techniques. For instance, Liquid Chromatography-Microwave Plasma Torch Ionization-Mass Spectrometry (LC-MPTI-MS) has been developed for the direct analysis of these compounds without derivatization.[15] This technique uses reactive oxygen species to convert the sulfonyl fluoride to a detectable sulfonic acid ion in situ.[15]

Problem 3: A structurally modified analog with improved stability shows significantly reduced potency.
  • Possible Cause: This is a common challenge in drug design, reflecting a trade-off between stability and activity. The bulky steric groups added to shield the sulfonyl fluoride from metabolic attack may also prevent the warhead from fitting optimally into the protein's binding pocket and reacting with the target residue.

  • Recommended Solution:

    • Structure-Activity Relationship (SAR) Analysis: Synthesize a focused library of analogs with varying sizes and electronic properties of the stabilizing groups. This allows for a systematic exploration of the steric and electronic requirements for both stability and potency.

    • Computational Modeling: Use covalent docking to model how different analogs bind to the target protein.[2] This can help predict which substitutions are likely to cause steric clashes and guide the design of more effective, stability-enhancing modifications.

    • Re-evaluate the Linker: Consider modifying the linker connecting the sulfonyl fluoride warhead to the main scaffold. Adjusting the length or flexibility of the linker may help reposition the stabilized warhead for optimal interaction with the target residue.

Workflow for Troubleshooting High Compound Clearance

The following diagram outlines a logical workflow for diagnosing the root cause of rapid compound clearance in in vitro assays.

troubleshooting_workflow start Observation: High compound clearance in microsomal assay check_no_nadph Is compound loss observed in the '-NADPH' control? start->check_no_nadph check_buffer Is compound stable in buffer-only incubation? check_no_nadph->check_buffer Yes cause_cyp Primary Cause: CYP-mediated metabolism check_no_nadph->cause_cyp No cause_non_cyp Possible Cause: Non-CYP enzymatic degradation (e.g., by esterases) check_buffer->cause_non_cyp Yes cause_hydrolysis Primary Cause: Chemical (hydrolytic) instability check_buffer->cause_hydrolysis No solution_cyp Solution: Block metabolic 'soft spots' on the scaffold cause_cyp->solution_cyp solution_stability Solution: Increase steric shielding of the -SO2F group (e.g., ortho-subs) cause_non_cyp->solution_stability cause_hydrolysis->solution_stability

Caption: A decision tree for troubleshooting high clearance of sulfonyl fluorides.

Data Presentation: Impact of Substitution on Stability

Structural modifications have a predictable impact on the stability of aryl sulfonyl fluorides. The following table summarizes stability data from studies on model compounds in rat serum, demonstrating the powerful effect of steric hindrance.

Compound StructureSubstitution PatternHalf-Life (t½) in Rat Serum (minutes)Reference
Phenylsulfonyl fluoride Unsubstituted~ 30[1]
4-Methylphenylsulfonyl fluoride Mono-substituted (para)~ 45[1]
2,4-Dimethylphenylsulfonyl fluoride Di-substituted (ortho, para)~ 180[1]
2,4,6-Trimethylphenylsulfonyl fluoride Tri-substituted (di-ortho, para)> 1440 (Very Stable)[1]

Note: Half-life values are approximate and compiled for illustrative purposes based on published findings.[1]

Strategies for Enhancing Metabolic Stability

This diagram illustrates the core strategies discussed for improving the stability of an aryl sulfonyl fluoride warhead.

stability_strategies cluster_core Core Aryl Sulfonyl Fluoride cluster_strategies Stabilization Strategies cluster_outcome Desired Outcome Core Ar-SO₂F Steric Add Steric Bulk (ortho-substituents) Core->Steric Shields S-F bond Electronic Modulate Electronics (EWG/EDG on ring) Core->Electronic Tunes reactivity Outcome Enhanced Metabolic Stability (Reduced Hydrolysis) Steric->Outcome Electronic->Outcome

Caption: Key strategies for improving sulfonyl fluoride metabolic stability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of a sulfonyl fluoride compound by measuring the disappearance of the parent drug over time.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., Human, Rat)[11]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., a high-clearance and a low-clearance drug)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Prepare Master Mix: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm this mix at 37°C for 5-10 minutes.

  • Initiate Reactions:

    • Add a small volume of the test compound stock solution to the pre-warmed master mix to achieve the final desired concentration (e.g., 1 µM).

    • Divide the mixture into two sets of aliquots:

      • +NADPH Group: Add NADPH to initiate the metabolic reaction.

      • -NADPH Group (Control): Add an equal volume of buffer instead of NADPH. This control measures non-enzymatic degradation.[12]

  • Time Points: Incubate the plates at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold quenching solution to the respective wells. The T=0 sample is quenched immediately after adding the compound.[11]

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area of the remaining parent compound.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the appropriate equations.[11]

    • Compare the degradation rate between the +NADPH and -NADPH groups to distinguish between metabolic clearance and chemical instability.

Protocol 2: Handling and Storage of Sulfonyl Fluoride Compounds

Proper handling is critical to prevent degradation and ensure experimental accuracy.

  • Storage: Store solid sulfonyl fluoride compounds in a desiccator at low temperature (e.g., -20°C) to protect them from moisture. Aryl sulfonyl chlorides, which are common precursors, are often much less stable than their fluoride counterparts and require careful handling.[16]

  • Solution Preparation: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Prepare them fresh when possible. For aqueous assays, minimize the time the compound spends in aqueous buffer before starting the experiment.

  • Safety Precautions: Sulfonyl fluorides can release hydrogen fluoride (HF) upon hydrolysis, especially under acidic conditions.[17]

    • Always handle these compounds in a well-ventilated chemical fume hood.[17]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[17]

    • Avoid using glass containers for aqueous solutions if there is a risk of HF release, as HF etches glass. Use polyethylene or other compatible materials.[17]

References

Validation & Comparative

Navigating the Covalent Landscape: A Comparative Guide to Dimethylsulfamoyl Fluoride and Other Sulfonyl Fluorides for Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology and drug development, the precise and stable labeling of proteins is paramount for elucidating biological function, identifying therapeutic targets, and developing novel diagnostics. Covalent protein modification, a strategy that forms a stable, irreversible bond between a probe and its target protein, has gained significant traction. Among the arsenal of electrophilic "warheads" employed for this purpose, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[1][2]

This guide provides an in-depth comparison of dimethylsulfamoyl fluoride (DMSF) and other classes of sulfonyl fluorides, including aryl sulfonyl fluorides and fluorosulfates, for protein labeling applications. We will delve into the nuances of their reactivity, selectivity, and practical application, supported by experimental insights, to empower researchers in selecting the optimal tool for their scientific inquiries.

The Allure of the S(VI)-F Bond: A Primer on Sulfonyl Fluoride Chemistry

The utility of sulfonyl fluorides in protein chemistry is centered around the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[3][4] This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride moiety, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[3]

Unlike more traditional electrophiles that predominantly target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of modifying a variety of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine.[1][2] This expanded targeting scope significantly broadens the horizons for protein labeling and covalent inhibitor design, as these residues are often found in functionally important regions of proteins where cysteine may be absent.

A Spectrum of Reactivity: Aryl Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides

The reactivity of the sulfonyl fluoride warhead can be finely tuned through synthetic modification, giving rise to distinct classes of reagents with varying properties. Understanding these differences is crucial for designing experiments that are both efficient and selective.

Aryl Sulfonyl Fluorides: The Workhorse of Covalent Labeling

Aryl sulfonyl fluorides are the most extensively studied and widely used class of sulfonyl fluoride probes. Their reactivity is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to increased reactivity.[5]

  • Reactivity: Generally high, allowing for efficient protein labeling under relatively mild conditions.

  • Selectivity: Can be less selective due to their higher reactivity, potentially leading to off-target labeling. However, selectivity can be conferred by the affinity-driving fragment of the probe.

  • Stability: While more stable than their sulfonyl chloride counterparts, some aryl sulfonyl fluorides can exhibit limited stability in aqueous buffers, especially at higher pH.[5]

  • Applications: Widely used in activity-based protein profiling (ABPP), target identification, and the development of covalent inhibitors.[1][6]

Fluorosulfates: The More Stable and Selective Cousin

Aryl fluorosulfates (Ar-O-SO₂F) represent a less reactive class of SuFEx reagents. The presence of an oxygen atom between the aryl ring and the sulfonyl group attenuates the electrophilicity of the sulfur atom, resulting in greater stability and, often, enhanced selectivity.[7]

  • Reactivity: Lower than aryl sulfonyl fluorides, often requiring longer incubation times or higher concentrations to achieve comparable labeling.

  • Selectivity: The reduced reactivity can translate to higher selectivity for particularly nucleophilic or favorably positioned amino acid residues within a binding pocket.

  • Stability: Generally exhibit excellent stability in aqueous buffers, making them well-suited for longer-term experiments.

  • Applications: Ideal for applications where high selectivity is paramount and for in vivo studies where stability is a critical factor.[7]

Sulfamoyl Fluorides: The Emerging Class of Low-Reactivity Probes

Sulfamoyl fluorides (R₂N-SO₂F), including this compound (DMSF), are positioned at the lower end of the reactivity spectrum for SuFEx probes.[8] The nitrogen atom's electron-donating nature reduces the electrophilicity of the sulfur center, leading to a more tempered reactivity profile.

  • Reactivity: Generally low, which can be advantageous for achieving high selectivity. This lower intrinsic reactivity means that covalent modification is more likely to be driven by high local concentration and precise orientation within a binding pocket.

  • Selectivity: The low reactivity of sulfamoyl fluorides suggests they may function as highly selective chemical probes for covalent protein modification.[8]

  • Stability: The stability of sulfamoyl fluorides can be influenced by the substituents on the nitrogen atom and the pH of the buffer.[9]

  • Applications: An emerging area of interest for the development of highly selective covalent probes and inhibitors, particularly for targets that have proven challenging for more reactive electrophiles.[8]

Comparative Overview of Sulfonyl Fluoride Classes

FeatureAryl Sulfonyl FluoridesFluorosulfatesSulfamoyl Fluorides (e.g., DMSF)
General Structure Ar-SO₂FAr-O-SO₂FR₂N-SO₂F
Reactivity HighModerate to LowLow
Selectivity ModerateHighPotentially Very High
Aqueous Stability ModerateHighModerate to High
Primary Targets Tyr, Lys, Ser, Thr, HisTyr, Lys, SerTyr, Lys, His (predicted)
Key Advantage High reactivity for efficient labelingHigh stability and selectivityPotential for exceptional selectivity
Consideration Potential for off-target labelingSlower reaction kineticsLimited specific data, may require optimization

Experimental Corner: Protocols for Protein Labeling

While specific protocols for DMSF in protein labeling are not widely published, a general starting point can be adapted from protocols for other sulfonyl fluorides. It is crucial to empirically optimize conditions for each new protein-probe pair.

General Protocol for Protein Labeling with a Sulfonyl Fluoride Probe

This protocol provides a general framework for labeling a purified protein with a sulfonyl fluoride probe.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid buffers containing primary amines like Tris.

  • Sulfonyl fluoride probe (e.g., DMSF or an aryl sulfonyl fluoride) stock solution in anhydrous DMSO.

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4-8.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for removing excess probe.

  • Analytical tools for confirming labeling (e.g., SDS-PAGE with fluorescence scanning if the probe is fluorescent, or mass spectrometry).

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 µM) in the reaction buffer.

  • Labeling Reaction: Add the sulfonyl fluoride probe from the DMSO stock to the protein solution to the desired final concentration (a 10 to 100-fold molar excess of the probe over the protein is a common starting point). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (from 1 hour to overnight). For less reactive probes like DMSF, longer incubation times may be necessary.

  • Quenching: (Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted probe.

  • Removal of Excess Probe: Remove the unreacted probe and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the labeled protein to determine the extent of labeling. This can be done by in-gel fluorescence imaging if a fluorescent probe was used, or by intact protein mass spectrometry to observe the mass shift corresponding to the covalent modification.

Note on Optimization for DMSF: Given the expected lower reactivity of DMSF, researchers should consider the following optimizations:

  • Higher Probe Concentration: A higher molar excess of DMSF may be required to drive the reaction.

  • Longer Incubation Time: The reaction may need to proceed for several hours or overnight.

  • Slightly Higher pH: Increasing the pH of the reaction buffer to ~8.0 can enhance the nucleophilicity of lysine and tyrosine residues, potentially accelerating the reaction. However, the stability of DMSF at higher pH should be empirically determined.[9]

Visualizing the Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the general mechanism of sulfonyl fluoride labeling and a typical experimental workflow.

G cluster_0 Sulfonyl Fluoride Labeling Mechanism Protein Protein with Nucleophilic Residue (Nu-H) Intermediate Transition State Protein->Intermediate Nucleophilic Attack SF_Probe R-SO₂-F (Sulfonyl Fluoride Probe) SF_Probe->Intermediate Labeled_Protein R-SO₂-Nu-Protein (Covalently Labeled Protein) Intermediate->Labeled_Protein Fluoride Departure HF H-F Intermediate->HF

Caption: Mechanism of protein labeling by a sulfonyl fluoride probe.

G cluster_1 Experimental Workflow for Sulfonyl Fluoride Labeling cluster_2 Analytical Methods Start Start: Purified Protein + Sulfonyl Fluoride Probe Incubation Incubation (Controlled Time & Temperature) Start->Incubation Quench Quenching (Optional) Incubation->Quench Purification Removal of Excess Probe (Desalting/Dialysis) Quench->Purification Analysis Analysis of Labeled Protein Purification->Analysis End End: Characterized Labeled Protein Analysis->End MS Mass Spectrometry (Intact Mass, Peptide Mapping) Analysis->MS SDS_PAGE SDS-PAGE (Fluorescence Scan) Analysis->SDS_PAGE

References

The Duel of the Fluorides: A Comparative Guide to Aryl and Sulfonyl Fluoride Covalent Warheads

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitors, the choice of the electrophilic warhead is a critical determinant of a drug candidate's success. An ideal warhead should possess a finely tuned reactivity, remaining dormant until it reaches its intended target, where it forms a stable, covalent bond. Among the diverse arsenal of warheads, aryl fluorides and sulfonyl fluorides have emerged as compelling options, each with a distinct chemical personality. This guide provides an in-depth, objective comparison of these two fluorine-containing electrophiles, supported by mechanistic insights and experimental considerations to inform the rational design of next-generation covalent therapeutics.

At the Chemical Core: A Tale of Two Mechanisms

The fundamental difference between aryl fluorides and sulfonyl fluorides lies in their mechanism of covalent bond formation. This distinction governs their reactivity, selectivity, and the amino acid residues they are most likely to target.

Aryl Fluorides: The Strategic SNAr Attack

Aryl fluorides engage with nucleophilic residues on a protein target through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity.

The reactivity of an aryl fluoride warhead is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the fluorine atom are crucial for activating the ring towards nucleophilic attack.[1] This inherent need for electronic activation provides a tunable handle for modulating reactivity and achieving target selectivity. It has been speculated that due to their aromatic nature, aryl fluorides are generally more stable and less reactive than sulfonyl fluorides.[1][3]

Sulfonyl Fluorides: The Versatile SuFEx Reaction

Sulfonyl fluorides, on the other hand, react via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.[4][5] This reaction involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The SuFEx reaction is a powerful tool in chemical biology and drug discovery due to its broad scope and the stability of the resulting sulfonamide or sulfonate ester bond.[5][6]

A key characteristic of sulfonyl fluorides is their "context-dependent" reactivity.[7] While the S-F bond is remarkably stable in aqueous environments, its reactivity can be significantly enhanced within the microenvironment of a protein's binding pocket.[4] This "sleeping beauty" phenomenon, where the warhead remains largely inert until it encounters its specific protein target, is a significant advantage in minimizing off-target reactions.[4]

Reactivity and Selectivity: A Balancing Act

The choice between an aryl fluoride and a sulfonyl fluoride warhead often comes down to a trade-off between reactivity and selectivity.

FeatureAryl FluorideSulfonyl Fluoride
Mechanism Nucleophilic Aromatic Substitution (SNAr)Sulfur(VI) Fluoride Exchange (SuFEx)
Reactivity Generally lower, tunable by ring electronics[1][3]Generally higher, context-dependent[4][7]
Amino Acid Targets Primarily Lysine, Tyrosine[3]Lysine, Tyrosine, Serine, Threonine, Histidine[1][7]
Stability Generally higher hydrolytic stability[1][3]Can be prone to hydrolysis, stability is tunable[8][9]
Selectivity Potentially higher due to lower intrinsic reactivityDependent on the specific binding pocket environment

Aryl Fluorides: The Finesse Approach

The lower intrinsic reactivity of aryl fluorides can be a significant asset in achieving high selectivity. By carefully tuning the electronic properties of the aryl ring, researchers can design warheads that are unreactive towards off-target nucleophiles but are sufficiently activated by the specific environment of the target's binding site. This can lead to a wider therapeutic window and a reduction in potential toxicity. However, this lower reactivity can also be a drawback, potentially leading to slower rates of covalent modification.

Sulfonyl Fluorides: The Power Play

Sulfonyl fluorides offer a broader range of reactivity and can target a wider array of nucleophilic amino acid residues.[1][7] This versatility can be advantageous when the target protein lacks a highly nucleophilic residue in a suitable position for attack by a less reactive warhead. The "click-like" nature of the SuFEx reaction can lead to rapid and efficient covalent bond formation once the inhibitor is bound to the target.[4] However, the higher intrinsic reactivity of some sulfonyl fluorides can increase the risk of off-target reactions and hydrolytic instability.[8]

Experimental Workflows: From Bench to Proteome

The evaluation of covalent inhibitors requires a specialized set of experimental protocols to characterize their kinetic behavior and proteome-wide selectivity.

Diagram of the Covalent Inhibition Mechanism

G cluster_0 Aryl Fluoride (SNAr Mechanism) cluster_1 Sulfonyl Fluoride (SuFEx Mechanism) AF_start Aryl Fluoride + Protein-Nu AF_intermediate Meisenheimer Complex AF_start->AF_intermediate Nucleophilic Addition AF_end Covalent Adduct + F- AF_intermediate->AF_end Elimination SF_start Sulfonyl Fluoride + Protein-Nu SF_intermediate Transition State SF_start->SF_intermediate Nucleophilic Attack on Sulfur SF_end Covalent Adduct + F- SF_intermediate->SF_end

Caption: Reaction mechanisms for aryl fluoride and sulfonyl fluoride covalent warheads.

Experimental Protocol: Determination of kinact/KI

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, which reflects both the binding affinity (KI) and the rate of covalent bond formation (kinact).

Objective: To determine the kinetic parameters of a covalent inhibitor.

Materials:

  • Purified target protein

  • Covalent inhibitor stock solution (in DMSO)

  • Assay buffer

  • Substrate for the target protein

  • Detection reagent (e.g., for a kinase assay, ATP and a phosphospecific antibody)

  • Microplate reader

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitor in assay buffer. Prepare a solution of the target protein in assay buffer.

  • Incubation: In a microplate, mix the enzyme with the different concentrations of the inhibitor. Incubate the plate at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Initiation: At each time point, initiate the enzymatic reaction by adding the substrate.

  • Reaction Quenching and Detection: After a fixed reaction time, quench the reaction and measure the product formation using a suitable detection method.

  • Data Analysis:

    • Plot the enzyme activity versus inhibitor concentration for each pre-incubation time point to obtain IC50 values.

    • Plot the IC50 values against the pre-incubation time.

    • Fit the data to the appropriate kinetic model to determine kinact and KI. The ratio of these two values gives the kinact/KI.

Causality Behind Experimental Choices:

  • Time-dependent incubation: This is crucial to observe the progressive, irreversible inhibition characteristic of covalent inhibitors.

  • Varying inhibitor concentrations: This allows for the determination of the concentration-dependent rate of inactivation.

  • Kinetic modeling: Standard IC50 values are not sufficient to describe the potency of irreversible inhibitors; a full kinetic analysis is required to separate the binding and reaction steps.

Diagram of a Competitive Proteomic Profiling Workflow

G start Treat Cells/Lysate with Covalent Inhibitor or DMSO probe Add Broad-Spectrum Covalent Probe (e.g., alkyne-tagged) start->probe lyse Lyse Cells (if applicable) probe->lyse click Click Chemistry: Attach Biotin Tag lyse->click enrich Streptavidin Enrichment of Labeled Proteins click->enrich digest On-Bead Digestion (e.g., Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Quantitative Proteomics: Identify and Quantify Peptides lcms->quant analyze Identify Proteins with Reduced Probe Labeling (Potential Targets) quant->analyze

Caption: Workflow for identifying protein targets of covalent inhibitors.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of a covalent inhibitor across the proteome.[10]

Objective: To identify the on- and off-targets of a covalent inhibitor in a complex biological sample.

Materials:

  • Cells or tissue lysate

  • Covalent inhibitor of interest

  • Broad-spectrum covalent probe with a reporter tag (e.g., an alkyne-tagged probe for click chemistry)

  • Biotin-azide for click chemistry

  • Streptavidin beads

  • Protease (e.g., trypsin)

  • LC-MS/MS instrumentation and software

Methodology:

  • Inhibitor Treatment: Treat the cell culture or lysate with the covalent inhibitor at various concentrations. A DMSO control is run in parallel.

  • Probe Labeling: Add a broad-spectrum covalent probe that targets a wide range of proteins with a similar reactive residue. This probe will compete with the inhibitor for binding to its targets.

  • Lysis and Click Chemistry: Lyse the cells (if not already done) and perform a click chemistry reaction to attach a biotin tag to the alkyne-tagged probe.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and then perform an on-bead digestion with a protease like trypsin to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: Compare the protein abundance in the inhibitor-treated samples to the DMSO control. Proteins that show a dose-dependent decrease in probe labeling are considered potential targets of the covalent inhibitor.

Causality Behind Experimental Choices:

  • Competition: The core of this technique relies on the competition between the inhibitor and the probe for the same binding sites.

  • Broad-spectrum probe: This allows for the assessment of selectivity across a large portion of the proteome.

  • Quantitative proteomics: This is essential to identify statistically significant changes in probe labeling and to confidently identify inhibitor targets.

Conclusion: The Right Fluoride for the Right Fight

The choice between an aryl fluoride and a sulfonyl fluoride warhead is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that depends on the specific biological target and the desired properties of the covalent inhibitor.

  • Aryl fluorides offer a path to highly selective inhibitors through the fine-tuning of their electronic properties, making them an excellent choice when a more subtle and controlled reactivity is required.

  • Sulfonyl fluorides provide a broader reactivity profile and the potential for rapid target engagement, which can be advantageous for targets with less nucleophilic residues in their binding sites.

Ultimately, a deep understanding of the chemical mechanisms and a robust experimental validation workflow are paramount to successfully harnessing the power of these fluorinated warheads in the development of safe and effective covalent medicines.

References

A Senior Application Scientist's Guide to Assessing Target Engagement of Dimethylsulfamoyl Fluoride (DMSF) and Other Sulfonyl Fluoride Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a compound's interaction with its intended biological target is a cornerstone of modern therapeutic development.[1] Covalent inhibitors, such as those bearing a sulfonyl fluoride warhead, offer a powerful modality for achieving potent and sustained target modulation.[2][3] Among these, Dimethylsulfamoyl fluoride (DMSF) represents a structurally simple yet reactive compound, the assessment of which requires robust and quantitative methodologies.

This guide provides an in-depth comparison of state-of-the-art techniques for assessing the target engagement of DMSF and related sulfonyl fluoride inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Privileged Chemistry of Sulfonyl Fluorides: A Primer

Sulfonyl fluorides (SFs) have emerged as "privileged warheads" in chemical biology due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues within protein binding pockets.[1][2][3] Unlike more promiscuous electrophiles, the reactivity of SFs is highly context-dependent, often requiring activation by the specific microenvironment of a binding site.[4] This "proximity-enhanced reactivity" makes them excellent tools for developing selective covalent inhibitors.[5]

While phenylmethylsulfonyl fluoride (PMSF) is a classic and widely used serine protease inhibitor, the broader class of sulfonyl fluorides, including DMSF, can target not only serine but also lysine, tyrosine, threonine, and histidine residues.[2][3][6] This versatility expands their utility for probing a wide array of protein targets.

Core Methodologies for Assessing Target Engagement

Demonstrating that a compound like DMSF engages its target within the complex milieu of a living cell is a critical step in validating its mechanism of action.[7] The two predominant, yet orthogonal, approaches for confirming and quantifying target engagement of covalent inhibitors are Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Occupancy

ABPP is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes directly in native biological systems.[8] For sulfonyl fluoride inhibitors, a competitive ABPP workflow is typically employed to quantify target engagement.

The core of this method lies in the competition between the inhibitor of interest (e.g., DMSF) and a broad-spectrum, "clickable" sulfonyl fluoride probe for binding to the target protein. A clickable probe is a modified version of the inhibitor scaffold that contains a bioorthogonal handle, such as a terminal alkyne or azide, which allows for subsequent visualization or enrichment.[7][9]

The workflow is as follows:

  • Inhibition: Live cells or cell lysates are first incubated with the unlabeled inhibitor (e.g., DMSF) at various concentrations.

  • Probe Labeling: A clickable sulfonyl fluoride probe is then added to the system. This probe will covalently label the active sites of its target proteins that have not been engaged by the inhibitor.

  • Lysis and Click Chemistry: The cells are lysed (if not already), and a reporter tag (e.g., a fluorophore or biotin) is attached to the probe via a click chemistry reaction.[5]

  • Analysis: The level of probe labeling is quantified. A decrease in the probe signal for a particular protein in the presence of the inhibitor indicates that the inhibitor has engaged that target.

This approach not only confirms target engagement but also allows for the determination of the inhibitor's potency (IC50) in a complex biological environment.

ABPP_Workflow cluster_cell Intact Cells cluster_lysate Cell Lysate cluster_analysis Analysis Cells Live Cells Lysis Cell Lysis Cells->Lysis Inhibitor DMSF Inhibitor Inhibitor->Cells Incubate Probe Clickable SF Probe (Alkyne) Probe->Cells Add Probe Click Click Chemistry (Fluorophore/Biotin-Azide) Lysis->Click Labeled_Proteome Labeled Proteome Click->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE MS LC-MS/MS Labeled_Proteome->MS In-gel Fluorescence In-gel Fluorescence SDS_PAGE->In-gel Fluorescence Proteomic Profiling Proteomic Profiling MS->Proteomic Profiling

Objective: To determine the cellular target engagement and potency of a DMSF inhibitor.

Materials:

  • Cell line of interest

  • DMSF inhibitor stock solution (in DMSO)

  • Clickable alkyne-functionalized sulfonyl fluoride probe (e.g., a DMSF analog with a terminal alkyne)

  • Click chemistry reagents: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a fluorescently-tagged or biotin-tagged azide.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and imaging system

  • For proteomic analysis: Streptavidin beads, trypsin, and access to an LC-MS/MS instrument.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of the DMSF inhibitor (and a vehicle control) for a predetermined time (e.g., 1-4 hours).

  • Probe Incubation: Add the alkyne-functionalized sulfonyl fluoride probe to the cells at a final concentration of 1-10 µM. Incubate for 30-60 minutes.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • Click Reaction: To a normalized amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail. Incubate for 1 hour at room temperature.

  • Sample Preparation for Analysis:

    • For In-gel Fluorescence: Add SDS-PAGE loading buffer to the samples, boil, and resolve on a polyacrylamide gel. Visualize the fluorescently labeled proteins using a gel scanner.

    • For Proteomic Analysis: Proceed with biotin-streptavidin enrichment of the probe-labeled proteins, on-bead digestion with trypsin, and subsequent analysis by LC-MS/MS.

  • Data Analysis:

    • In-gel Fluorescence: Quantify the fluorescence intensity of the protein band corresponding to the target of interest. Plot the intensity against the inhibitor concentration to determine the IC50 value.

    • Proteomic Analysis: Identify and quantify the enriched proteins. The relative abundance of the target protein in the inhibitor-treated samples compared to the control reflects the degree of target engagement.

Cellular Thermal Shift Assay (CETSA): A Biophysical Measure of Target Stabilization

CETSA is a powerful biophysical method that directly measures the binding of a ligand to its target protein in a cellular environment.[10] The principle is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[11]

When cells or cell lysates are heated, proteins begin to unfold and aggregate. The temperature at which 50% of the protein is denatured is its melting temperature (Tm). The binding of a ligand, including a covalent inhibitor like DMSF, can stabilize the protein's structure, leading to an increase in its Tm. This "thermal shift" is a direct indicator of target engagement.

CETSA_Workflow Start Treat Cells with DMSF or Vehicle Heat Heat Shock at Various Temperatures Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Fractions Lyse->Separate Quantify Quantify Soluble Target Protein Separate->Quantify Analyze Generate Melt Curves and Determine ΔTm Quantify->Analyze

Objective: To confirm the cellular target engagement of a DMSF inhibitor by measuring the thermal stabilization of its target protein.

Materials:

  • Cell line of interest

  • DMSF inhibitor stock solution (in DMSO)

  • PBS and lysis buffer

  • Thermal cycler or heating block

  • Centrifuge

  • Antibody specific to the target protein for Western blotting or ELISA

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the DMSF inhibitor at a saturating concentration and a vehicle control.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or a quantitative immunoassay like ELISA.

  • Data Analysis: For each temperature point, quantify the amount of soluble target protein. Normalize the data to the amount of protein at the lowest temperature (considered 100% soluble). Plot the percentage of soluble protein against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. The difference in the Tm between the two curves (ΔTm) represents the thermal shift induced by the inhibitor.[12]

Comparison of Target Engagement Methodologies

FeatureActivity-Based Protein Profiling (ABPP)Cellular Thermal Shift Assay (CETSA)
Principle Measures functional target occupancy through competition with a probe.Measures biophysical stabilization of the target protein upon ligand binding.
Readout Decrease in probe labeling (fluorescence or MS signal).Increase in protein thermal stability (ΔTm).
Requirement Requires a specific, clickable chemical probe for the target class.Requires a specific antibody for the target protein (for Western blot/ELISA).
Throughput Can be high-throughput, especially with fluorescent readouts.Traditional Western blot-based CETSA is low-throughput; high-throughput versions (e.g., HiBiT CETSA) are available.[13]
Information Gained Provides IC50 values in a cellular context; can be used for proteome-wide selectivity profiling.Confirms direct target binding; provides a measure of target stabilization (ΔTm).
Key Advantage Does not require a specific antibody; can identify novel targets.Does not require modification of the inhibitor.
Potential Limitation Probe synthesis can be challenging; probe may not perfectly mimic the inhibitor.Not all ligand binding events result in a measurable thermal shift.

Comparative Analysis of Sulfonyl Fluoride Inhibitors

When evaluating a new inhibitor like DMSF, it is crucial to compare its performance against established compounds. Phenylmethylsulfonyl fluoride (PMSF) is a widely used serine protease inhibitor and serves as a useful benchmark.

ParameterThis compound (DMSF)Phenylmethylsulfonyl fluoride (PMSF)
Structure Simple, small molecule.Contains a benzyl group, making it more sterically hindered.
Reactivity Generally considered a reactive sulfonyl fluoride.Known to be a potent, irreversible inhibitor of serine proteases.[14]
Selectivity Proteome-wide selectivity is not well-documented in publicly available literature.Primarily targets serine proteases, but can have off-target effects.[15]
Cell Permeability Expected to be cell-permeable due to its small size and lipophilicity.Cell-permeable.
Aqueous Stability Relatively stable in aqueous solutions.Has a short half-life in aqueous solutions.

Visualizing the Impact: DMSF Inhibition of a Representative Signaling Pathway

To illustrate the functional consequence of target engagement, consider the inhibition of a key signaling protease, such as a member of the caspase family involved in apoptosis. By covalently modifying and inactivating a specific caspase, a DMSF inhibitor could block the downstream signaling cascade, preventing cell death.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis DMSF DMSF Inhibitor DMSF->Caspase8 Inhibition

Conclusion and Future Directions

The robust assessment of target engagement is non-negotiable in the development of covalent inhibitors. For sulfonyl fluorides like DMSF, both Activity-Based Protein Profiling and the Cellular Thermal Shift Assay provide powerful, orthogonal approaches to confirm and quantify target interaction in a physiologically relevant setting.

While this guide provides a framework for these assessments, the field is continually evolving. The development of novel clickable probes, higher-throughput CETSA formats, and advanced proteomic techniques will further enhance our ability to characterize the on- and off-target effects of these potent inhibitors.[16] As we continue to expand the druggable proteome, the rigorous application of these target engagement methodologies will be paramount to the successful translation of promising molecules into effective therapeutics.

References

A Senior Application Scientist's Guide to Sulfonyl Fluoride Reactivity with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Warhead in Chemical Biology

In the landscape of chemical biology and drug discovery, the pursuit of selective and stable covalent modification of proteins is a central theme. While traditional electrophiles have often focused on the uniquely nucleophilic cysteine, the low abundance and frequent absence of this residue in binding pockets of interest have spurred the exploration of alternative reactive groups. Enter the sulfonyl fluorides (SFs), a class of electrophiles that have rapidly gained prominence as "privileged warheads."[1][2] Their remarkable balance of aqueous stability and reactivity towards a broader range of nucleophilic amino acid residues makes them powerful tools for covalent enzyme inhibition, target identification, and the development of novel therapeutics.[1][2][3]

This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive comparison of the reactivity of sulfonyl fluorides with different amino acids. We will delve into the mechanistic underpinnings of this reactivity, present supporting experimental data, and provide actionable protocols to empower your own research endeavors.

The Reactivity Landscape: A Tale of Nucleophilicity and Microenvironment

The reactivity of a sulfonyl fluoride towards an amino acid side chain is not a simple, one-size-fits-all equation. It is a nuanced interplay of the intrinsic nucleophilicity of the amino acid, the electronic and steric properties of the sulfonyl fluoride, and, crucially, the local protein microenvironment.[4][5] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a desirable level of "tunable" reactivity, allowing for the design of probes and inhibitors with enhanced selectivity.[4][6]

Key Amino Acid Targets: A Comparative Overview

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, with varying degrees of efficiency and adduct stability.[2][7] The primary targets include tyrosine, lysine, histidine, serine, and threonine.[2][8]

Amino AcidNucleophilic GroupGeneral Reactivity with Sulfonyl FluoridesAdduct StabilityKey Considerations
Tyrosine Phenolic hydroxyl (-OH)HighStableReactivity is significantly enhanced by a basic microenvironment that facilitates deprotonation of the hydroxyl group.[5][9]
Lysine Epsilon-amino (-NH2)Moderate to HighStableThe reactivity is dependent on the pKa of the lysine side chain, which can be influenced by the local protein environment.[4][6]
Histidine Imidazole ringModerateVariableCan be targeted, but the stability of the resulting adduct can be context-dependent.[6][10]
Serine Hydroxyl (-OH)Moderate (Context-Dependent)StableA classic target for sulfonyl fluoride-based protease inhibitors, particularly within catalytic triads that enhance its nucleophilicity.[9][11]
Threonine Hydroxyl (-OH)Moderate (Context-Dependent)StableSimilar to serine, its reactivity is highly dependent on the protein microenvironment.[2][8]
Cysteine Thiol (-SH)High (but adducts are often unstable)UnstableWhile the initial reaction can be rapid, the resulting thio-sulfonate ester is prone to hydrolysis, making sulfonyl fluorides generally unsuitable for durable cysteine targeting.[4][6]
The Governing Principles of Reactivity

The decision to employ a sulfonyl fluoride-based probe or inhibitor hinges on understanding the factors that govern its reactivity.

  • Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl fluoride moiety is paramount. Electron-withdrawing groups on the aryl ring of an arylsulfonyl fluoride will increase its reactivity, while electron-donating groups will decrease it.[4] This principle allows for the fine-tuning of reactivity to match the demands of a specific biological system.[4]

  • Steric Hindrance: The accessibility of the sulfonyl fluoride to the target amino acid residue plays a critical role. Bulky substituents near the reactive center on either the sulfonyl fluoride or the protein can impede the reaction.

  • The Protein Microenvironment: This is arguably the most critical and fascinating aspect of sulfonyl fluoride reactivity. The local environment of a binding pocket can dramatically influence the nucleophilicity of an amino acid side chain.[5] For instance, the proximity of a basic residue like histidine or arginine can deprotonate a nearby tyrosine, rendering it a much more potent nucleophile.[5] This "context-dependent" reactivity is a key advantage of sulfonyl fluorides, enabling a higher degree of target specificity.[2]

  • Hydrolytic Stability: A crucial consideration in any aqueous biological experiment is the stability of the probe to hydrolysis. Highly reactive sulfonyl fluorides are often more susceptible to hydrolysis, which can lead to off-target effects and a reduced effective concentration.[4] Therefore, a balance must be struck between reactivity towards the target amino acid and stability in the experimental buffer.[10]

Visualizing the Reaction: Mechanism and Workflow

To better understand the process of covalent modification by sulfonyl fluorides, let's visualize the key steps.

Sulfonyl_Fluoride_Reaction cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Probe Sulfonyl Fluoride Probe Complex Probe-Protein Complex Proximity & Orientation Probe->Complex Reversible Binding Protein Target Protein Modified_Protein Covalently Modified Protein Stable Adduct Complex->Modified_Protein Sulfur(VI)-Fluoride Exchange (SuFEx)

Caption: A simplified workflow of protein modification by a sulfonyl fluoride probe.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers looking to investigate the reactivity of sulfonyl fluorides.

Protocol 1: Assessing the Reactivity of a Sulfonyl Fluoride with Amino Acid Analogs

This experiment provides a baseline understanding of the intrinsic reactivity of a sulfonyl fluoride with individual amino acids in a controlled environment.

Materials:

  • Sulfonyl fluoride of interest

  • N-acetyl-L-tyrosine

  • Nα-acetyl-L-lysine

  • N-acetyl-L-histidine

  • N-acetyl-L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare stock solutions of the sulfonyl fluoride (10 mM in DMSO) and each N-acetyl amino acid (100 mM in the respective PBS buffer).

  • In separate microcentrifuge tubes, mix the sulfonyl fluoride stock solution with each amino acid stock solution to final concentrations of 1 mM and 10 mM, respectively.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a 50 µL aliquot of each reaction mixture by adding it to 50 µL of 1% TFA in ACN.

  • Analyze the quenched samples by HPLC to monitor the disappearance of the sulfonyl fluoride peak and the appearance of the amino acid adduct peak.

  • Calculate the pseudo-first-order rate constants for each reaction.

Expected Outcome: This experiment will provide quantitative data on the relative reactivity of the sulfonyl fluoride with different amino acids under physiological pH conditions.

Protocol 2: Chemoproteomic Profiling of a Sulfonyl Fluoride Probe in Cell Lysate

This workflow allows for the identification of protein targets of a sulfonyl fluoride probe in a complex biological sample.

Chemoproteomics_Workflow Lysate Cell Lysate Preparation Incubation Incubate with SF-alkyne Probe Lysate->Incubation Click Biotinylation via Click Chemistry Incubation->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Data Analysis & Target ID MS->Analysis

Caption: A general workflow for target identification using a sulfonyl fluoride probe.

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Sulfonyl fluoride probe with a bioorthogonal handle (e.g., an alkyne or azide)

  • Biotin-azide or biotin-alkyne for click chemistry

  • Copper(II) sulfate, TBTA, and sodium ascorbate (for CuAAC click chemistry)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Prepare cell lysate from the chosen cell line.

  • Treat the lysate with the sulfonyl fluoride probe at a predetermined concentration and incubate for a specific time.

  • Perform a click chemistry reaction to attach biotin to the probe-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform an on-bead tryptic digest to release peptides.

  • Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.

Expected Outcome: This experiment will provide a list of potential protein targets for the sulfonyl fluoride probe, offering valuable insights into its biological activity.

Concluding Remarks: A Versatile Tool with a Bright Future

Sulfonyl fluorides have firmly established themselves as a versatile and powerful class of electrophiles in the chemical biologist's toolkit.[1][12] Their unique reactivity profile, which extends beyond cysteine to other nucleophilic residues, opens up new avenues for probing protein function and developing novel covalent therapeutics.[6][13] By understanding the principles that govern their reactivity and by employing robust experimental workflows, researchers can harness the full potential of sulfonyl fluorides to advance our understanding of complex biological systems.

References

A Researcher's Guide to Covalent Probes: A Cross-Reactivity Analysis of Dimethylsulfamoyl Fluoride (DMSF) and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the precise interrogation of protein function is paramount. Covalent chemical probes have emerged as indispensable tools for identifying and characterizing protein targets, offering a means to form stable bonds with specific amino acid residues. Among these, probes featuring a sulfonyl fluoride (SF) warhead have garnered significant attention for their unique reactivity profile, extending beyond the canonical cysteine to engage a broader range of nucleophilic residues.

This guide provides an in-depth comparative analysis of Dimethylsulfamoyl fluoride (DMSF)-based probes and their alternatives. We will delve into the underlying principles of their reactivity, present supporting experimental data to objectively compare their performance, and provide detailed protocols to empower researchers in their own investigations. Our focus is on enabling a rational selection of the appropriate tool for robust and reliable chemoproteomic studies.

The Rise of Sulfonyl Fluoride Probes: Beyond Cysteine

For years, the field of covalent chemical biology was heavily focused on targeting cysteine, a relatively rare and highly nucleophilic amino acid. However, the desire to expand the "druggable" proteome has driven the development of probes that can target other nucleophilic residues. Sulfonyl fluorides have risen to this challenge, demonstrating the ability to react with serine, threonine, lysine, tyrosine, and histidine in a context-dependent manner.[1][2][3][4] This versatility has opened new avenues for inhibitor development and target discovery.

The reactivity of the sulfonyl fluoride warhead is not absolute; it is finely tuned by the protein's local microenvironment.[3] This "context-dependent" reactivity is a double-edged sword: it allows for exquisite selectivity in some cases but can also lead to unexpected cross-reactivity. Therefore, a thorough understanding of a probe's selectivity profile is critical for the accurate interpretation of experimental results.

The Contenders: A Comparative Overview

This guide focuses on the cross-reactivity analysis of a representative this compound (DMSF) probe against two key alternatives: an Arylsulfonyl fluoride probe and an Arylfluorosulfate probe.

Probe TypeRepresentative StructureKey Characteristics
This compound (DMSF) Probe Alkyne-Linker-N(CH₃)₂SO₂FBelongs to the sulfamoyl fluoride class; generally considered to have lower intrinsic reactivity compared to arylsulfonyl fluorides.[5]
Arylsulfonyl Fluoride Probe Alkyne-Linker-Ph-SO₂FA widely used class of SF probes; demonstrates broad reactivity towards various nucleophilic residues.
Arylfluorosulfate Probe Alkyne-Linker-Ph-OSO₂FGenerally less reactive than arylsulfonyl fluorides due to the additional oxygen atom, which can lead to altered selectivity.[5][6]

The inclusion of an alkyne handle in these probes is a strategic design choice that enables "clickable" chemistry. This bioorthogonal reaction allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorophore for imaging, after the probe has labeled its protein targets. This two-step approach is crucial for many activity-based protein profiling (ABPP) workflows.

Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The covalent modification of proteins by sulfonyl fluoride probes proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. A nucleophilic amino acid residue in a protein binding pocket attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfamate linkage.

SuFEx_Mechanism cluster_0 Protein Active Site cluster_1 Sulfonyl Fluoride Probe cluster_2 Covalent Adduct Protein_Nuc Protein-Nucleophile (e.g., Ser, Tyr, Lys) Probe R-SO₂-F Protein_Nuc->Probe Nucleophilic Attack Adduct Protein-Nucleophile-SO₂-R + F⁻ Probe->Adduct ABPP_Workflow cluster_0 Step 1: Proteome Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Enrichment cluster_3 Step 4: Proteomics proteome Cell Lysate probe Alkyne-tagged Probe (DMSF, Aryl-SF, or Aryl-FS) proteome->probe Incubate labeled_proteome Labeled Proteome probe->labeled_proteome reporter Azide-Biotin labeled_proteome->reporter CuAAC biotinylated_proteome Biotinylated Proteome reporter->biotinylated_proteome streptavidin Streptavidin Beads biotinylated_proteome->streptavidin Capture enriched_proteins Enriched Proteins streptavidin->enriched_proteins digest On-bead Digestion (Trypsin) enriched_proteins->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Protein ID & Quant) lcms->data DMSF_Probe_Synthesis Start Propargylamine Step1 React with N,N-Dimethylsulfamoyl chloride Start->Step1 Intermediate N-propargyl-N,N-dimethylsulfamide Step1->Intermediate Step2 Fluorination (e.g., with KF) Intermediate->Step2 Final_Product Alkyne-DMSF Probe Step2->Final_Product

References

A Comparative Guide to Electrolyte Additives: Dimethyl Sulfone (DMSF) vs. Lithium Bis(fluorosulfonyl)imide (LiFSI)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of higher energy density and safer lithium-ion batteries, the role of electrolyte additives has become paramount. This guide provides a comprehensive comparison of two prominent additives: the established high-performer, Lithium Bis(fluorosulfonyl)imide (LiFSI), and an emerging challenger, Dimethyl Sulfone (DMSF). While LiFSI is renowned for its ability to form a robust, LiF-rich Solid Electrolyte Interphase (SEI) that enhances cycling stability, it is often plagued by aluminum current collector corrosion at high voltages. DMSF, a member of the sulfone family, offers the promise of high-voltage stability and improved safety, though its mechanism and performance in lithium-ion systems are still being fully elucidated. This guide will delve into the mechanistic actions, comparative performance data, and experimental protocols for evaluating these two critical components, empowering researchers to make informed decisions for their specific battery development needs.

Introduction: The Critical Role of Electrolyte Additives in High-Performance Lithium-Ion Batteries

Standard carbonate-based electrolytes in lithium-ion batteries suffer from a narrow electrochemical stability window, limiting the use of high-voltage cathode materials and, consequently, the achievable energy density.[1] Furthermore, the repeated stripping and plating of lithium ions can lead to electrolyte decomposition and the formation of an unstable SEI on the anode, resulting in capacity fade and safety concerns. Electrolyte additives are introduced in small quantities to address these issues by preferentially reacting at the electrode-electrolyte interface to form a stable, ionically conductive, and electronically insulating passivation layer.[1] An ideal additive should contribute to a stable SEI and Cathode Electrolyte Interphase (CEI), widen the electrochemical stability window, enhance ionic conductivity, and improve the overall safety of the cell.

Contender Profile 1: Lithium Bis(fluorosulfonyl)imide (LiFSI) - The Established High-Performer

LiFSI has garnered significant attention as a highly effective electrolyte additive and, in some cases, as a primary salt. Its popularity stems from a unique combination of properties that address several key challenges in modern lithium-ion batteries.

Mechanism of Action: The LiF-Rich Interphase

The primary advantage of LiFSI lies in its ability to form a thin, uniform, and mechanically robust SEI on the anode surface.[2] Through electrochemical reduction, the FSI⁻ anion decomposes to form a high concentration of lithium fluoride (LiF). This LiF-rich SEI is highly desirable due to its excellent electronic insulation and good Li⁺ ion conductivity, which effectively suppresses further electrolyte decomposition and minimizes the growth of lithium dendrites.[3]

Caption: LiFSI reduction at the anode surface to form a LiF-rich SEI.

Key Performance Attributes
  • High Ionic Conductivity: Electrolytes containing LiFSI often exhibit higher ionic conductivity compared to those with the conventional LiPF₆ salt, particularly at low temperatures.[4] This is attributed to the lower association of the FSI⁻ anion with Li⁺ ions.

  • Enhanced Cycling Stability: The formation of a stable LiF-rich SEI leads to significantly improved long-term cycling performance and higher coulombic efficiencies.[3]

  • Superior Thermal Stability: LiFSI possesses greater thermal stability than LiPF₆, which starts to decompose at around 80°C. LiFSI is stable up to 200°C, enhancing the safety profile of the battery at elevated temperatures.

  • Improved Low-Temperature Performance: The higher ionic conductivity of LiFSI-containing electrolytes contributes to better battery performance in cold environments.[2]

Known Challenges

The primary drawback of LiFSI is its propensity to corrode the aluminum current collector at the cathode, especially at potentials above 3.8 V.[5] This corrosion leads to capacity fading and can be a significant impediment to its use in high-voltage cells. Research has shown that this issue can be mitigated by using higher concentrations of LiFSI or by introducing other additives that form a protective layer on the aluminum surface.[6]

Contender Profile 2: Dimethyl Sulfone (DMSF) - The Emerging Challenger

Dimethyl sulfone (DMSF) is a member of the sulfone family of organic compounds, which are known for their high oxidative stability. This property makes them attractive candidates for use in high-voltage lithium-ion batteries.[7] While not as extensively studied as LiFSI, DMSF is gaining interest as a co-solvent or additive to enhance specific performance and safety characteristics.

Mechanism of Action: A Focus on Stability and Safety

As a sulfone, DMSF is electrochemically more stable at high potentials compared to conventional carbonate solvents.[8] Its proposed mechanism as an additive involves contributing to the formation of a stable CEI on the cathode surface, thereby preventing the oxidative decomposition of the main electrolyte components at high voltages. On the anode side, while the specific composition of the SEI formed with DMSF is less defined than that of LiFSI, it is believed to participate in creating a passivation layer that can improve cycling stability.[9]

Caption: Proposed involvement of DMSF in the formation of a stable SEI.

Key Performance Attributes
  • High-Voltage Stability: Sulfone-based electrolytes, in general, exhibit a wider electrochemical window, making them suitable for use with high-voltage cathodes.[10][11]

  • Improved Safety: DMSF has a high flash point (above 140°C), which significantly enhances the thermal safety of the electrolyte when used as a co-solvent.[12]

  • Enhanced Cycling Performance: Studies on potassium-ion batteries have shown that the addition of DMSF can lead to improved coulombic efficiency and capacity retention, attributed to the formation of a stable SEI and reduced charge transfer resistance.[13][14] Similar benefits are anticipated in lithium-ion systems.

Current Research Gaps and Potential

A primary challenge for sulfone-based electrolytes, including those with DMSF, is their higher viscosity compared to carbonate electrolytes, which can lead to lower ionic conductivity.[15] Furthermore, their compatibility with graphite anodes can be poor, often requiring the use of other additives like fluoroethylene carbonate (FEC) to ensure the formation of a stable SEI.[15] More research is needed to fully understand the composition and properties of the SEI formed in the presence of DMSF in lithium-ion batteries and to obtain direct comparative performance data against established additives like LiFSI.

Head-to-Head Comparison: DMSF vs. LiFSI

FeatureDimethyl Sulfone (DMSF)Lithium Bis(fluorosulfonyl)imide (LiFSI)
Primary Function High-voltage stability, safety enhancementSEI formation, improved conductivity
Mechanism of Action Contributes to a stable CEI at high voltages; participates in SEI formation.Forms a robust, LiF-rich SEI on the anode.
Ionic Conductivity Generally lower in sulfone-based electrolytes due to higher viscosity.[15]Higher than conventional LiPF₆ electrolytes, especially at low temperatures.[4]
Electrochemical Stability High oxidative stability, suitable for high-voltage applications.[7][8]Good, but Al corrosion is a concern at high voltages.[5]
Cycling Performance Improves coulombic efficiency and capacity retention.[13]Significantly enhances long-term cycling stability.[3]
Safety Characteristics High flash point, improves thermal safety.[12]High thermal stability (up to 200°C).
Key Advantage High-voltage compatibility and improved safety.Formation of a highly effective LiF-rich SEI.
Main Drawback Higher viscosity leading to lower ionic conductivity; graphite compatibility issues.[15]Corrosion of aluminum current collector at high potentials.[5]

Experimental Protocols

Electrolyte Preparation and Cell Assembly Workflow

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis start Start: Define Electrolyte Composition drying Dry Solvents and Salts start->drying mixing Mix Components in Glovebox drying->mixing cell_assembly Assemble Coin Cells (e.g., 2032) mixing->cell_assembly formation Formation Cycling (e.g., C/20) cell_assembly->formation cv Cyclic Voltammetry (CV) for Stability Window formation->cv eis Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance cv->eis cycling Long-Term Galvanostatic Cycling (e.g., C/2) eis->cycling disassembly Disassemble Cells in Glovebox cycling->disassembly sem SEM for Morphology disassembly->sem xps XPS for SEI/CEI Composition disassembly->xps caption Fig. 3: Workflow for evaluating electrolyte additives.

Caption: A typical experimental workflow for the evaluation of electrolyte additives.

Detailed Methodology for Key Experiments
  • Electrolyte Preparation:

    • All solvents (e.g., ethylene carbonate, dimethyl carbonate) and salts (e.g., LiPF₆, LiFSI, DMSF) should be of battery-grade purity and dried under vacuum at an appropriate temperature before use to minimize water content (< 20 ppm).

    • Electrolytes are prepared by dissolving the salt and additive(s) in the solvent mixture inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Cell Assembly:

    • Standard 2032-type coin cells are assembled in an argon-filled glovebox.

    • A typical cell consists of a cathode (e.g., NMC, LFP), a separator (e.g., Celgard), a lithium metal or graphite anode, and the prepared electrolyte.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Performed using a three-electrode setup with lithium metal as the reference and counter electrodes and a glassy carbon or platinum working electrode. The scan rate is typically slow (e.g., 0.1-1 mV/s) to accurately determine the electrochemical stability window of the electrolyte.

    • Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge and after a set number of cycles to probe the evolution of the interfacial resistance. The frequency range is typically from 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

    • Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., C/10, C/2, 1C) within a specific voltage window to evaluate capacity retention, coulombic efficiency, and rate capability.

Conclusion and Future Outlook

The choice between DMSF and LiFSI as an electrolyte additive is highly dependent on the specific application and performance targets.

  • LiFSI remains the additive of choice for applications where long cycle life and high ionic conductivity are critical, especially at lower to moderate voltages or when measures are taken to protect the aluminum current collector. Its well-understood mechanism and proven track record make it a reliable option for enhancing the performance of various anode materials.

  • DMSF presents a compelling case for high-voltage applications where the oxidative stability of the electrolyte is a primary concern. Its contribution to improved safety is also a significant advantage. However, the challenges of lower ionic conductivity and the need for co-additives to ensure graphite compatibility must be addressed.

Future research should focus on direct comparative studies of DMSF and LiFSI under identical conditions to provide a clearer quantitative assessment of their respective merits. Furthermore, exploring the synergistic effects of combining DMSF and LiFSI, potentially with other additives, could unlock new avenues for developing electrolytes that offer both high performance and enhanced safety for the next generation of lithium-ion batteries.

References

A Senior Application Scientist's Guide to the In Vitro Validation of Covalent Peptide Inhibitors Using Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed guide on the in vitro validation of covalent peptide inhibitors that utilize sulfonyl fluoride (SF) electrophiles. In the landscape of drug discovery, the pursuit of high-potency, selective, and durable target engagement has led to a renaissance of covalent inhibitors. Among the arsenal of chemical warheads, sulfonyl fluorides have carved out a unique and powerful niche. This guide moves beyond simple protocols; it is designed to provide you, a fellow scientist, with the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing your novel peptide inhibitors.

The Strategic Advantage of Sulfonyl Fluorides in Covalent Inhibition

Covalent inhibitors function through a two-step mechanism: an initial, reversible binding event driven by non-covalent interactions (characterized by the inhibition constant, KI), followed by the formation of a stable, irreversible covalent bond (characterized by the rate of inactivation, kinact). The overall efficiency of this process is best described by the second-order rate constant, kinact/KI.[1][2]

While traditional covalent chemistry has heavily focused on targeting cysteine residues with warheads like acrylamides, this limits the druggable proteome as many protein binding sites lack an accessible cysteine.[3][4] Sulfonyl fluorides elegantly expand this scope. Their privileged reactivity profile allows them to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, and, notably, tyrosine.[4][5][6] This unique reactivity, proceeding through a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, opens up new avenues for targeting previously intractable proteins.[7][8]

G cluster_0 Mechanism of Covalent Inhibition via Sulfonyl Fluoride A Peptide-SO2F (Inhibitor) C Reversible E-I Complex A->C KI (Binding Affinity) B Target Protein (e.g., Tyr, Lys, Ser) D Covalent E-I Adduct (Irreversible) C->D kinact (Inactivation Rate) G cluster_1 In Vitro Validation Workflow Kinetic 1. Kinetic Analysis (Determine kinact/KI) MassSpec 2. Target Engagement Confirmation (Intact Protein MS) Kinetic->MassSpec Confirm Covalency Selectivity 3. Selectivity Profiling (Competitive ABPP) MassSpec->Selectivity Assess Specificity Cellular 4. Cellular Target Engagement (e.g., UPLC-MRM MS) Selectivity->Cellular Translate to Cells

References

A Comparative Guide to Sulfonyl Fluoride and Fluorosulfate Probes for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical biology and drug discovery, the precise and selective covalent modification of proteins is a cornerstone for elucidating biological function and designing next-generation therapeutics. Among the electrophilic warheads employed for this purpose, sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-O-SO₂F) have risen to prominence as exceptionally versatile tools. This guide offers a comprehensive, data-driven comparison of these two classes of covalent probes, delving into their reactivity, selectivity, and practical applications to empower researchers, scientists, and drug development professionals in their quest for novel biological insights and therapeutic interventions.

The Dawn of a New Era in Covalent Probing: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The resurgence of interest in sulfonyl fluoride and fluorosulfate probes can be largely attributed to the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] This click chemistry paradigm is centered on the remarkable stability of the S(VI)-F bond, which remains largely inert in biological milieus until it encounters a suitably nucleophilic amino acid residue within the unique microenvironment of a protein's binding pocket.[1][2] This "dormant" reactivity allows for exquisite context-dependent protein labeling, minimizing off-target effects and maximizing the potential for selective covalent modification.[1]

Sulfonyl Fluorides (R-SO₂F): The Versatile Veterans

Sulfonyl fluorides are a well-established class of covalent probes with a rich history in chemical biology, most notably as serine protease inhibitors.[3][4] Their utility, however, extends far beyond this initial application, with a demonstrated ability to react with a wide array of nucleophilic amino acid residues.

Reactivity and Selectivity

The reactivity of sulfonyl fluorides is a key feature that underpins their broad applicability. They are known to form stable covalent adducts with serine, threonine, tyrosine, lysine, and histidine residues.[3][5][6][7] This multi-targeting capability makes them powerful tools for activity-based protein profiling (ABPP) and for the discovery of novel druggable sites on proteins. The selectivity of a sulfonyl fluoride probe is not solely dictated by the warhead itself, but also by the scaffold to which it is attached. A high-affinity ligand can deliver the sulfonyl fluoride warhead to a specific protein, where it can then react with a proximal nucleophilic residue.

Stability

While generally stable in aqueous solutions, the stability of sulfonyl fluorides can be influenced by their substitution pattern and the pH of the environment.[8] For instance, some sulfonyl fluorides have been shown to be more susceptible to hydrolysis than their fluorosulfate counterparts.[8] This is a critical consideration for in vivo applications, where long-term stability is often required.

Fluorosulfates (R-O-SO₂F): The Rise of a Tyrosine-Targeting Specialist

Fluorosulfates have emerged as a powerful subclass of SuFEx probes, offering a distinct and highly valuable reactivity profile that complements that of sulfonyl fluorides.

Reactivity and Selectivity

The defining characteristic of fluorosulfates is their pronounced selectivity for tyrosine and lysine residues.[8] This preference is attributed to the electronic properties of the fluorosulfate group, which, while generally less reactive than the sulfonyl fluoride, is highly effective at targeting the nucleophilic phenolate of tyrosine and the ε-amino group of lysine.[8][9] This unique selectivity has opened the door to targeting protein classes that were previously challenging to address with covalent probes, such as protein tyrosine phosphatases and kinases.[10]

Stability

A key advantage of fluorosulfates is their enhanced stability compared to many sulfonyl fluorides.[9][10] The additional oxygen atom in the fluorosulfate moiety attenuates the electrophilicity of the sulfur center, rendering them more resistant to hydrolysis and other modes of degradation.[9][10] This increased stability is particularly beneficial for in vivo studies and for the development of covalent drugs with improved pharmacokinetic properties.

Head-to-Head Comparison: Sulfonyl Fluoride vs. Fluorosulfate

FeatureSulfonyl Fluoride (R-SO₂F)Fluorosulfate (R-O-SO₂F)
Primary Targets Serine, Threonine, Tyrosine, Lysine, Histidine[3][5][6][7]Tyrosine, Lysine[8]
Reactivity Generally higherGenerally lower, more selective[9][11]
Stability Moderate to high, context-dependent[8]High, generally more stable than sulfonyl fluorides[9][10]
Key Applications Broad-spectrum ABPP, serine protease inhibition, targeting diverse nucleophiles[3][12]Tyrosine- and lysine-centric proteomics, targeting kinases and phosphatases[10]
Synthetic Accessibility Well-established methods, can be challenging for certain scaffolds[10]Readily synthesized from phenols using sulfuryl fluoride[8]

Visualizing the Mechanisms and Workflows

G cluster_0 Reaction Mechanisms cluster_1 Experimental Workflow Sulfonyl Fluoride Sulfonyl Fluoride Serine/Threonine/Tyrosine/Lysine/Histidine Serine/Threonine/Tyrosine/Lysine/Histidine Sulfonyl Fluoride->Serine/Threonine/Tyrosine/Lysine/Histidine Covalent Modification Fluorosulfate Fluorosulfate Tyrosine/Lysine Tyrosine/Lysine Fluorosulfate->Tyrosine/Lysine Covalent Modification Protein Sample Protein Sample Probe Incubation Probe Incubation Protein Sample->Probe Incubation SDS-PAGE SDS-PAGE Probe Incubation->SDS-PAGE Affinity Purification Affinity Purification Probe Incubation->Affinity Purification In-Gel Fluorescence In-Gel Fluorescence SDS-PAGE->In-Gel Fluorescence Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: A simplified representation of the reaction mechanisms and a typical experimental workflow for sulfonyl fluoride and fluorosulfate probes.

Experimental Protocols: A Guide to Practice

The successful application of these probes requires careful experimental design and execution. Below is a generalized protocol for activity-based protein profiling using either a sulfonyl fluoride or fluorosulfate probe.

Protocol: Activity-Based Protein Profiling (ABPP) in Cell Lysate
  • Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl and 1% NP-40) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in the lysis buffer.

    • Add the sulfonyl fluoride or fluorosulfate probe (from a DMSO stock) to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C. The optimal concentration and incubation time should be determined empirically for each probe and protein target.

    • Causality: This incubation step allows the covalent probe to selectively react with its target proteins within the complex proteome of the cell lysate.

  • Sample Analysis by SDS-PAGE and In-Gel Fluorescence:

    • Terminate the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore on the probe.

    • Self-Validation: The presence of distinct fluorescent bands that are not present in a vehicle-treated control sample validates the successful and selective labeling of proteins by the probe.

  • Target Identification by Mass Spectrometry (Optional):

    • For identification of labeled proteins, the probe should contain a biotin handle for affinity purification.

    • After labeling, capture the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins and identify them by LC-MS/MS.

Choosing the Right Probe for Your Research

The decision to use a sulfonyl fluoride or a fluorosulfate probe should be driven by the specific biological question being addressed.

  • For broad profiling of multiple nucleophilic residues or when targeting serine proteases, a sulfonyl fluoride probe may be the preferred choice.

  • When specifically targeting tyrosine or lysine residues, or when enhanced in vivo stability is a priority, a fluorosulfate probe is likely to be more suitable.

The continued development of novel scaffolds and a deeper understanding of the factors governing the reactivity and selectivity of these privileged warheads will undoubtedly lead to the creation of even more powerful tools for chemical biology and drug discovery.

References

A Comparative Guide to the Selectivity of Dimethylsulfamoyl Fluoride for Lysine vs. Tyrosine Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethylsulfamoyl Fluoride as a Covalent Tool

This compound (DMSF) is a small, reactive electrophilic compound belonging to the sulfonyl fluoride class of reagents.[1] While historically used in organic synthesis, its utility in chemical biology and drug discovery has grown significantly.[2][3] DMSF and related sulfur(VI) fluorides are increasingly employed as "warheads" in the design of covalent inhibitors and chemical probes due to their unique reactivity profile.[4][5] They possess a favorable balance of stability in aqueous solutions and a "context-dependent" reactivity towards several nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[3][5][6] This guide provides an in-depth comparison of the selectivity of DMSF for lysine versus tyrosine residues, offering experimental insights and practical protocols for its application.

The core of DMSF's utility lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process where a nucleophilic amino acid side chain attacks the electrophilic sulfur center, displacing the fluoride leaving group.[4][7] This forms a highly stable covalent bond—a sulfonamide with lysine or a sulfonate ester with tyrosine—effectively and irreversibly modifying the target protein.[4][6] Understanding the selectivity of this reaction is paramount for designing targeted covalent inhibitors and precisely mapping protein interactions.

The Mechanistic Basis of Reactivity: Lysine vs. Tyrosine

The reaction of DMSF with either lysine or tyrosine proceeds via a nucleophilic attack on the sulfur atom of the sulfamoyl fluoride moiety. The key difference in reactivity stems from the distinct nucleophilicity and pKa of the respective amino acid side chains.

  • Lysine: The reactive group is the ε-amino group (-NH2). For this group to be nucleophilic, it must be in its unprotonated, free-base form. The pKa of the lysine side chain is approximately 10.5 in solution, meaning that at physiological pH (~7.4), it is predominantly in its protonated, non-nucleophilic ammonium form (-NH3+).[8] However, the local microenvironment within a protein can significantly lower the pKa of a specific lysine residue, increasing its nucleophilicity and making it susceptible to modification.[8] The reaction is highly pH-dependent, with reactivity increasing in more basic conditions where a larger fraction of lysine amines are deprotonated.[8]

  • Tyrosine: The reactive group is the hydroxyl group (-OH) of the phenol side chain. Similar to lysine, this group must be deprotonated to its phenoxide form (-O-) to act as a potent nucleophile. The pKa of the tyrosine side chain is around 10.5.[9] Consequently, its reactivity is also enhanced at a slightly basic pH.[10] Studies on SuFEx-mediated cyclization of peptides have found optimal conditions in mildly basic aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.8.[7]

The general mechanism for both reactions is illustrated below:

Mechanism cluster_lysine Lysine Modification cluster_tyrosine Tyrosine Modification Lys_NH2 Protein-Lys-NH₂ Transition_L Transition State Lys_NH2->Transition_L Nucleophilic Attack DMSF_L DMSF (CH₃)₂NSO₂F DMSF_L->Transition_L Product_L Protein-Lys-NH-SO₂N(CH₃)₂ (Stable Sulfonamide) Transition_L->Product_L Fluoride leaving HF_L H-F Transition_L->HF_L Tyr_OH Protein-Tyr-O⁻ Transition_T Transition State Tyr_OH->Transition_T Nucleophilic Attack DMSF_T DMSF (CH₃)₂NSO₂F DMSF_T->Transition_T Product_T Protein-Tyr-O-SO₂N(CH₃)₂ (Stable Sulfonate Ester) Transition_T->Product_T Fluoride leaving F_T F⁻ Transition_T->F_T

Caption: General mechanism of DMSF with lysine and tyrosine.

Quantitative Comparison of Reactivity

A comprehensive study profiling a panel of S(VI)-F electrophiles against N-acyl-protected amino acids demonstrated a clear reactivity trend.[6] The study, conducted at pH 8.0, found that the reaction with N-acetyltyrosine (N-Ac-Tyr) was approximately twice as fast as the reaction with Nα-acetyllysine (Nα-Ac-Lys).[6] This suggests an intrinsic preference for tyrosine over lysine under these conditions, likely due to a combination of the phenoxide's nucleophilicity and the specific reaction conditions.

Amino AcidRelative Reactivity (vs. Lysine)Resulting LinkageStability
Lysine 1xSulfonamideVery High[11]
Tyrosine ~2xSulfonate EsterHigh[7]
Data extrapolated from studies on analogous sulfur(VI) fluorides.[6]

It is crucial to understand that in the context of a folded protein, this intrinsic reactivity is heavily modulated by the local microenvironment. Factors such as solvent accessibility, the proximity of acidic or basic residues that can alter local pH, and the precise orientation of the residue within a binding pocket can dramatically enhance the reactivity of a specific lysine or tyrosine, leading to high selectivity for a particular site.[9] This "context-dependent" reactivity is a key feature exploited in the design of targeted covalent inhibitors.[5]

Comparative Analysis with Alternative Reagents

To fully appreciate the utility of DMSF, it is helpful to compare it with other commonly used reagents for lysine and tyrosine modification.

Reagent ClassTarget ResidueAdvantagesDisadvantages
This compound (DMSF) Lysine, TyrosineGood aqueous stability[3], reacts with multiple nucleophiles, forms highly stable adducts.[4][7]Reactivity can be lower than more aggressive reagents; selectivity is context-dependent.
N-Hydroxysuccinimide (NHS) Esters LysineHigh reactivity, commercially available, forms stable amide bonds.Prone to hydrolysis, especially at higher pH; can be less selective in proteins with many accessible lysines.
Diazonium Salts TyrosineHigh reactivity, can achieve high conversion rates, selective for tyrosine.[12][13]Can have side reactions with histidine and cysteine[13], often require in situ preparation, potential stability issues.[13]

DMSF vs. NHS Esters for Lysine Modification: NHS esters are highly reactive acylating agents that rapidly form stable amide bonds with the primary amines of lysine residues. However, their high reactivity is a double-edged sword, as they are also highly susceptible to hydrolysis in aqueous buffers, which can lead to lower labeling efficiency and requires careful control of reaction conditions.[14] In contrast, sulfamoyl fluorides like DMSF exhibit greater stability in aqueous buffers, allowing for longer reaction times if necessary and potentially better control over the extent of labeling.[3]

DMSF vs. Diazonium Salts for Tyrosine Modification: Diazonium salts are classic reagents for tyrosine modification, reacting via an electrophilic aromatic substitution to form a stable azo linkage.[12][15] They can be highly efficient and selective for tyrosine.[13] However, their application can be limited by their potential for side reactions with other residues like histidine and cysteine, and many diazonium reagents are unstable and must be prepared immediately before use.[12][13] DMSF, via the SuFEx reaction, offers a different mechanism that forms a stable sulfonate ester and generally exhibits good stability, making it a more user-friendly option.[7]

Experimental Protocols

The following protocols provide a framework for utilizing DMSF to probe lysine and tyrosine reactivity and for analyzing the results.

Protocol 1: DMSF Labeling of a Purified Protein

This protocol outlines the steps for labeling a purified protein with DMSF to assess residue selectivity.

References

The Unseen Architect: A Comparative Guide to Dimethylsulfamoyl Fluoride (DMSF) in Advanced Battery Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of superior energy storage solutions, the electrolyte—and its constituent additives—remains a critical frontier. While often overshadowed by the advancements in electrode materials, the electrolyte is the lifeblood of a battery, dictating ionic transport, interfacial stability, and ultimately, the performance and longevity of the cell. This guide delves into the performance of a promising, yet not widely commercialized, electrolyte additive: Dimethylsulfamoyl fluoride (DMSF). We will evaluate its impact on various battery chemistries, drawing comparisons with its well-known cousin, Dimethyl Sulfoxide (DMSO), and other sulfone-based electrolyte components, supported by experimental data from pioneering research.

The Rationale: Why Sulfur-Based Additives?

The quest for high-performance electrolytes has led researchers to explore a diverse range of chemical functionalities. Sulfur-containing compounds, particularly sulfones and sulfoxides, have emerged as compelling candidates due to their high electrochemical stability, polarity, and ability to favorably modify the electrode-electrolyte interphases.[1][2] The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) are crucial passivation layers that, when well-formed, prevent continuous electrolyte degradation and ensure stable ion cycling. The chemical structure of additives like DMSF and DMSO plays a pivotal role in the composition and stability of these interphases.

This compound (DMSF): A Rising Star in Potassium-Ion Batteries

While its application has been explored in lithium-metal batteries, DMSF has demonstrated particularly remarkable performance enhancements in potassium-ion batteries (KIBs), a promising alternative to lithium-ion technology due to the abundance and low cost of potassium.[3][4]

Mechanism of Action in KIBs

In KIBs with graphite anodes, a major challenge is the formation of an unstable SEI in conventional electrolytes like potassium hexafluorophosphate (KPF6) in carbonate solvents.[3] This instability leads to poor cycle life. DMSF, when introduced as an additive, preferentially decomposes on the graphite surface to form a stable and robust SEI. This is attributed to the fluorosulfonamide functionality within the DMSF molecule which contributes to a more resilient passivation layer.[3][5]

Below is a conceptual workflow illustrating the role of DMSF in SEI formation on a graphite anode in a potassium-ion battery.

DMSF_SEI_Formation Electrolyte KPF6 in EC:DEC + DMSF Additive Initial_Cycling Initial Charging (K+ Intercalation) Electrolyte->Initial_Cycling Graphite_Anode Graphite Anode (Initial State) Graphite_Anode->Initial_Cycling SEI_Formation Preferential Reduction of DMSF Initial_Cycling->SEI_Formation e- Stable_SEI Formation of a Stable SEI Layer SEI_Formation->Stable_SEI Decomposition Products Improved_Performance Enhanced Cycling Stability & Efficiency Stable_SEI->Improved_Performance

Caption: Workflow of DMSF-mediated SEI formation on a graphite anode in a KIB.

Experimental Performance Data in KIBs

Recent studies have provided compelling quantitative data on the benefits of DMSF in KIBs. The addition of DMSF to a KPF6-based electrolyte has shown significant improvements in key performance metrics.

Performance MetricAdditive-Free ElectrolyteWith 10 wt% DMSF AdditiveWith 10 wt% DMSF + KFSASource
First Cycle Coulombic Efficiency (CE) ~81%~87%-[5]
Capacity Retention (after 500 cycles) 37%68%85%[3]
Average CE (after 500 cycles) 99.23%99.73%-[5]

These results highlight a dramatic improvement in the longevity and efficiency of KIBs with the inclusion of DMSF.[3][5] The synergistic effect observed when combining DMSF with potassium bis(fluorosulfonyl)amide (KFSA) suggests a promising avenue for further electrolyte optimization.[3]

The Established Contender: Dimethyl Sulfoxide (DMSO) in Other Chemistries

Dimethyl Sulfoxide (DMSO) is a more widely studied aprotic solvent and additive. Its high polarity and ability to dissolve a wide range of salts have made it a staple in various electrochemical systems.

DMSO in Lithium-Ion and Lithium-Metal Batteries

In the context of lithium-ion batteries, DMSO has been investigated as a greener solvent replacement for the toxic N-methyl-2-pyrrolidone (NMP) in electrode manufacturing, showing comparable electrochemical performance. As a co-solvent in aqueous lithium-ion batteries, DMSO can widen the narrow electrochemical stability window of water-based electrolytes.[1] In early research on rechargeable lithium batteries, mixed solutions of DMSO with lower viscosity solvents were examined to optimize electrolytic conductivity.[6]

DMSO in Zinc-Air and Lithium-Oxygen Batteries

DMSO has shown promise in improving the performance of zinc-air flow batteries. Its addition to the alkaline electrolyte can enhance zinc dissolution and deposition, leading to higher power densities and improved discharge capacity.[7][8] In the realm of Li-O2 batteries, DMSO-based electrolytes have been shown to improve rate capability and reduce charge-discharge over-potential due to favorable oxygen solubility and diffusion characteristics.[9][10]

Head-to-Head: DMSF vs. DMSO and Other Sulfones

While DMSF and DMSO are both sulfur-containing organic compounds, their differing functional groups (sulfamoyl fluoride vs. sulfoxide) lead to distinct electrochemical behaviors and applications.

FeatureThis compound (DMSF)Dimethyl Sulfoxide (DMSO)Other Sulfones (e.g., Ethyl Methyl Sulfone)
Primary Role Electrolyte AdditiveSolvent, Co-solvent, AdditiveSolvent, Co-solvent
Key Advantage Forms a highly stable SEI, particularly in KIBs.[3]High salt solubility, wide electrochemical window in aqueous systems.[1]High oxidative stability, suitable for high-voltage cathodes.
Primary Application Potassium-Ion Batteries, Lithium-Metal Batteries.[3][11]Lithium-Ion (manufacturing), Aqueous Li-ion, Zinc-Air, Li-O2 Batteries.[1][7][9]High-Voltage Lithium-Ion Batteries.[2]
Mechanism Preferential reduction to form a robust, fluoride-containing SEI.Solvates cations effectively, modifies electrolyte properties.Resistant to oxidation at high potentials.[2]

Experimental Protocols: A Guide to Evaluating Electrolyte Additives

To ensure the scientific integrity of claims regarding the performance of electrolyte additives like DMSF, rigorous and standardized experimental protocols are essential.

Half-Cell Assembly and Testing for KIBs
  • Electrode Preparation :

    • Anode: A slurry of graphite, conductive carbon, and a binder (e.g., PVDF) in a solvent (e.g., NMP) is cast onto a current collector (e.g., copper foil), dried, and punched into electrodes.

    • Cathode: A similar process is followed for the cathode material (e.g., a Prussian blue analogue).

  • Electrolyte Preparation : The baseline electrolyte (e.g., 1 M KPF6 in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate) is prepared in an argon-filled glovebox. DMSF is then added at the desired weight percentage (e.g., 10 wt%).

  • Cell Assembly : Coin cells (e.g., 2032-type) are assembled in a glovebox using the prepared electrodes, a separator (e.g., glass fiber), and the electrolyte. A potassium metal foil serves as the counter and reference electrode.

  • Electrochemical Testing :

    • Galvanostatic Cycling : The cells are cycled at a constant current within a defined voltage window (e.g., 0.01-2.5 V vs. K/K+) for a specified number of cycles. Key metrics to record are the charge/discharge capacities and coulombic efficiency at each cycle.

    • Rate Capability : The C-rate is systematically varied to assess the battery's performance at different charge and discharge speeds.

    • Electrochemical Impedance Spectroscopy (EIS) : This technique is used to measure the charge transfer resistance at the electrode-electrolyte interface before and after cycling to understand the impact of the SEI on ionic conductivity.

Below is a diagram illustrating the typical experimental workflow for evaluating an electrolyte additive.

Additive_Evaluation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis Anode_Prep Anode Preparation Cell_Assembly Coin Cell Assembly Anode_Prep->Cell_Assembly Cathode_Prep Cathode Preparation Cathode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (with/without DMSF) Electrolyte_Prep->Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling Cell_Assembly->Galvanostatic_Cycling Rate_Capability Rate Capability Testing Cell_Assembly->Rate_Capability EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS Data_Analysis Data Analysis (Capacity, CE, Resistance) Galvanostatic_Cycling->Data_Analysis Rate_Capability->Data_Analysis EIS->Data_Analysis Post_Mortem Post-Mortem Analysis (XPS, SEM) Data_Analysis->Post_Mortem

Caption: Experimental workflow for evaluating battery electrolyte additives.

Conclusion and Future Outlook

This compound has demonstrated significant potential as an electrolyte additive, particularly in overcoming the challenge of unstable SEI formation in potassium-ion batteries. Its ability to substantially improve coulombic efficiency and capacity retention marks it as a subject worthy of further investigation and optimization. While DMSO remains a versatile solvent and additive in various battery systems, the targeted functionality of DMSF in SEI modification showcases the importance of rational molecular design for next-generation electrolytes.

Future research should focus on:

  • Evaluating the performance of DMSF in other emerging battery chemistries, including sodium-ion and lithium-metal batteries, with detailed experimental validation.

  • Investigating the synergistic effects of DMSF with other additives and salt formulations to further enhance performance.

  • Conducting comprehensive safety and thermal stability analyses of DMSF-containing electrolytes.

The continued exploration of innovative additives like DMSF is paramount to unlocking the full potential of next-generation energy storage technologies.

References

Safety Operating Guide

A Guide to the Safe Disposal of Dimethylsulfamoyl Fluoride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in ensuring a safe and compliant laboratory environment. Dimethylsulfamoyl fluoride (DMSF), a versatile reagent in organic synthesis, also presents significant hazards that demand a comprehensive understanding of its proper handling and disposal.[1][2][3] This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the safe disposal of DMSF, grounded in scientific principles and established safety protocols. Our aim is to empower you with the knowledge to manage this reactive compound confidently and responsibly, making your laboratory a safer space for innovation.

Hazard Assessment: Understanding the Risks of this compound

This compound (CAS 354-44-9) is a colorless to pale yellow, flammable liquid with a pungent odor.[2][3] Its reactivity stems from the sulfamoyl fluoride moiety, making it a valuable tool for introducing the sulfamoyl group into molecules.[2][3] However, this reactivity is also the source of its significant hazards.

Key Hazards:

  • Acute Toxicity: DMSF is classified as acutely toxic if swallowed.[1][4]

  • Corrosivity: It causes severe skin burns and eye damage.[1][4][5]

  • Flammability: DMSF is a flammable liquid and vapor.[1][4][5]

  • Reactivity: It is sensitive to moisture and incompatible with strong oxidizing agents.[1] Upon decomposition, it can release hazardous substances including hydrogen fluoride, sulfur oxides, and nitrogen oxides.[1][4]

Due to these properties, DMSF is considered a reactive and hazardous chemical that requires disposal through a certified hazardous waste management program.[6] Never dispose of DMSF, regardless of the quantity, down the drain or in regular trash.[6]

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral) Toxic if swallowed.[4]💀
Skin Corrosion Causes severe skin burns.[4][5]corrosive
Eye Damage Causes serious eye damage.[4][5]corrosive
Flammable Liquid Flammable liquid and vapor.[4][5]🔥

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling DMSF for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature of DMSF, double gloving with nitrile gloves is a recommended practice.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles are essential.[8][9] For procedures with a higher risk of splashing, a face shield worn over safety goggles is required.[9]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.

  • Footwear: Fully enclosed shoes made of a non-porous material are required.

In-Lab Neutralization of Small Quantities of DMSF Waste

For small quantities of residual DMSF in reaction vessels or contaminated materials, a carefully controlled in-lab neutralization (quenching) procedure can be performed before collection by a hazardous waste contractor. This process aims to hydrolyze the reactive sulfamoyl fluoride to less hazardous products.

Important: This procedure should only be carried out by trained personnel in a certified chemical fume hood.

Materials Needed:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 5 times the volume of the waste)

  • Dropping funnel

  • Ice bath

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH paper or pH meter

Step-by-Step Neutralization Protocol:
  • Preparation:

    • Place the beaker or flask containing the DMSF waste in an ice bath on a stir plate.

    • Ensure the reaction vessel is clean and free of any incompatible materials.

    • Begin stirring the DMSF waste.

  • Slow Addition of Base:

    • Slowly add the 1 M NaOH solution dropwise to the stirring DMSF waste using a dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.

    • Monitor the reaction temperature. If it begins to rise significantly, pause the addition until it cools.

  • Monitoring pH:

    • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the NaOH solution until the pH of the mixture is between 9 and 11. A basic pH ensures the complete hydrolysis of the sulfamoyl fluoride.

  • Reaction Completion:

    • Once the desired pH is reached and maintained, allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Final Waste Collection:

    • The neutralized aqueous solution should be collected in a clearly labeled hazardous waste container. The label must include all components of the final mixture.

    • Contact your institution's Environmental Health and Safety (EHS) office for pickup.

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of unused or expired DMSF, as well as heavily contaminated materials, should not be neutralized in the lab. These must be disposed of through your institution's hazardous waste management program.

Procedure for Bulk Disposal:

  • Container Integrity: Ensure the original container is in good condition, with a securely fastened cap. If the container is compromised, contact your EHS office for guidance.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents and aqueous solutions.

  • EHS Pickup: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.

Contaminated Solid Waste:

  • PPE and Labware: Used gloves, pipette tips, and other disposable items contaminated with DMSF should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Spill Cleanup Materials: Absorbent materials used to clean up DMSF spills should be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Isolate: Prevent entry into the affected area.

  • Report: Notify your laboratory supervisor and your institution's EHS office immediately.

  • Cleanup: Only trained personnel with the appropriate PPE should attempt to clean up a spill. For a small spill, use a spill kit with an absorbent material suitable for flammable and corrosive liquids.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[4] Hold the eyelids open and continue to rinse. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[4]

Conclusion: A Culture of Safety

The responsible management of hazardous chemicals like this compound is a cornerstone of a robust safety culture in any research environment. By understanding the inherent risks, utilizing the correct personal protective equipment, and adhering to established disposal protocols, you contribute to the safety of yourself, your colleagues, and the broader community. This guide serves as a critical resource, but always consult your institution's specific safety guidelines and your Environmental Health and Safety department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsulfamoyl fluoride
Reactant of Route 2
Reactant of Route 2
Dimethylsulfamoyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.